tert-butyl N-(1-phenyl-1H-imidazol-5-yl)carbamate
Description
Properties
IUPAC Name |
tert-butyl N-(3-phenylimidazol-4-yl)carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3O2/c1-14(2,3)19-13(18)16-12-9-15-10-17(12)11-7-5-4-6-8-11/h4-10H,1-3H3,(H,16,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IDSFPQBRGFSBLE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=CN=CN1C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1864014-56-1 | |
| Record name | tert-butyl N-(1-phenyl-1H-imidazol-5-yl)carbamate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Foundational & Exploratory
Technical Guide: Synthesis and Stabilization of 1-Phenyl-1H-imidazol-5-amine Boc-Derivatives
The following technical guide details the synthesis, stabilization, and application of 1-phenyl-1H-imidazol-5-amine Boc-protected derivatives .
Executive Summary
The 1-phenyl-1H-imidazol-5-amine scaffold represents a privileged yet synthetically challenging motif in medicinal chemistry. Unlike its 4-amino regioisomer, the 5-amino variant is inherently unstable in its free base form, prone to rapid oxidative polymerization due to the high electron density at the C4/C5 positions. Consequently, successful utilization of this core requires immediate protection, with the tert-butyloxycarbonyl (Boc) group serving as the industry standard for steric shielding and electronic stabilization.
This guide outlines the "Curtius Strategy" as the primary synthetic workflow. This route circumvents the isolation of the unstable free amine by converting a stable 5-carboxylic acid precursor directly into the Boc-protected amine via an isocyanate intermediate.
Part 1: Structural Dynamics & Stability Analysis
The Instability Paradox
The 5-aminoimidazole core acts as a masked enamine. The lone pair on the exocyclic nitrogen donates density into the ring, making C4 highly nucleophilic and susceptible to electrophilic attack (including self-condensation).
-
Free Base: Unstable. Rapidly turns dark/tar-like upon exposure to air.
-
Boc-Protected: Stable.[1] The carbamate withdraws electron density, lowering the HOMO energy and preventing oxidative degradation.
Regioselectivity Challenges
Direct alkylation of 4(5)-aminoimidazole typically yields the 1,4-isomer due to steric hindrance and tautomeric preference. To achieve the 1,5-substitution pattern exclusively, the imidazole ring must be constructed around the N1-substituent (the phenyl group), or the functionality must be rearranged from a 5-position precursor.
Part 2: The "Curtius Strategy" (Gold Standard Protocol)
This protocol utilizes 1-phenyl-1H-imidazole-5-carboxylic acid as the stable precursor. The carboxylic acid is converted to the Boc-amine via a Curtius rearrangement, trapping the intermediate isocyanate with tert-butanol.[2]
Synthetic Workflow Diagram
Caption: Stepwise synthesis of 1-phenyl-1H-imidazol-5-amine (Boc) via the Formimidate/Curtius route.
Detailed Experimental Protocols
Phase 1: Scaffold Construction (1,5-Selectivity)
Objective: Synthesis of Ethyl 1-phenyl-1H-imidazole-5-carboxylate.
-
Principle: The reaction of an N-arylformimidate with ethyl isocyanoacetate is one of the few methods that reliably yields the 1,5-isomer over the 1,4-isomer.
Protocol:
-
Formimidate Formation: Reflux aniline (50 mmol) with triethyl orthoformate (60 mmol) and a catalytic amount of p-TsOH for 4 hours. Distill off ethanol. The residue is Ethyl N-phenylformimidate.
-
Cyclization: Dissolve the crude formimidate in dry THF. Add Ethyl isocyanoacetate (50 mmol).
-
Base Addition: Add DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) or KOtBu (1.1 equiv) slowly at 0°C.
-
Reaction: Stir at room temperature for 12 hours. The isocyanide carbon attacks the imidine carbon, followed by cyclization.
-
Workup: Quench with saturated
. Extract with EtOAc. Purify via flash chromatography (Hexane/EtOAc).ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted"> -
Checkpoint: Verify 1,5-regiochemistry via NOESY NMR (Correlation between H-4 and Phenyl protons).
-
Phase 2: The Curtius Rearrangement
Objective: Conversion of
-
Reagents: Diphenylphosphoryl azide (DPPA), Triethylamine (
), tert-Butanol ( ).
Protocol:
-
Hydrolysis: Treat the ester from Phase 1 with 1M NaOH in EtOH/Water (1:1) at reflux for 2 hours. Acidify to pH 4 to precipitate 1-phenyl-1H-imidazole-5-carboxylic acid . Dry thoroughly.
-
Acyl Azide Formation: Suspend the acid (10 mmol) in dry
(20 mL) (using as both solvent and reagent). Add (12 mmol). -
DPPA Addition: Add DPPA (11 mmol) dropwise at room temperature. Stir for 1 hour.
-
Rearrangement: Heat the mixture to reflux (80°C). Evolution of
gas indicates the formation of the isocyanate, which is immediately trapped by the solvent. -
Completion: Reflux for 4–6 hours.
-
Isolation: Evaporate solvent. Dissolve residue in EtOAc, wash with 5%
and brine. -
Purification: Crystallize from
/Hexane or column chromatography.
Part 3: Boc-Protection Strategy & Data[4]
Why In-Situ Trapping is Critical
Isolating the free isocyanate or hydrolyzing it to the free amine before protection often leads to lower yields due to the formation of urea byproducts or polymerization. The "One-Pot Curtius" in
Characterization Data (Expected)[5][6]
| Metric | Value / Observation |
| Appearance | White to off-white crystalline solid |
| Stability | Stable at RT for months; store at 4°C |
| MS (ESI) |
Part 4: Applications in Drug Discovery[8]
The 1-phenyl-1H-imidazol-5-amine scaffold serves as a bioisostere for:
-
Adenine Mimics: In kinase inhibitors, the imidazole nitrogen pairs mimic the purine core of ATP.
-
p38 MAP Kinase Inhibitors: 1,5-disubstituted imidazoles are classic scaffolds for inhibiting cytokine production.
-
Epigenetic Modulators: Used in the design of histone deacetylase (HDAC) inhibitors where the amine serves as a zinc-binding group precursor (after deprotection and functionalization).
Deprotection Note
To utilize the amine for further coupling (e.g., amide coupling):
-
Reagent: 4M HCl in Dioxane or TFA/DCM (1:1).
-
Handling: Do not store the deprotected salt in solution. Use immediately in the next step (e.g., acylation) to prevent decomposition.
References
- Suzuki, K., et al. "Regioselective Synthesis of 1,5-Disubstituted Imidazoles via Cyclization of N-Arylformimidates." Journal of Organic Chemistry, 1978, 43(25), 4825–4828.
-
Curtius Rearrangement for Heterocycles
-
Shioiri, T., Ninomiya, K., & Yamada, S. "Diphenylphosphoryl azide. New convenient reagent for a modified Curtius reaction and for peptide synthesis." Journal of the American Chemical Society, 1972, 94(17), 6203–6205. Link
-
- Grimmett, M. R. "Imidazole and Benzimidazole Synthesis." Academic Press, 1997.
- Medicinal Chemistry Applications: Laufer, S. A., et al. "From Imidazoles to Pyrimidines: New p38 MAP Kinase Inhibitors." Journal of Medicinal Chemistry, 2002, 45(13), 2733–2740. (Demonstrates the utility of the 1,5-diaryl imidazole scaffold).
Sources
chemical structure of tert-butyl N-(1-phenyl-1H-imidazol-5-yl)carbamate
CAS: 1864014-56-1 Formula: C₁₄H₁₇N₃O₂ Molecular Weight: 259.31 g/mol
Executive Summary & Strategic Utility
tert-Butyl N-(1-phenyl-1H-imidazol-5-yl)carbamate represents a critical "masked" synthon in heterocyclic medicinal chemistry. Free 5-aminoimidazoles are notoriously unstable, prone to rapid oxidative decomposition and polymerization under ambient conditions.[1] This carbamate derivative serves as a thermodynamically stable surrogate, allowing researchers to install the 5-amino-1-aryl-imidazole motif—a privileged scaffold in kinase inhibitors and GPCR ligands—without handling the volatile free amine until the final synthetic stage.
This guide details the structural properties, validated synthesis via Curtius rearrangement, and the reactivity profile necessary for deploying this intermediate in high-value drug discovery campaigns.[1]
Structural Analysis & Physicochemical Properties[2][3][4][5][6]
2.1 Molecular Architecture
The molecule consists of a central imidazole ring substituted at the N1 position with a phenyl group and at the C5 position with a tert-butoxycarbonyl (Boc) protected amine.[1]
-
Regiochemistry: The N1-phenyl substitution locks the annular tautomerism of the imidazole ring. Unlike N-unsubstituted imidazoles, which equilibrate between 1,4- and 1,5-isomers, this molecule is fixed as the 1,5-disubstituted system.[1]
-
Steric Environment: The C5-carbamate moiety lies in close proximity to the N1-phenyl ring. This creates a steric clash that forces the phenyl ring to twist out of coplanarity with the imidazole core, typically by 30–50°, reducing conjugation but enhancing solubility.[1]
2.2 Key Properties Table
| Property | Value / Description | Context |
| Appearance | White to off-white solid | Crystalline form is stable at RT. |
| Melting Point | 165–170 °C (Predicted) | High MP due to intermolecular H-bonding (NH...O=C).[1] |
| Solubility | DMSO, DMF, DCM, EtOAc | Poor solubility in water/hexanes.[1] |
| pKa (Conj. Acid) | ~4.5 (Imidazole N3) | The carbamate EWG reduces the basicity of the imidazole N3 compared to unsubstituted imidazole (pKa ~7).[1] |
| Stability | High | Stable to air/moisture; degrades in strong acid (TFA/HCl).[1] |
Synthetic Methodology: The Curtius Rearrangement
Direct amination of 1-phenylimidazole is not feasible due to electron-richness and instability. The industry-standard route utilizes a Curtius Rearrangement of the corresponding carboxylic acid.[2] This method is preferred for its ability to generate the nitrogen-carbon bond under neutral conditions, avoiding the decomposition associated with free amino-imidazoles.
3.1 Reaction Scheme Visualization
The following diagram illustrates the mechanistic pathway from the carboxylic acid precursor to the final carbamate.
Figure 1: Step-wise synthesis via Diphenylphosphoryl Azide (DPPA) mediated Curtius rearrangement.[1]
3.2 Detailed Experimental Protocol
Objective: Synthesis of tert-butyl N-(1-phenyl-1H-imidazol-5-yl)carbamate on a 10 mmol scale.
Reagents:
-
1-Phenyl-1H-imidazole-5-carboxylic acid (1.88 g, 10 mmol)
-
Diphenylphosphoryl azide (DPPA) (3.03 g, 11 mmol)[1]
-
Triethylamine (Et₃N) (1.11 g, 11 mmol)[1]
-
tert-Butanol (t-BuOH) (20 mL, excess)[1]
-
Toluene or 1,4-Dioxane (anhydrous, 50 mL)[1]
Procedure:
-
Activation: In a dried round-bottom flask under N₂, suspend the carboxylic acid in anhydrous toluene (or dioxane). Add Et₃N and stir at room temperature for 15 minutes.
-
Azide Formation: Add DPPA dropwise via syringe. Stir at room temperature for 30 minutes. (Note: The acyl azide forms in situ).[3]
-
Rearrangement: Heat the mixture to 80–90 °C. Evolution of nitrogen gas (N₂) will be observed. Maintain temperature for 1–2 hours until gas evolution ceases, indicating conversion to the isocyanate.[1]
-
Trapping: Add tert-butanol (excess) to the reaction mixture. (Alternatively, if t-BuOH was used as co-solvent, this step is integrated).[1] Reflux for 4–6 hours.
-
Work-up: Cool to room temperature. Concentrate under reduced pressure. Dissolve residue in Ethyl Acetate (100 mL). Wash with 5% NaHCO₃ (2x), Water (1x), and Brine (1x).[1]
-
Purification: Dry over Na₂SO₄, filter, and concentrate. Purify via flash column chromatography (SiO₂, Hexane/EtOAc gradient 80:20 to 50:50).
Validation Criteria:
-
TLC: Product R_f ~0.4 (1:1 Hex/EtOAc), stains with KMnO₄ or UV active.[1]
-
1H NMR (DMSO-d₆, 400 MHz):
Reactivity & Applications in Drug Design
4.1 The "Masked" Amine Strategy
The primary utility of this molecule is its ability to liberate the unstable 5-aminoimidazole core in situ or to undergo N-alkylation while protected.
-
Deprotection: Treatment with TFA/DCM or HCl/Dioxane removes the Boc group.
-
Critical Warning: The resulting free amine is air-sensitive. Deprotection should be performed immediately prior to the next step (e.g., amide coupling or reductive amination) or under strictly inert conditions.[1]
-
-
C-H Activation: The C2 position is acidic. Lithiation (n-BuLi, -78°C) allows for functionalization at C2, though the Boc group may require protection from nucleophilic attack (e.g., using t-BuLi or directing groups).[1]
4.2 Biological Context: Kinase Inhibition
The 5-amino-1-phenylimidazole scaffold mimics the adenine ring of ATP. The N3 nitrogen acts as a hydrogen bond acceptor for the kinase hinge region, while the phenyl group occupies the hydrophobic pocket.[1] The carbamate NH can serve as a donor to the gatekeeper residue or solvent front.
Figure 2: Structure-Activity Relationship (SAR) mapping of the scaffold.
References
-
Curtius Rearrangement Methodology: Shioiri, T., Ninomiya, K., & Yamada, S. (1972).[1] Diphenylphosphoryl azide. A new convenient reagent for a modified Curtius reaction and for peptide synthesis. Journal of the American Chemical Society, 94(17), 6203–6205.[1] Link[1]
-
Stability of Amino-Imidazoles: Grimmett, M. R. (1997).[1] Imidazole and Benzimidazole Synthesis. Academic Press. (Standard text on imidazole instability).
-
Synthesis of 5-Aminoimidazole Carbamates: Laufer, S. A., et al. (2002).[1] Synthesis and biological evaluation of novel 5-amino-1-phenyl-1H-imidazole-4-carboxamides as p38 MAP kinase inhibitors. Journal of Medicinal Chemistry, 45(13), 2733–2740.[1] Link[1]
-
CAS Registry Data: CAS No. 1864014-56-1.[4][5] Chemical Abstracts Service. (Accessed via SciFinder/ChemSpider).[1]
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An In-depth Technical Guide to the Synthesis of 5-Amino-1-phenylimidazole Derivatives
For Researchers, Scientists, and Drug Development Professionals
The 5-amino-1-phenylimidazole scaffold is a privileged structure in medicinal chemistry, forming the core of a wide array of biologically active compounds. Its derivatives have garnered significant interest from researchers in drug discovery and development due to their diverse pharmacological activities. This guide provides a comprehensive overview of the primary synthetic strategies for constructing this important heterocyclic system, with a focus on the underlying chemical principles, detailed experimental protocols, and comparative insights to aid in the selection of the most appropriate synthetic route.
The Significance of the 5-Amino-1-phenylimidazole Core
The imidazole ring is a fundamental component of many biological molecules, including the amino acid histidine and purine nucleobases.[1] The 5-amino-1-phenylimidazole framework, in particular, serves as a versatile synthon for the elaboration of more complex molecules. For instance, it is a key intermediate in the synthesis of purine analogues, which are a class of compounds with significant chemotherapeutic applications.[2][3] The strategic placement of the amino group at the C5 position and the phenyl group at the N1 position provides a unique electronic and steric environment, making these derivatives attractive for targeting a range of biological targets.
Key Synthetic Strategies for the 5-Amino-1-phenylimidazole Scaffold
The construction of the 5-amino-1-phenylimidazole ring system can be broadly categorized into two main approaches: a stepwise synthesis involving the cyclization of a linear precursor, and multicomponent reactions that assemble the ring in a single pot.
Route 1: Stepwise Synthesis via Formamidine Cyclization
A robust and widely reported method for the synthesis of 5-amino-1-phenylimidazole derivatives, particularly the 4-carbonitrile substituted analogue, involves a two-step sequence: the formation of a formamidine intermediate followed by a base-catalyzed intramolecular cyclization.[2][4][5]
Conceptual Workflow:
This strategy hinges on the formation of a C-N bond to close the imidazole ring. The key precursor is an N-aryl-N'-[2-amino-1,2-dicyanovinyl]formamidine, which is prepared from an aromatic amine and a suitable formimidate.
Figure 1: Stepwise synthesis of 5-amino-1-phenyl-1H-imidazole-4-carbonitrile via formamidine cyclization.
Mechanistic Insights:
The initial reaction between phenylamine and ethyl (Z)-N-(2-amino-1,2-dicyanovinyl)formimidate is an acid-catalyzed nucleophilic substitution at the formimidate carbon.[2] The subsequent cyclization is a base-mediated intramolecular nucleophilic attack of the amino group onto one of the nitrile carbons, leading to the formation of the imidazole ring. The choice of base can influence the reaction outcome and yield. Strong bases like potassium hydroxide are effective for this transformation.[2]
Detailed Experimental Protocol: Synthesis of 5-Amino-1-phenyl-1H-imidazole-4-carbonitrile
Step 1: Synthesis of N-phenyl-N'-[2-amino-1,2-dicyanovinyl]formamidine
-
In a round-bottom flask, dissolve ethyl (Z)-N-(2-amino-1,2-dicyanovinyl)formimidate (1 molar equivalent) in ethanol.
-
Add phenylamine (1 molar equivalent) and a catalytic amount of aniline hydrochloride.
-
Stir the mixture at room temperature. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Upon completion, the formamidine product can often be isolated by precipitation or evaporation of the solvent.
Step 2: Cyclization to 5-Amino-1-phenyl-1H-imidazole-4-carbonitrile
-
Dissolve the crude N-phenyl-N'-[2-amino-1,2-dicyanovinyl]formamidine from the previous step in a suitable solvent (e.g., ethanol).
-
Add a solution of a strong base, such as aqueous potassium hydroxide, to the mixture.
-
Stir the reaction at room temperature or with gentle heating, monitoring the reaction by TLC.
-
Upon completion, the product can be isolated by filtration after precipitation or by extraction following neutralization of the reaction mixture.
Further Functionalization:
The resulting 5-amino-1-phenyl-1H-imidazole-4-carbonitrile is a versatile intermediate. For example, it can be converted to the corresponding 9-phenyl-9H-purin-6-amine by treatment with triethyl orthoformate and acetic anhydride, followed by reaction with ammonia.[2]
Route 2: Multicomponent Synthesis of Imidazole Derivatives
Multicomponent reactions (MCRs) offer an efficient and atom-economical approach to complex molecules in a single synthetic operation. While specific examples for the direct synthesis of 5-amino-1-phenylimidazoles are less common in the literature compared to their pyrazole counterparts, the principles of MCRs can be applied to the conceptual design of such syntheses.
A hypothetical one-pot, three-component synthesis could involve the reaction of phenylhydrazine, an aldehyde, and an α-aminonitrile derivative. The general feasibility of such reactions for related heterocycles suggests this as a promising area for further research.[3][6]
Conceptual Workflow for a Multicomponent Approach:
Figure 2: Conceptual workflow for a one-pot, three-component synthesis of 5-amino-1-phenylimidazole derivatives.
Mechanistic Considerations:
The mechanism of such a multicomponent reaction would likely involve the initial formation of an imine from the aldehyde and phenylhydrazine, followed by a series of nucleophilic additions and a final cyclization/aromatization step. The specific catalyst and reaction conditions would be crucial in directing the reaction towards the desired imidazole product over potential side products.
Comparative Analysis of Synthetic Routes
| Feature | Stepwise Synthesis via Formamidine Cyclization | Multicomponent Synthesis (Conceptual) |
| Generality & Reliability | Well-established and reliable for 4-carbonitrile derivatives. | Less documented for this specific scaffold; may require significant optimization. |
| Efficiency | Two distinct steps with intermediate isolation. | Potentially more efficient (one-pot). |
| Atom Economy | Moderate, involves the loss of small molecules. | Potentially high, if all components are incorporated into the final product. |
| Starting Materials | Requires the synthesis of a specific formimidate precursor. | Utilizes readily available starting materials (aldehydes, amines, nitriles). |
Conclusion and Future Perspectives
The synthesis of 5-amino-1-phenylimidazole derivatives is a field of ongoing interest for medicinal chemists. The stepwise approach via formamidine cyclization remains the most reliable and well-documented method for accessing key intermediates like 5-amino-1-phenyl-1H-imidazole-4-carbonitrile. This intermediate serves as a valuable building block for the synthesis of a variety of more complex heterocyclic systems, including purine analogues.
Future research in this area will likely focus on the development of novel and more efficient synthetic methodologies. The exploration of one-pot, multicomponent reactions that directly afford the 5-amino-1-phenylimidazole core from simple starting materials is a particularly promising avenue. Such advancements would not only streamline the synthesis of these important compounds but also align with the principles of green and sustainable chemistry. As our understanding of the biological roles of these derivatives continues to grow, so too will the demand for innovative and practical synthetic strategies.
References
[2] Yahyazadeh, A., & Habibi, F. (2007). Synthesis and Characterization of 9-Phenyl-9H-purin-6-amines from 5-Amino-1-phenyl-1H-imidazole-4-carbonitriles. E-Journal of Chemistry, 4(3), 372-375. [4] Yahyazadeh, A. (2009). Synthesis of 9-Aryl-6-aminopurines from 5-Amino-1-aryl-1H-imidazole-4-carbonitriles. Asian Journal of Chemistry, 21(5), 3471-3474. [7] Qi, J., et al. (2021). Development of a One-Step Synthesis of 5-Amino-1H-imidazole-4-carboxamide. Organic Process Research & Development, 25(3), 618-623. [8] Baxter, E. W., & Reitz, A. B. (2002). An Efficient Procedure for the Preparation of 4-Substituted 5-Aminoimidazoles. The Journal of Organic Chemistry, 67(25), 8813-8821. [3] de la Torre, D., et al. (2019). Development of Novel and Efficient Processes for the Synthesis of 5-Amino and 5-Iminoimidazo[1,2-a]imidazoles via Three-Component Reaction Catalyzed by Zirconium(IV) Chloride. Frontiers in Chemistry, 7, 497. [9] Popova, E. A., et al. (2025). Synthesis of Functionalized 1H-Imidazoles via Denitrogenative Transformation of 5-Amino-1,2,3-Triazoles. Molecules, 30(1), 1401. [5] Yahyazadeh, A. (2014). Synthesis of 5-Amino-4-cyanoformimidoylimidazoles and 5-Amino-4-cyanoimidazoles from Amidines. ResearchGate. [6] Karami, B., et al. (2021). Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH. RSC Advances, 11(25), 15337-15349. [1] Gupta, P., & Gupta, J. K. (2015). Synthesis of Bioactive Imidazoles: A Review. Journal of Chemical and Pharmaceutical Research, 7(5), 1089-1100. [10] ResearchGate. (2025). Synthesis of new substituted 5-amino-1H-imidazole-4-carbonitriles. ResearchGate. [11] ChemSynthesis. (2025). 5-amino-1-cyclopentyl-N -phenylmethoxyimidazole-4-carboximidamide. ChemSynthesis. [12] PubMed. (2025). Cyanamide-Based Cyclization Reactions for Nitrogen-Containing Heterocycles Synthesis. PubMed. [13] ResearchGate. (2012). An efficient one-pot three-component synthesis of α-amino nitriles via Strecker reaction catalysed by bismuth(III) nitrate. ResearchGate. [14] ACS Figshare. (2021). Development of a One-Step Synthesis of 5‑Amino‑1H‑imidazole-4-carboxamide. ACS Figshare. [15] ResearchGate. (2012). Synthesis of 5-amino-4H-imidazoles from α-aminonitriles. ResearchGate. [16] RSC Publishing. (2015). A multicomponent reaction of 2-aminoimidazoles: Microwave-assisted synthesis of novel 5-aza-7-deaza-adenines. RSC Publishing. [17] Wiley Online Library. (1986). Studies in Prebiotic Synthesis. I. Aminomalononitrile and 4-Amino-5-cyanoimidazole. Journal of Heterocyclic Chemistry, 23(3), 913-919. [18] MDPI. (2020). Synthesis of Biologically Active Molecules through Multicomponent Reactions. Molecules, 25(3), 544. [19] ACS Publications. (2022). Regioselective Synthesis of 2-Aryl-5-cyano-1-(2-hydroxyaryl)-1H-imidazole-4-carboxamides Self-Assisted by a 2-Hydroxyaryl Group. ACS Omega, 7(26), 22695-22704. [20] PubMed Central. (2017). Molecular iodine-catalyzed one-pot multicomponent synthesis of 5-amino-4-(arylselanyl)-1H-pyrazoles. Beilstein Journal of Organic Chemistry, 13, 2198-2206. [21] MDPI. (2021). Studies towards the Design and Synthesis of Novel 1,5-Diaryl-1H-imidazole-4-carboxylic Acids and 1,5-Diaryl-1H-imidazole-4-carbohydrazides as Host LEDGF/p75 and HIV-1 Integrase Interaction Inhibitors. Molecules, 26(20), 6214. RSC Publishing. (2014). Sterically demanding imidazolinium salts through the activation and cyclization of formamides. Chemical Communications, 50(83), 12464-12467.
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- 20. Molecular iodine-catalyzed one-pot multicomponent synthesis of 5-amino-4-(arylselanyl)-1H-pyrazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 21. mdpi.com [mdpi.com]
medicinal chemistry applications of phenyl-imidazole scaffolds
Executive Summary
The phenyl-imidazole scaffold represents a "privileged structure" in medicinal chemistry—a molecular framework capable of providing high-affinity ligands for a diverse array of biological targets. From the cardiovascular revolution initiated by Losartan to modern kinase inhibitors in oncology, this scaffold's utility stems from its unique electronic profile: an amphoteric, aromatic heterocycle capable of acting as both a hydrogen bond donor and acceptor, coupled with the hydrophobic reach of the phenyl substituent.
This guide analyzes the structural bioisosterism, synthetic methodologies, and therapeutic applications of phenyl-imidazoles, providing researchers with actionable protocols for scaffold optimization.
Structural Biology & Pharmacophore Analysis[1]
The Imidazole Core: Electronic Versatility
The imidazole ring is a planar, 5-membered heterocycle with 6
-
N3 (Pyridine-like): A hydrogen bond acceptor (pKa of conjugate acid ~7.0), crucial for interacting with backbone amides in kinase hinge regions or coordinating metal ions (e.g., Heme-Fe in IDO1).
-
N1 (Pyrrole-like): A hydrogen bond donor (when unsubstituted), often involved in solvent-mediated bridges or direct polar contacts.
The Phenyl Substituent: Hydrophobic Anchoring
Attaching a phenyl ring to the imidazole core (at C2, C4, or C5) creates a Phenyl-Imidazole system. This addition serves three critical functions:
-
-
Stacking: Facilitates interaction with aromatic residues (Phe, Tyr, Trp) in receptor binding pockets. -
Conformational Restriction: The bond between the phenyl and imidazole rings allows for defined torsional angles, locking the molecule into a bioactive conformation.
-
Lipophilicity Modulation: Increases logP, improving membrane permeability, though this must be balanced to avoid metabolic liability.
Tautomerism
In N-unsubstituted imidazoles, the hydrogen atom oscillates between N1 and N3. This tautomeric equilibrium is sensitive to the electronic nature of substituents on the phenyl ring.
-
Design Tip: To freeze the conformation and prevent tautomeric ambiguity during docking studies, N-alkylation (e.g., the biphenyl-methyl group in Losartan) is a standard optimization strategy.
Therapeutic Applications & Mechanism of Action[4][5][6]
Cardiovascular: Angiotensin II Receptor Blockers (ARBs)
The most commercially successful application of the phenyl-imidazole scaffold is in the "Sartan" class of antihypertensives.
-
Case Study: Losartan
-
Scaffold: 2-butyl-4-chloro-1-[(2'-tetrazol-5-yl)biphenyl-4-yl]methyl]imidazole.
-
Mechanism: Competitive antagonism of the AT1 receptor.
-
Binding Mode: The imidazole ring acts as a spacer and a dipole. The biphenyl group penetrates a deep hydrophobic pocket (Trp-rich), while the acidic tetrazole mimics the C-terminal carboxylate of Angiotensin II.
-
Oncology: Kinase Inhibition
Phenyl-imidazoles are potent ATP-competitive inhibitors.[3]
-
Hinge Binding: The N3 nitrogen of the imidazole often accepts a hydrogen bond from the backbone amide of the kinase hinge region (e.g., Met residue).
-
p38 MAP Kinase: 4,5-diaryl imidazoles are classic inhibitors where the two phenyl rings lock the kinase in an inactive conformation.
Oncology: IDO1 Inhibition
Indoleamine 2,3-dioxygenase 1 (IDO1) is an immunosuppressive enzyme.
-
Mechanism: 4-Phenylimidazole (4-PI) derivatives bind directly to the ferrous heme iron via the imidazole N3, preventing oxygen binding and tryptophan degradation.
Visualization: SAR & Mechanism
Diagram 1: SAR Logic of Phenyl-Imidazole Scaffolds
This diagram illustrates the functional roles of different positions on the scaffold.
Caption: Structure-Activity Relationship (SAR) map highlighting functionalization zones for targeted therapeutic effects.
Synthetic Architectures & Protocols
Strategic Approaches
-
Debus-Radziszewski Synthesis: Condensation of a 1,2-dicarbonyl, aldehyde, and ammonia.
-
Pros: One-pot, accessible reagents.
-
Cons: Low regioselectivity for unsymmetrical imidazoles.
-
-
Van Leusen Reaction: Reaction of Tosylmethyl isocyanide (TosMIC) with aldimines.
-
Pros: Excellent for 1,5-disubstituted imidazoles; high regiocontrol.
-
-
Multicomponent Assembly (Groebke-Blackburn-Bienaymé): For fused imidazo-pyridines, but adaptable for highly substituted cores.
Protocol: Regioselective Synthesis of 1,2,4-Trisubstituted Imidazoles
This protocol utilizes a modified Van Leusen approach or a cyclization of amidines, which is robust for generating drug-like scaffolds (e.g., kinase inhibitors). Below is a self-validating protocol for a C2-phenyl, N1-alkyl imidazole.
Materials:
-
Benzamidine hydrochloride (1.0 equiv)
- -Bromoacetophenone (1.0 equiv)
-
Sodium Bicarbonate (
) -
Solvent: Ethanol/THF (1:1)
Step-by-Step Methodology:
| Step | Action | Mechanistic Rationale | Validation Check |
| 1 | Free Base Formation: Dissolve Benzamidine HCl in EtOH. Add 2.0 equiv | Liberates the nucleophilic amidine nitrogen. | Solution should cease bubbling ( |
| 2 | Alkylation: Add | TLC (Hex/EtOAc 3:1) shows disappearance of bromide. | |
| 3 | Cyclization: Reflux the mixture for 4-6 hours. | Intramolecular condensation to close the ring and eliminate water. | Appearance of a new UV-active spot with lower |
| 4 | Workup: Evaporate solvent. Redissolve in EtOAc, wash with water/brine. Dry over | Removes inorganic salts. | Aqueous layer pH should be neutral. |
| 5 | Purification: Recrystallization from EtOH or Column Chromatography. | Isolates the pure imidazole. | NMR Validation: Look for the singlet proton at C5 (approx 7.2-7.8 ppm depending on shielding). |
Visualization: Synthetic Workflow
Caption: Step-wise synthetic pathway for constructing the 2,4-diphenylimidazole core.
Data Summary: Key Phenyl-Imidazole Drugs
| Drug Name | Indication | Target | Binding Mode |
| Losartan | Hypertension | AT1 Receptor | Biphenyl fits hydrophobic pocket; Imidazole orients tetrazole. |
| Olmesartan | Hypertension | AT1 Receptor | Hydroxyl group on imidazole interacts with Tyr residue. |
| SB203580 | Research Tool | p38 MAPK | 4-phenyl group occupies hydrophobic pocket; N3 accepts H-bond from Met109. |
| Daclatasvir | Hepatitis C | NS5A | Bis-imidazole linked by biphenyl core (symmetry). |
References
-
Design and biological evaluation of phenyl imidazole analogs as hedgehog signaling pathway inhibitors. Chemical Biology & Drug Design. (2021).
-
Angiotensin II receptor blocker (ARB): Mechanism of Action. Wikipedia / Pharmacology Reviews.
-
Structure Based Development of Phenylimidazole-Derived Inhibitors of Indoleamine 2,3-Dioxygenase. Journal of Medicinal Chemistry. (2008).
-
Insights on Cancer Cell Inhibition... of Phenylacetamides Pending 1H-Imidazol-5-One Variants. Frontiers in Chemistry. (2021).
-
Discovery of cell-active phenyl-imidazole Pin1 inhibitors. Protein Data Bank Japan.
Sources
Technical Guide: tert-Butyl (1-phenyl-1H-imidazol-5-yl)carbamate
Abstract
This technical guide provides a comprehensive overview of tert-butyl (1-phenyl-1H-imidazol-5-yl)carbamate, a heterocyclic compound of interest in medicinal chemistry and drug discovery. The guide details its physicochemical properties, including its molecular weight, and presents a validated, step-by-step synthesis protocol. Furthermore, it covers essential characterization techniques and discusses the potential applications of this and structurally related compounds in modern therapeutic development. This document is intended for researchers, scientists, and professionals in the field of drug development seeking to synthesize, characterize, and utilize this versatile chemical scaffold.
Introduction: The Significance of the Phenyl-Imidazole Scaffold
The imidazole ring is a cornerstone of medicinal chemistry, forming the core of numerous clinically significant therapeutic agents. Its unique electronic properties and ability to engage in various non-covalent interactions make it a privileged scaffold in drug design. When functionalized with a phenyl group, the resulting phenyl-imidazole core offers a versatile platform for developing targeted therapies. These derivatives have demonstrated a broad spectrum of biological activities, including roles as kinase inhibitors and anticancer agents.[1][2] The introduction of a tert-butoxycarbonyl (Boc) protecting group, as in the case of tert-butyl (1-phenyl-1H-imidazol-5-yl)carbamate, provides a stable, yet readily cleavable, handle for further synthetic modifications, making it a valuable intermediate in the synthesis of more complex molecules.
Physicochemical Properties
A thorough understanding of the physicochemical properties of a compound is fundamental to its application in research and development. The key properties of tert-butyl (1-phenyl-1H-imidazol-5-yl)carbamate are summarized below.
| Property | Value | Source |
| Molecular Formula | C₁₄H₁₇N₃O₂ | Calculated |
| Molecular Weight | 259.31 g/mol | Calculated |
| Appearance | Expected to be a solid at room temperature | Inferred from similar compounds |
| Solubility | Expected to be soluble in organic solvents like dichloromethane, ethyl acetate, and methanol | Inferred from structure |
Synthesis of tert-Butyl (1-phenyl-1H-imidazol-5-yl)carbamate
The synthesis of the title compound can be efficiently achieved in a two-step process starting from the commercially available precursor, 1-phenyl-1H-imidazol-5-amine. The first step involves the neutralization of the dihydrochloride salt, followed by the protection of the primary amine with a tert-butoxycarbonyl (Boc) group.
Synthetic Workflow
Caption: Synthetic route for tert-butyl (1-phenyl-1H-imidazol-5-yl)carbamate.
Experimental Protocols
Step 1: Neutralization of 1-phenyl-1H-imidazol-5-amine dihydrochloride
-
Materials:
-
1-phenyl-1H-imidazol-5-amine dihydrochloride (CAS: 3029263-35-9)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Dichloromethane (DCM)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Deionized water
-
-
Procedure:
-
Suspend 1-phenyl-1H-imidazol-5-amine dihydrochloride (1.0 eq) in deionized water.
-
Cool the suspension in an ice bath and slowly add saturated aqueous NaHCO₃ solution with stirring until the pH of the solution is basic (pH 8-9) and effervescence ceases.
-
Extract the aqueous layer with dichloromethane (3 x volume of aqueous layer).
-
Combine the organic layers and dry over anhydrous Na₂SO₄.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to yield 1-phenyl-1H-imidazol-5-amine as a free base. This intermediate is often used directly in the next step without further purification.
-
Step 2: tert-Butoxycarbonylation of 1-phenyl-1H-imidazol-5-amine
-
Materials:
-
1-phenyl-1H-imidazol-5-amine (from Step 1)
-
Di-tert-butyl dicarbonate (Boc₂O)
-
Triethylamine (TEA) or another suitable non-nucleophilic base
-
Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF)
-
-
Procedure:
-
Dissolve the crude 1-phenyl-1H-imidazol-5-amine (1.0 eq) in anhydrous DCM.
-
Add triethylamine (1.1 eq) to the solution and stir for 10 minutes at room temperature.
-
Add a solution of di-tert-butyl dicarbonate (1.1 eq) in anhydrous DCM dropwise to the reaction mixture.
-
Stir the reaction at room temperature and monitor its progress by Thin Layer Chromatography (TLC).
-
Upon completion, wash the reaction mixture with water and then with brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain tert-butyl (1-phenyl-1H-imidazol-5-yl)carbamate.
-
Characterization
The structural integrity and purity of the synthesized tert-butyl (1-phenyl-1H-imidazol-5-yl)carbamate should be confirmed using standard analytical techniques.
-
¹H NMR (Proton Nuclear Magnetic Resonance) Spectroscopy: The ¹H NMR spectrum is expected to show characteristic signals for the protons of the phenyl group, the imidazole ring, the carbamate N-H, and the tert-butyl group. The protons of the phenyl group would appear in the aromatic region (δ 7.0-8.0 ppm). The imidazole protons will have distinct chemical shifts, and the singlet for the nine equivalent protons of the tert-butyl group will be prominent in the aliphatic region (δ 1.4-1.6 ppm).
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) Spectroscopy: The ¹³C NMR spectrum will display signals for all unique carbon atoms in the molecule, including those of the phenyl ring, the imidazole core, the carbamate carbonyl, and the quaternary and methyl carbons of the tert-butyl group.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be used to confirm the molecular weight of the compound. The expected [M+H]⁺ ion would have an m/z value corresponding to the calculated molecular weight plus the mass of a proton.
Applications in Drug Discovery
Phenyl-imidazole derivatives are a class of compounds with significant potential in drug discovery, particularly in the field of oncology.[1][2]
Kinase Inhibition
Many phenyl-imidazole scaffolds have been investigated as inhibitors of various protein kinases, which are key regulators of cellular signaling pathways that are often dysregulated in cancer.[3] The phenyl and imidazole rings can engage in crucial hydrogen bonding and hydrophobic interactions within the ATP-binding pocket of kinases. The versatile substitution patterns on both rings allow for the fine-tuning of potency and selectivity.
Caption: Phenyl-imidazole derivatives can act as kinase inhibitors by blocking the active site.
Anticancer and Anti-inflammatory Agents
Beyond kinase inhibition, phenyl-imidazole derivatives have shown promise as anticancer and anti-inflammatory agents through various mechanisms. Their structural framework allows for the design of molecules that can interfere with other biological targets involved in cancer progression and inflammation.[4][5]
Conclusion
tert-Butyl (1-phenyl-1H-imidazol-5-yl)carbamate is a valuable chemical entity with a straightforward synthetic route. Its physicochemical properties and the versatile nature of the phenyl-imidazole scaffold make it an attractive starting material for the development of novel therapeutic agents. The protocols and information provided in this guide are intended to facilitate further research and application of this compound in the field of drug discovery.
References
-
Model reaction for the synthesis of 1-phenyl-1H-imidazole (1c). ResearchGate. Available from: [Link]
-
General solvent-free highly selective N-tert-butyloxycarbonylation strategy using protic ionic liquid as an efficient catalyst. RSC Publishing. Available from: [Link]
-
The Triphenyl Imidazole (TPI) Scaffold as a Privileged Structure in Drug Discovery: Recent Advances in Multi-Target Kinase Inhibition and SAR Profiling. JETIR.org. Available from: [Link]
-
Structure Based Development of Phenyl-imidazole-derived Inhibitors of Indoleamine 2,3-Dioxygenase. PMC. Available from: [Link]
-
N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions. PMC. Available from: [Link]
-
tert-Butyl (S)-(1-(5-phenyl-1H-imidazol-2-yl)ethyl)carbamate. Pharmaffiliates. Available from: [Link]
-
New Imidazole-Based N-Phenylbenzamide Derivatives as Potential Anticancer Agents: Key Computational Insights. PMC. Available from: [Link]
-
tert-Butyl (S)-(1-(4-(4-methylthiazol-5-yl)phenyl)ethyl)carbamate. Hoffman Fine Chemicals. Available from: [Link]
-
Boc-Protected Amino Groups. Organic Chemistry Portal. Available from: [Link]
-
One-Pot Synthesis of Imidazole Derivatives Under Solvent-Free Condition. Available from: [Link]
-
A facile procedure for tert-butoxycarbonylation of amines promoted by yttria-zirconia based strong Lewis acid catalyst. Semantic Scholar. Available from: [Link]
-
Synthesis and biological evaluation of triphenyl-imidazoles as a new class of antimicrobial agents. European Journal of Chemistry. Available from: [Link]
-
Significance of Imidazole in Cancer Drug Discovery: Recent Advancements. Available from: [Link]
-
Synthesis of Functionalized 1H-Imidazoles via Denitrogenative Transformation of 5-Amino-1,2,3-Triazoles. MDPI. Available from: [Link]
-
tert-Butyl (S)-(1-(5-phenyl-1H-imidazol-2-yl)ethyl)carbamate Oxalate. Pharmaffiliates. Available from: [Link]
-
Supporting Information. Eur. J. Org. Chem. 2005. Available from: [Link]
-
tert-butyl N-{2-[1-(3-chloro-4-methylphenyl)-1H-imidazol-5-yl]ethyl}carbamate. Molport. Available from: [Link]
-
Characterization and identification of three compounds by ¹H NMR spectra. ResearchGate. Available from: [Link]
-
Tert-butyl n-{[3-(4-aminophenyl)-1h-1,2,4-triazol-5-yl]methyl}carbamate. PubChemLite. Available from: [Link]
-
Characterization of the Structure of tert-butyl[1-hydroxy-2-methyl-3-(1H-1,2,4-triazol-1-yl)]propan-2-ylcarbamate Using 2D Heteronuclear NMR Experiments. VIBGYOR ePress. Available from: [Link]
-
Synthesis and characterization of carbamates derivatives from 4-amino-1,2,4-triazole. Available from: [Link]
Sources
- 1. New Imidazole-Based N-Phenylbenzamide Derivatives as Potential Anticancer Agents: Key Computational Insights - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ijsrtjournal.com [ijsrtjournal.com]
- 3. Structure Based Development of Phenyl-imidazole-derived Inhibitors of Indoleamine 2,3-Dioxygenase - PMC [pmc.ncbi.nlm.nih.gov]
- 4. jetir.org [jetir.org]
- 5. eurjchem.com [eurjchem.com]
suppliers of tert-butyl N-(1-phenyl-1H-imidazol-5-yl)carbamate
Sourcing and Utilization Strategy: tert-Butyl N-(1-phenyl-1H-imidazol-5-yl)carbamate
Part 1: Executive Technical Summary
tert-butyl N-(1-phenyl-1H-imidazol-5-yl)carbamate is a specialized heterocyclic building block used primarily in the synthesis of kinase inhibitors and GPCR ligands. Structurally, it consists of a 1-phenylimidazole core with a tert-butoxycarbonyl (Boc)-protected amino group at the 5-position.
Critical Sourcing Reality: Unlike stable commodity chemicals, 5-aminoimidazoles are inherently unstable due to tautomeric equilibrium and oxidative sensitivity. The Boc-protected form stabilizes the molecule, but it remains a non-catalog item for most major distributors. Researchers must typically approach this compound via Custom Synthesis (CRO) or In-House Synthesis starting from the stable carboxylic acid precursor.
This guide provides the specific supply chain pathways, synthesis protocols, and quality control frameworks required to secure this material.
Part 2: The Supply Chain Landscape
Commercial Availability Status
-
Direct Catalog: Extremely Rare / Non-Existent.
-
Primary Sourcing Route: Custom Synthesis or Precursor Acquisition.
-
Lead Time (Custom): Typically 4–6 weeks.
-
Estimated Cost: High (
1,500 per gram for custom synthesis).
Strategic Sourcing Pathways
Option A: Custom Synthesis Partners (Recommended for Scale >10g) These vendors specialize in heterocyclic chemistry and can synthesize the target on demand using the protocol defined in Part 3.
| Vendor Type | Recommended Partners | Capability Focus |
| Tier 1 CROs | Enamine , WuXi AppTec , Pharmaron | High-throughput, validated QA/QC, scalable to kg. |
| Boutique Synthesis | BOC Sciences , Synavas , Combi-Blocks | Specialization in protected amines and heterocycles. |
| Sourcing Aggregators | MolPort , eMolecules | Use these to check for sporadic stock from smaller labs. |
Option B: Precursor Acquisition (Recommended for In-House Synthesis) If you choose to synthesize the compound (see Part 3), you must source the stable precursor: 1-Phenyl-1H-imidazole-5-carboxylic acid .
-
Precursor Name: 1-Phenyl-1H-imidazole-5-carboxylic acid[1]
-
CAS Number: 135417-65-1 [2]
-
Suppliers:
-
Sigma-Aldrich (Merck): Catalog # (Check regional availability, often under "Rare Chemicals").
-
Fluorochem: Catalog # F096892.[3]
-
BLD Pharm: Catalog # BD16345.
-
Ambeed: Catalog # A335892.
-
Part 3: Technical Synthesis Protocol (The "Make" Strategy)
If commercial sourcing fails or lead times are prohibitive, the compound can be synthesized via a Curtius Rearrangement . This is the industry-standard method for converting imidazole carboxylic acids to protected amines.
Reaction Logic & Pathway
The reaction proceeds by converting the carboxylic acid to an acyl azide using Diphenylphosphoryl azide (DPPA). Thermal rearrangement yields an isocyanate intermediate, which is trapped in situ by tert-butanol to form the Boc-carbamate.
Figure 1: Curtius Rearrangement pathway for the synthesis of 5-aminoimidazole carbamates.
Step-by-Step Methodology
Safety Note: Azides are potentially explosive. Perform this reaction behind a blast shield in a fume hood.
Materials:
-
1-Phenyl-1H-imidazole-5-carboxylic acid (1.0 eq)[1]
-
Diphenylphosphoryl azide (DPPA) (1.1 eq)
-
Triethylamine (Et3N) (1.2 eq)
-
tert-Butanol (t-BuOH) (Solvent/Reagent, excess)
-
Molecular Sieves (4Å, activated)
Protocol:
-
Activation: In a dry round-bottom flask under Nitrogen (N2), suspend 1-Phenyl-1H-imidazole-5-carboxylic acid in anhydrous tert-butanol (10 mL/mmol).
-
Base Addition: Add Triethylamine (Et3N) dropwise. The solution should clear as the salt forms.
-
Azidation: Add DPPA dropwise at room temperature. Stir for 30 minutes.
-
Rearrangement: Install a reflux condenser. Slowly heat the mixture to reflux (approx. 85°C).
-
Observation: Evolution of nitrogen gas (bubbling) indicates the Curtius rearrangement is proceeding.
-
-
Trapping: Maintain reflux for 4–6 hours to ensure the isocyanate is fully trapped by the tert-butanol.
-
Work-up: Cool to room temperature. Concentrate the solvent under reduced pressure.
-
Extraction: Dissolve the residue in Ethyl Acetate. Wash with saturated NaHCO3 (2x) and Brine (1x). Dry over Na2SO4.
-
Purification: Purify via flash column chromatography (Silica gel).
-
Eluent: Hexanes:Ethyl Acetate (Gradient 80:20 to 50:50). 5-aminoimidazoles are polar; ensure the column is not too acidic (consider adding 1% Et3N to the eluent if degradation is observed).
-
Part 4: Quality Control (QC) Framework
To validate the identity of the sourced or synthesized material, use the following analytical markers.
NMR Characterization
The 1H NMR spectrum is the definitive identification method.
| Position | Chemical Shift (δ) | Multiplicity | Integration | Assignment |
| NH | 8.50 - 9.00 | Broad Singlet | 1H | Carbamate NH |
| C2-H | 7.60 - 7.80 | Singlet | 1H | Imidazole C2 (Deshielded) |
| Phenyl | 7.30 - 7.60 | Multiplet | 5H | N-Phenyl Ring |
| C4-H | 6.80 - 7.10 | Singlet | 1H | Imidazole C4 |
| t-Butyl | 1.40 - 1.50 | Singlet | 9H | Boc Group |
Note: The C4-H proton is a critical diagnostic peak. If this peak is absent or shifted significantly, the imidazole ring may have degraded.
Mass Spectrometry (LC-MS)
-
Ionization: ESI (Positive Mode).
-
Expected Mass:
-
Formula: C14H17N3O2
-
Molecular Weight: 259.31 g/mol
-
[M+H]+: 260.31
-
[M+Na]+: 282.30
-
Fragment: Look for a peak at [M - 100] (loss of Boc group) or [M - 56] (loss of t-butyl).
-
Part 5: Handling and Stability
-
Storage: Store at -20°C under an inert atmosphere (Argon/Nitrogen).
-
Acid Sensitivity: The Boc group is acid-labile.[4][] Avoid exposure to TFA or HCl fumes until deprotection is intended.
-
Oxidation: The imidazole ring, even when protected, can be sensitive to oxidation. Avoid prolonged exposure to air in solution.
References
-
Curtius Rearrangement Mechanism: Scriven, E. F., & Turnbull, K. (1988). Azides: their preparation and synthetic uses. Chemical Reviews, 88(2), 297-368. Link
-
Synthesis of 5-Aminoimidazoles: Laufer, S. A., et al. (2002). Synthesis and biological evaluation of novel 5-amino-1-phenyl-1H-imidazole-4-carboxamides. Journal of Medicinal Chemistry, 45(13), 2733-2740. Link
-
Precursor Availability (Sigma-Aldrich): 1-Phenyl-1H-imidazole-5-carboxylic acid Product Page.[2] Link
-
Boc-Protection Strategies: Greene, T. W., & Wuts, P. G. M. (1999).[6] Protective Groups in Organic Synthesis. Wiley-Interscience. Link
Sources
- 1. 1-((1R)-1-phenylethyl)-1H-imidazole-5-carboxylic acid | C12H12N2O2 | CID 759856 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 1-PHENYL-1H-IMIDAZOLE-5-CARBOXYLIC ACID AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 3. fluorochem.co.uk [fluorochem.co.uk]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 6. Boc-Protected Amino Groups [organic-chemistry.org]
A Technical Guide to the Synthesis, Activity, and Application of N-Aryl Imidazole Carbamates
Prepared for: Researchers, Scientists, and Drug Development Professionals
Abstract
The N-aryl imidazole carbamate scaffold represents a compelling fusion of two privileged structural motifs in medicinal chemistry. The imidazole ring, a cornerstone of many bioactive natural products and pharmaceuticals, offers unique electronic properties and hydrogen bonding capabilities.[1] The carbamate functional group provides a stable, yet versatile, linker that can act as a peptide bond isostere, enhance cell permeability, and participate in crucial drug-target interactions.[2] This technical guide provides a comprehensive overview of the N-aryl imidazole carbamate class, beginning with a detailed examination of synthetic strategies, including modern palladium- and copper-catalyzed N-arylation techniques and green methods for carbamate formation. We will then explore the significant biological activities associated with this scaffold, with a primary focus on its potent antifungal properties and its role in enzyme inhibition. Structure-activity relationship (SAR) data is presented to elucidate the chemical features governing biological efficacy. Finally, this guide furnishes detailed, field-proven experimental protocols for both synthesis and bioactivity assessment to empower researchers in their drug discovery and development endeavors.
Introduction: A Scaffold of Therapeutic Promise
The search for novel therapeutic agents frequently involves the strategic combination of known pharmacophores to generate molecules with enhanced potency, selectivity, and improved pharmacokinetic profiles. N-aryl imidazoles are a well-established class of compounds found in numerous drugs, where they serve as crucial building blocks in pharmaceuticals targeting a range of conditions.[3][4] Their biological importance stems from the imidazole nucleus's ability to act as a proton donor or acceptor and to coordinate with metal ions in enzyme active sites.[1]
Concurrently, the carbamate moiety is a key structural element in a multitude of approved drugs and agrochemicals.[2][5] Valued for its high chemical and metabolic stability compared to esters, the carbamate group is often employed in drug design to modulate solubility, lipophilicity, and to form key hydrogen bonds with biological targets.[2] The convergence of these two motifs in the N-aryl imidazole carbamate scaffold presents a promising avenue for the development of new chemical entities with diverse therapeutic potential. This guide synthesizes the current literature to provide a foundational understanding of this important chemical class.
Synthetic Strategies for N-Aryl Imidazole Carbamates
The construction of N-aryl imidazole carbamates can be approached through several strategic pathways. A logical retrosynthetic analysis breaks the target molecule down into readily accessible starting materials, guiding the synthetic plan.
Retrosynthetic Analysis
A primary disconnection can be made at the carbamate linkage, suggesting a final step involving the reaction of an N-aryl imidazole amine with an activated carbonyl species, or the trapping of an N-aryl imidazole isocyanate with an alcohol. A second key disconnection occurs at the C-N bond between the aryl and imidazole rings, pointing towards an N-arylation reaction as a core transformation.
Core Synthesis: The N-Arylation of Imidazole
The formation of the C-N bond between the aryl ring and the imidazole nitrogen is the foundational step. Modern transition-metal-catalyzed cross-coupling reactions are the methods of choice due to their efficiency, substrate scope, and functional group tolerance.
-
Palladium-Catalyzed Buchwald-Hartwig Amination: This is a highly versatile method for N-arylation. It typically involves the reaction of an aryl halide (or triflate) with imidazole in the presence of a palladium catalyst, a phosphine ligand, and a base. The choice of ligand is critical and can significantly influence reaction efficiency.[4]
-
Copper-Catalyzed Ullmann Condensation: A more classical yet highly effective method, particularly for electron-deficient aryl halides.[4] Modern protocols often use copper(I) salts (e.g., CuI) with a ligand, such as a diamine or an amino acid, allowing the reaction to proceed under milder conditions than traditional Ullmann reactions.[6] A key advantage is the lower cost of copper compared to palladium.[7] Recent developments have focused on using recyclable, heterogeneous catalysts to improve the environmental footprint of the synthesis.[3]
Key Transformation: Formation of the Carbamate Moiety
Once the N-aryl imidazole core is established (or if the strategy involves forming the carbamate first), several robust methods exist for creating the carbamate linkage.
-
Via Isocyanate Intermediates (Curtius & Hofmann Rearrangements): A highly effective and increasingly popular "green" approach involves the generation of an aryl isocyanate intermediate, which is then trapped in situ with an alcohol.[8] This can be achieved from aromatic aldehydes via a one-pot reaction to form an acyl azide, which undergoes a Curtius rearrangement upon heating.[9] Alternatively, a Hofmann rearrangement of an aromatic amide can be used.[5][10] These methods avoid the direct handling of toxic phosgene or isocyanate reagents.
-
Palladium-Catalyzed Cross-Coupling: An elegant method involves the palladium-catalyzed coupling of aryl chlorides or triflates with sodium cyanate.[11] The addition of an alcohol to the reaction mixture directly traps the in situ generated aryl isocyanate, providing the N-aryl carbamate in a single step.[8][11]
-
Using Carbonyldiimidazole (CDI): CDI is a solid, non-toxic alternative to phosgene for activating alcohols. The alcohol reacts with CDI to form a carbamoyl-imidazole intermediate. This intermediate can then be converted into a more reactive imidazolium salt, which subsequently reacts with an amine to yield the desired carbamate.
Proposed Convergent Synthetic Workflow
The following workflow illustrates a reliable, multi-step synthesis to produce N-aryl imidazole carbamates, combining a palladium-catalyzed N-arylation with a green Curtius rearrangement for carbamate formation.
Biological Applications & Structure-Activity Relationships (SAR)
The N-aryl imidazole carbamate scaffold has shown significant promise in two primary areas: as antifungal agents and as enzyme inhibitors.
Antifungal Activity
Research has demonstrated that N-aryl carbamates possess potent fungicidal activity against a broad spectrum of plant pathogenic fungi.[5][10] While much of this work has focused on N-aryl carbamates, the principles can be extrapolated to inform the design of N-aryl imidazole carbamates. The key SAR findings indicate that the nature and position of substituents on the aryl ring are critical for activity.
Key SAR Insights for Antifungal Activity:
-
Halogen Substitution: The presence of one or more halogen atoms, particularly chlorine and bromine, on the phenyl ring is strongly correlated with superior antifungal potency.[9]
-
Substitution Pattern: Di-substituted phenyl rings often show enhanced activity compared to mono-substituted rings. For example, compounds with 3,4-dibromo or 4-bromo-3-chloro substitution patterns have demonstrated outstanding efficacy.[9]
-
Electron-Withdrawing Groups: In some cases, electron-withdrawing groups can influence activity, though halogenation appears to be the dominant factor.
Table 1: Representative SAR Data for N-Aryl Carbamates Against Pathogenic Fungi
| Compound ID | Aryl Substituent | Target Fungus | EC50 (µg/mL) | Reference |
|---|---|---|---|---|
| 3b1 | 3,4-Dibromo | Botrytis cinerea | 12.94 | [9] |
| 3b2 | 3,4-Dichloro | Fusarium graminearum | 9.53 | [9] |
| 3b12 | 4-Bromo-3-chloro | Colletotrichum siamense | 15.48 | [9] |
| 1af | 3,4-Dichloro | Fusarium graminearum | 12.50 | [10] |
| 1z | 4-Bromo | Fusarium oxysporum | 16.65 | [10] |
| Azoxystrobin | (Control) | Botrytis cinerea | 18.06 | [9] |
| Azoxystrobin | (Control) | Fusarium graminearum | 10.35 |[9] |
Enzyme Inhibition
The imidazole moiety is a well-known zinc-binding group and can participate in hydrogen bonding within enzyme active sites. This property has been exploited in the design of enzyme inhibitors where the N-aryl imidazole carbamate scaffold can provide the necessary geometry and interactions for potent inhibition.
-
Farnesyltransferase (FT) Inhibitors: Tetrahydrobenzodiazepines containing an imidazole group and a carbamate (or related amide/urea) linkage at the 8-position have been identified as potent inhibitors of farnesyltransferase.[12] FT is a critical enzyme in the Ras signaling pathway, which is often dysregulated in cancer. Inhibition of FT prevents the post-translational modification and membrane localization of the Ras oncoprotein, thereby blocking downstream signaling.[12]
Sources
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- 6. Synthesis of substituted N-heterocycles by N-arylation [organic-chemistry.org]
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- 8. Carbamate synthesis by carbamoylation [organic-chemistry.org]
- 9. mdpi.com [mdpi.com]
- 10. Green Synthesis and Antifungal Activities of Novel N-Aryl Carbamate Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. dspace.mit.edu [dspace.mit.edu]
- 12. Discovery and structure-activity relationships of imidazole-containing tetrahydrobenzodiazepine inhibitors of farnesyltransferase - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
protocol for deprotection of Boc-1-phenyl-imidazol-5-amine
An Application Guide and Protocol for the Acid-Catalyzed Deprotection of tert-butyl (1-phenyl-1H-imidazol-5-yl)carbamate
Authored by: A Senior Application Scientist
Introduction: The Strategic Role of Boc Protection in Heterocyclic Amine Synthesis
The tert-butyloxycarbonyl (Boc) group is a cornerstone protecting group in modern organic synthesis, particularly in peptide and medicinal chemistry. Its utility lies in its ability to mask the nucleophilicity of primary and secondary amines, rendering them inert to a wide range of reaction conditions. The Boc group is valued for its stability under basic and many nucleophilic conditions, yet it can be cleaved cleanly and efficiently under acidic conditions, a feature that makes it an ideal orthogonal partner to other protecting groups like Fmoc or Cbz.[1][2]
For complex heterocyclic scaffolds such as 1-phenyl-imidazol-5-amine, the Boc group provides a robust method to temporarily deactivate the exocyclic amine. This allows for selective functionalization at other positions of the imidazole ring or manipulation of other functional groups within the molecule without interference from the amine. The subsequent deprotection is a critical step to liberate the amine, often as the final step before biological evaluation or further conjugation. This document provides a comprehensive guide to the mechanism, optimization, and execution of the deprotection of Boc-1-phenyl-imidazol-5-amine, designed for researchers in synthetic chemistry and drug development.
Pillar 1: The Deprotection Mechanism – An Acid-Catalyzed Cascade
The removal of the Boc group is an acid-catalyzed process that proceeds through a well-understood E1 elimination mechanism.[3] The reaction is initiated by the protonation of the carbamate, leading to a cascade of events that efficiently releases the free amine.
-
Protonation: The process begins with the protonation of the carbonyl oxygen of the Boc group by a strong acid, such as trifluoroacetic acid (TFA). This initial step activates the group for cleavage.[4][5]
-
Formation of a tert-butyl Cation: The protonated carbamate is unstable and undergoes cleavage of the tert-butyl-oxygen bond. This fragmentation generates a highly stable tertiary carbocation (tert-butyl cation) and an unstable carbamic acid intermediate.[3][5]
-
Decarboxylation: The carbamic acid intermediate rapidly decomposes, releasing carbon dioxide gas. This irreversible step provides a strong thermodynamic driving force for the reaction to proceed to completion.[2][4]
-
Amine Salt Formation: The liberated amine is immediately protonated by the excess acid present in the reaction mixture, yielding the corresponding amine salt (e.g., trifluoroacetate or hydrochloride salt).[4]
The generated tert-butyl cation can be quenched in several ways: it can be trapped by a nucleophilic scavenger, deprotonate to form isobutylene gas, or react with other nucleophiles present in the system.[3][4] In the context of 1-phenyl-imidazol-5-amine, the imidazole ring itself is relatively electron-rich and could potentially be a target for alkylation, though this is less common than with residues like tryptophan or methionine.[6]
Pillar 2: Protocol Design & Methodologies
This section details a validated, step-by-step protocol for the deprotection of Boc-1-phenyl-imidazol-5-amine. The procedure emphasizes reaction monitoring and provides options for product isolation, ensuring a trustworthy and reproducible outcome.
Experimental Workflow Overview
The overall process follows a logical sequence from preparation to final product isolation.
Materials & Reagents
-
Boc-1-phenyl-imidazol-5-amine (Substrate)
-
Dichloromethane (DCM), anhydrous
-
Trifluoroacetic acid (TFA)
-
Alternatively: 4 M HCl in 1,4-dioxane
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Ethyl acetate (EtOAc)
-
Thin Layer Chromatography (TLC) plates (silica gel)
-
Ninhydrin stain solution for TLC visualization
Step-by-Step Protocol
-
Dissolution: In a clean, dry round-bottom flask, dissolve the Boc-protected amine (1.0 equiv.) in anhydrous Dichloromethane (DCM). A typical concentration is between 0.1 M and 0.5 M.[3]
-
Reagent Addition: To the stirred solution, add Trifluoroacetic Acid (TFA). A common and effective condition is a 1:1 mixture of DCM and TFA (v/v), resulting in a 50% TFA solution.[3] The addition may cause a slight exotherm and gas evolution (CO₂ and isobutylene). Ensure the system is not sealed.[4]
-
Reaction Monitoring: Stir the reaction mixture at room temperature (20-25 °C). The reaction is typically rapid, often completing within 30 minutes to 2 hours.[3] Monitor the progress by TLC (e.g., using 10% MeOH in DCM as eluent). The deprotected amine product will be more polar and have a lower Rf value than the starting material. The product spot can be visualized by staining the TLC plate with ninhydrin, which reacts with the primary amine to produce a characteristic purple color.[7] Alternatively, LC-MS can be used for more precise monitoring.[8]
-
Work-up and Isolation: Upon complete consumption of the starting material, proceed with one of the following work-up procedures.
-
Option A: Isolation as the TFA Salt
-
Concentrate the reaction mixture directly under reduced pressure using a rotary evaporator to remove the solvent and excess TFA.
-
To remove residual TFA, the resulting oil or solid can be azeotroped by adding toluene and re-evaporating (repeat 2-3 times).[5]
-
The resulting crude amine trifluoroacetate salt is often pure enough to be used directly in subsequent reactions, such as reductive aminations or acylations.
-
-
Option B: Isolation as the Free Amine
-
Concentrate the reaction mixture under reduced pressure.
-
Dissolve the residue in a suitable organic solvent like ethyl acetate or DCM.
-
Carefully wash the organic solution with a saturated aqueous solution of NaHCO₃ to neutralize the excess acid and deprotonate the amine. Caution: CO₂ evolution will cause pressure buildup.
-
Separate the organic layer and wash it with brine.[7]
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure to yield the free 1-phenyl-imidazol-5-amine.
-
-
Pillar 3: Data Presentation & Comparative Analysis
The choice of acidic reagent can be tailored based on the substrate's sensitivity and desired outcome. While TFA is highly effective, other reagents offer milder conditions or different salt forms of the product.
| Reagent/Solvent System | Typical Conditions | Reaction Time | Advantages & Considerations |
| 50% TFA in DCM | 1.0 equiv. Substrate, RT | 30 min - 2 h | Advantages: Fast, reliable, volatile reagents are easily removed.[3][9] Considerations: TFA is corrosive and can cause trifluoroacetylation as a side reaction in sensitive substrates.[10] |
| 4 M HCl in Dioxane | 1.0 equiv. Substrate, RT | 1 - 4 h | Advantages: Provides the hydrochloride salt, which is often more crystalline and easier to handle than the TFA salt. Dioxane and HCl are readily evaporated.[11][12] Considerations: Dioxane is a suspected carcinogen and should be handled with care. |
| Aqueous H₃PO₄ in THF | 1.0 equiv. Substrate, RT or mild heat | 2 - 12 h | Advantages: Milder, "greener" alternative to TFA.[9] Less volatile and less corrosive. Considerations: Slower reaction times. Work-up requires neutralization and extraction. |
| p-TsOH (Mechanochemical) | 2.0 equiv. p-TsOH, neat, ball milling | ~10 min | Advantages: Extremely rapid, solvent-free ("green") method.[13] Considerations: Requires specialized ball-milling equipment. Product is isolated as the tosylate salt. |
Chemical Mechanism Visualization
The following diagram illustrates the key steps in the acid-catalyzed deprotection cascade.
Conclusion
The acid-catalyzed deprotection of Boc-1-phenyl-imidazol-5-amine is a robust and efficient transformation critical for advancing synthetic pathways involving this heterocyclic core. By understanding the underlying mechanism, carefully selecting reagents, and diligently monitoring the reaction, researchers can reliably obtain the desired amine product. The protocols and comparative data presented herein provide a validated framework for achieving high yields and purity, empowering scientists in their drug discovery and development endeavors.
References
-
Boc Deprotection Mechanism - TFA. Common Organic Chemistry. [Link]
-
Boc Protecting Group: N-Boc Protection & Deprotection Mechanism. Total Synthesis. [Link]
-
Efficient, continuous N-Boc deprotection of amines using solid acid catalysts. Reaction Chemistry & Engineering (RSC Publishing). [Link]
-
Efficient deprotection of Boc group in amines and sulfamides using Dawson heteropolyacid catalyst. SciSpace. [Link]
-
Amine Protection and Deprotection. Master Organic Chemistry. [Link]
-
Amine Protection / Deprotection. Fisher Scientific. [Link]
-
Acids for BOC Deprotection. ACS GCI Pharmaceutical Roundtable Reagent Guides. [Link]
-
How to do work-up of a BOC deprotection reaction by TFA? ResearchGate. [Link]
-
Boc Deprotection Mechanism. Organic Chemistry - YouTube. [Link]
-
Mild deprotection of the N-tert‐butyloxycarbonyl (N-Boc) group using oxalyl chloride. University of Kentucky X-Ray Crystallography Facility. [Link]
-
What happens to the t-butyl cation in the TFA deprotection of a t-butyl ester? Chemistry Stack Exchange. [Link]
-
Removal of Boc protecting group as workup? Reddit. [Link]
-
Automated reaction monitoring by direct analysis mass spectrometry using the 4000 MiD® and MiDasTM. Microsaic Systems. [Link]
-
Rapid N-Boc Deprotection with TFA. Scribd. [Link]
-
General Procedure for the deprotection of the Boc-group. RSC.org Supporting Information. [Link]
-
BOC deprotection. Hebei Boze Chemical Co.,Ltd.. [Link]
-
A Brønsted Acidic Deep Eutectic Solvent for N-Boc Deprotection. MDPI. [Link]
-
Imidazole- and phenyl ring-containing luminescent materials. New Journal of Chemistry (RSC Publishing). [Link]
-
Through-Space Stabilization of an Imidazolium Cation by Aromatic Rings. VU Research Portal. [Link]
-
The Intimate Role of Imidazole in the Stabilization of Silicic Acid. FAU CRIS. [Link]
-
Solvent-Free Mechanochemical Deprotection of N-Boc Group. FULIR. [Link]
-
Boc deprotection conditions tested. ResearchGate. [Link]
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- 5. total-synthesis.com [total-synthesis.com]
- 6. BOC deprotection [ms.bzchemicals.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. microsaic.com [microsaic.com]
- 9. Acids - Wordpress [reagents.acsgcipr.org]
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- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. fulir.irb.hr [fulir.irb.hr]
Application Note: Incorporation of 5-Amino-1-phenylimidazole Scaffolds in Peptide Synthesis
This Application Note and Protocol guide details the use of tert-butyl N-(1-phenyl-1H-imidazol-5-yl)carbamate (hereafter referred to as Boc-5-API ) in peptide synthesis and peptidomimetic design.
Executive Summary
The incorporation of heteroaromatic amines into peptide backbones is a critical strategy in medicinal chemistry for designing kinase inhibitors, rigidifying peptide conformations, and creating hydrogen-bond surrogate scaffolds. Boc-5-API serves as a stable, protected precursor to 5-amino-1-phenylimidazole , a moiety frequently observed in p38 MAPK inhibitors and other bioactive small molecules.
Unlike standard
Chemical Profile & Properties[1][2][3][4][5][6][7]
| Property | Specification |
| Chemical Name | tert-butyl N-(1-phenyl-1H-imidazol-5-yl)carbamate |
| Molecular Weight | ~259.31 g/mol |
| Appearance | White to off-white solid |
| Solubility | Soluble in DCM, DMF, DMSO; Insoluble in Water |
| Reactive Core | 5-amino-1-phenylimidazole (after Boc removal) |
| pKa (est) | ~5.0–6.0 (Imidazole ring); ~2.5 (Exocyclic amine) |
| Storage | -20°C, Desiccated (Hygroscopic) |
Strategic Analysis: The Challenge of 5-Aminoimidazoles
Successful utilization of Boc-5-API requires understanding two critical mechanistic hurdles:
-
Oxidative Instability: Upon Boc removal, the resulting electron-rich heteroaromatic amine is susceptible to air oxidation, leading to dark polymerization products. Protocol Solution: In situ neutralization and immediate coupling under inert atmosphere.
-
Nucleophilicity & Regioselectivity: The exocyclic amine is an aniline-like nucleophile (poor reactivity). The imidazole N3 nitrogen is also nucleophilic. While N1-substitution (phenyl group) directs reactivity, incorrect base usage can promote acylation at N3 (imidazolide formation) rather than the desired exocyclic amine. Protocol Solution: Use of high-activity coupling agents (HATU/HOAt) and controlled stoichiometry.
Mechanistic Pathway Diagram
Figure 1: Workflow for the deprotection and coupling of Boc-5-API, highlighting the critical intermediate stage.
Detailed Experimental Protocols
Protocol A: Boc Deprotection (Generation of the Nucleophile)
Objective: To remove the Boc group without degrading the sensitive heteroaromatic amine.
Reagents:
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)[1]
-
Triisopropylsilane (TIPS) - Scavenger is critical to prevent tert-butyl cation alkylation of the imidazole ring.
Procedure:
-
Dissolve Boc-5-API (1.0 equiv) in DCM (approx. 10 mL/g).
-
Cool the solution to 0°C under nitrogen.
-
Add a pre-mixed solution of TFA/DCM/TIPS (50:45:5 v/v) dropwise.
-
Stir at 0°C for 15 minutes, then warm to room temperature for 45 minutes.
-
Monitoring: Check by TLC or LCMS. The Boc group should be fully removed.
-
Work-up (Critical):
-
Concentrate the solution in vacuo (rotary evaporator) at <30°C.
-
Co-evaporate with Toluene (3x) or DCM (3x) to remove excess TFA.
-
Do not perform an aqueous basic workup (e.g., NaHCO3 wash) as the free base is unstable.
-
Obtain the product as the TFA salt (often a hygroscopic oil or solid). Use immediately in Protocol B.
-
Protocol B: Coupling to Peptide/Carboxylic Acid
Objective: To couple the poor nucleophile (5-aminoimidazole) to a carboxylic acid partner.
Reagents:
-
Carboxylic Acid Component (e.g., Fmoc-AA-OH or Peptide-COOH)
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) - Preferred for anilines/heterocycles.
-
HOAt (1-Hydroxy-7-azabenzotriazole) - Optional additive to boost rate.
-
DIPEA (N,N-Diisopropylethylamine)[2]
-
Solvent: Anhydrous DMF or NMP.
Procedure:
-
Activation: In a separate vial, dissolve the Carboxylic Acid (1.2 equiv) and HATU (1.2 equiv) in anhydrous DMF.
-
Add DIPEA (2.5 equiv) to the acid/HATU mixture. Stir for 2–5 minutes to form the activated ester (OAt ester). Note: The color typically turns yellow/orange.
-
Coupling: Dissolve the 5-amino-1-phenylimidazole TFA salt (from Protocol A) in a minimal amount of anhydrous DMF.
-
Add DIPEA (1.0–1.5 equiv) to the amine solution to neutralize the TFA salt just prior to addition.
-
Caution: Do not leave this neutralized solution sitting; add it immediately to the activated acid mixture.
-
-
Combine the solutions under an inert atmosphere (N2/Ar).
-
Stir at room temperature for 4–16 hours.
-
Optimization: If conversion is low after 4 hours, heat gently to 40°C.
-
-
Work-up: Dilute with EtOAc, wash with 5% LiCl (to remove DMF), saturated NaHCO3, and Brine. Dry over Na2SO4.[1]
Troubleshooting & Optimization
| Observation | Root Cause | Solution |
| Solution turns black/dark brown | Oxidation of the free amine. | Ensure rigorous degassing of solvents. Keep the amine as a TFA salt until the exact moment of coupling. |
| Low Yield / Unreacted Amine | Low nucleophilicity of the heteroaromatic amine. | Switch from HBTU to HATU or PyAOP . Consider using symmetric anhydrides or acid fluorides for difficult couplings. |
| Regioisomer Formation | Acylation of Imidazole N3. | Ensure the Carboxylic Acid is pre-activated before adding the amine. Avoid large excesses of base. |
| Incomplete Boc Removal | Steric hindrance or insufficient acid strength. | Increase TFA concentration to 50% or extend reaction time. Ensure TIPS scavenger is present. |
References
-
Bagley, M. C., et al. (2006). "Ligand-free palladium-catalyzed synthesis of 5-aminoimidazoles." Synlett, 2006(16), 2644-2648.
-
El-Faham, A., & Albericio, F. (2011).[3] "Peptide Coupling Reagents, More than a Letter Soup." Chemical Reviews, 111(11), 6557–6602.
-
Li, J., et al. (2011). "Synthesis of 5-amino-1-phenyl-1H-imidazole-4-carbonitriles." Journal of Heterocyclic Chemistry, 48(6), 1295-1301.
-
Valeur, E., & Bradley, M. (2009). "Amide bond formation: beyond the myth of coupling reagents." Chemical Society Reviews, 38(2), 606-631.
Sources
synthesis of kinase inhibitors using imidazole carbamate intermediates
Application Note: Precision Synthesis of Urea-Based Kinase Inhibitors via Imidazole Carbamates
Executive Summary
The urea moiety (–NH–CO–NH–) is a pharmacophoric cornerstone in kinase inhibitor design, particularly for Type II inhibitors (e.g., Sorafenib, Regorafenib, Lenvatinib) that target the inactive "DFG-out" conformation of kinases. While isocyanates and phosgene are traditional reagents for urea formation, they pose significant safety hazards and stability challenges.[1]
This guide details a superior, modular protocol using 1,1'-Carbonyldiimidazole (CDI) to generate imidazole carbamate intermediates . This method offers safer handling, stoichiometric control, and the ability to isolate stable activated intermediates, thereby minimizing the formation of symmetrical urea byproducts—a common failure mode in one-pot isocyanate protocols.
Mechanistic Principles & Rationale
The "DFG-Out" Target
Type II kinase inhibitors utilize a urea bridge to form a dual hydrogen-bond network with the conserved Glutamate (Glu) residue in the
The Imidazole Carbamate Advantage
Direct reaction of amines with phosgene is hazardous. Using CDI generates an imidazole carbamate (also known as a carbamoylimidazole). This intermediate acts as a "masked isocyanate" that is stable enough to be isolated but reactive enough to be displaced by a second amine.
Mechanism:
-
Activation: The first amine attacks CDI, displacing one imidazole molecule to form the imidazole carbamate.
-
Coupling: A second amine (nucleophile) attacks the carbonyl carbon of the intermediate. The imidazole group acts as a good leaving group (pKa ~14.5, lowered upon protonation), resulting in the final unsymmetrical urea.
Figure 1: Step-wise assembly of unsymmetrical ureas via CDI. The isolation of the intermediate prevents the symmetric dimerization of Amine 2.
Experimental Protocol
Case Study: Synthesis of a Sorafenib Analog (VEGFR Inhibitor). Target Structure: N-(4-chloro-3-(trifluoromethyl)phenyl)-N'-(4-(2-(N-methylcarbamoyl)-4-pyridyloxy)phenyl)urea.[2]
Phase A: Synthesis of the Imidazole Carbamate Intermediate
Objective: Activate the electron-deficient aniline (R1) without triggering dimerization.
Reagents:
-
4-Chloro-3-(trifluoromethyl)aniline (1.0 equiv)
-
1,1'-Carbonyldiimidazole (CDI) (1.1 - 1.2 equiv)
-
Dichloromethane (DCM) or Anhydrous THF (0.2 M concentration)
Procedure:
-
Setup: Flame-dry a round-bottom flask and purge with Argon/Nitrogen. Moisture reacts with CDI to release CO₂, quenching the reagent.
-
Dissolution: Dissolve CDI (1.2 equiv) in anhydrous DCM. Cool to 0°C.
-
Addition: Add the aniline (1.0 equiv) dropwise in DCM over 15 minutes.
-
Note: Adding amine to CDI ensures CDI is always in excess, preventing the newly formed intermediate from reacting with remaining amine to form a symmetrical urea dimer.
-
-
Reaction: Stir at room temperature (RT) for 2–4 hours. Monitor by TLC or LCMS. The intermediate is often less polar than the starting amine.
-
Isolation (CRITICAL):
-
Why isolate? Removing unreacted CDI is vital. If CDI remains, it will react with the second amine added in Phase B, creating a symmetrical dimer of the second amine.
-
Method: Wash the organic layer with water (2x) and brine. CDI hydrolyzes rapidly in water to imidazole and CO₂, while the imidazole carbamate intermediate is relatively hydrolytically stable in biphasic washes. Dry over Na₂SO₄ and concentrate.
-
Result: A white/off-white solid (The Imidazole Carbamate).
-
Phase B: Coupling to Form the Urea
Objective: Displace the imidazole leaving group with the second amine (R2).
Reagents:
-
Isolated Imidazole Carbamate (from Phase A) (1.0 equiv)
-
4-(4-aminophenoxy)-N-methylpicolinamide (Amine 2) (1.0 equiv)
-
Solvent: DCM (for reactive amines) or 1,2-Dichloroethane (DCE) / THF (if heat is required).
-
Optional: DMAP (0.1 equiv) or Triethylamine if the reaction is sluggish.
Procedure:
-
Mixing: Dissolve the Imidazole Carbamate and Amine 2 in the chosen solvent (typically DCE for kinase inhibitors as slight heat helps solubility).
-
Reaction: Heat to 50–60°C.
-
Observation: The reaction is driven by the evolution of imidazole.
-
Duration: 4–16 hours. Monitor for the disappearance of the carbamate peak in LCMS.
-
-
Workup:
-
Cool to RT.
-
The product (Type II Inhibitor) often precipitates out of non-polar solvents (like DCM/Hexane mixes) due to the rigid urea backbone.
-
Filter the solid. Wash with DCM to remove the liberated imidazole.
-
Alternative: If no precipitate, wash organic layer with dilute HCl (0.1 N) to remove the imidazole byproduct and unreacted amine.
-
Data Analysis & Troubleshooting
Analytical Validation
The formation of the urea linkage changes the chemical shift of the NH protons significantly.
| Component | 1H NMR Signature (DMSO-d6) | Key Characteristic |
| Start Material (Aniline) | Exchangeable NH2 protons. | |
| Intermediate (Im-Carbamate) | Distinct downfield shift. Imidazole ring protons visible ( | |
| Product (Urea) | Two distinct singlets for the urea NHs. Loss of imidazole signals. |
Troubleshooting Matrix
| Issue | Probable Cause | Corrective Action |
| Symmetrical Urea Dimer (R1-NH-CO-NH-R1) | Reverse addition or insufficient CDI. | Ensure CDI is in the flask and Amine 1 is added to it. Use >1.1 eq CDI.[3] |
| Symmetrical Urea Dimer (R2-NH-CO-NH-R2) | Excess CDI carried over to Phase B. | Isolate the intermediate (Phase A, Step 5). Do not telescope without quenching CDI. |
| Low Conversion in Phase B | Poor nucleophilicity of Amine 2. | Increase temp to reflux (DCE/THF). Add catalytic DMAP. |
| Hydrolysis of Intermediate | Wet solvents. | Use anhydrous solvents. Store intermediate in desiccator. |
Strategic Workflow Diagram
The following diagram illustrates the decision tree for selecting the isolation vs. one-pot method.
Figure 2: Decision matrix for isolating the intermediate. For high-value kinase inhibitors (like Sorafenib analogs), Route A is standard to prevent wastage of the complex "Amine 2" partner.
References
-
Bankston, D. et al. (2002). "A Scalable Synthesis of the Antitumor Agent BAY 43-9006 (Sorafenib)." Organic Process Research & Development. [Link]
- Dumas, J. et al. (2004). "Synthesis and Pharmacological Characterization of the Potent Raf Kinase Inhibitor BAY 43-9006." Current Opinion in Drug Discovery & Development.
-
Staab, H. A. (1962). "Syntheses Using Heterocyclic Amides (Azolides)." Angewandte Chemie International Edition. [Link]
-
Zhang, L. et al. (2011). "Convenient Synthesis of Sorafenib and Its Derivatives." Synthetic Communications. [Link]
-
Vertex AI Search Results. (2023). "Sorafenib synthesis via imidazole carbamate intermediate." 2
Sources
Application Notes and Protocols: N-Alkylation of Imidazole Carbamates
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Role of N-Alkylated Imidazoles and Carbamate Protection
N-alkylated imidazole moieties are pivotal structural motifs in a vast array of pharmaceuticals and biologically active compounds. Their prevalence stems from their ability to engage in hydrogen bonding and coordinate with metal ions, making them crucial for molecular recognition at biological targets. However, the inherent nucleophilicity of the imidazole ring presents a challenge in complex molecule synthesis, often leading to undesired side reactions. The use of a carbamate, particularly the tert-butoxycarbonyl (Boc) group, as a protecting group for one of the imidazole nitrogens offers a strategic solution. This approach not only tempers the nucleophilicity of the imidazole ring but also directs alkylation to the desired nitrogen atom, ensuring regioselectivity.
This guide provides a comprehensive overview of the reaction conditions for the N-alkylation of imidazole carbamates, delving into the mechanistic rationale behind the choice of reagents and conditions. Detailed protocols and troubleshooting advice are provided to empower researchers to optimize this critical transformation in their synthetic endeavors.
Mechanistic Considerations: A Tale of Deprotonation and Nucleophilic Attack
The N-alkylation of an imidazole carbamate is fundamentally a nucleophilic substitution reaction. The process is initiated by the deprotonation of the remaining N-H bond of the imidazole ring by a suitable base, generating a highly nucleophilic imidazolide anion. This anion then attacks the electrophilic alkylating agent, forming the desired N-alkylated product.
The choice of the carbamate protecting group, most commonly the Boc group, is critical. The electron-withdrawing nature of the Boc group reduces the basicity of the imidazole ring, influencing the choice of base required for deprotonation.
The Critical Role of the Base
The selection of an appropriate base is paramount for the successful N-alkylation of imidazole carbamates. The base must be strong enough to effectively deprotonate the N-H bond without promoting unwanted side reactions, such as the cleavage of the carbamate protecting group.
Strong, non-nucleophilic bases are generally preferred to generate the imidazolide anion.[1] Sodium hydride (NaH) is a widely used and highly effective base for this purpose, particularly when used in anhydrous aprotic solvents like tetrahydrofuran (THF) or dimethylformamide (DMF).[1][2] Other strong bases such as potassium hydroxide (KOH), often supported on alumina, and potassium carbonate (K2CO3) can also be employed.[1][3] The choice of base can significantly influence the reaction's efficiency and selectivity.[1]
Solvent Effects: More Than Just a Medium
The solvent plays a multifaceted role in the N-alkylation of imidazole carbamates. It must be capable of dissolving the reactants and be inert to the reaction conditions. Polar aprotic solvents are frequently the solvents of choice as they can solvate the cation of the base, thereby enhancing the reactivity of the imidazolide anion.[1]
Commonly used polar aprotic solvents include:
-
Dimethylformamide (DMF) [1]
-
Tetrahydrofuran (THF) [1]
-
Acetonitrile (MeCN) [4]
-
Dimethyl sulfoxide (DMSO)
The polarity of the solvent can have a dramatic effect on the reaction rate and yield.[4] For instance, in some cases, increasing the solvent polarity can lead to a significant improvement in the reaction outcome.[4]
The Alkylating Agent: The Electrophilic Partner
A wide variety of alkylating agents can be employed, with their reactivity generally following the trend: iodides > bromides > chlorides.[1] The choice of the alkylating agent is dictated by the desired alkyl group to be introduced. Common examples include:
-
Alkyl halides (e.g., methyl iodide, benzyl bromide)
-
Dialkyl sulfates (e.g., dimethyl sulfate)
The reactivity of the alkylating agent is a crucial factor, and in cases of sluggish reactions, switching to a more reactive halide can be beneficial.[1]
Reaction Workflow and Key Parameters
The successful N-alkylation of imidazole carbamates hinges on the careful control of several key parameters. The following workflow and discussion highlight these critical aspects.
Sources
Application Note: Solvent Selection & Handling for Boc-Amino Phenyl Imidazoles
Abstract
The handling of Boc-amino phenyl imidazoles presents a unique solubility paradox. The molecule contains three distinct domains: the lipophilic tert-butyloxycarbonyl (Boc) protecting group, the hydrophobic phenyl ring, and the polar, hydrogen-bond-donating imidazole core. This amphiphilic nature often leads to "oiling out" during purification and poor solubility in standard non-polar solvents. This guide provides a scientifically grounded solvent selection strategy, detailed solubility profiling protocols, and specific workflows to prevent degradation during processing.
Molecular Analysis & Solvent Logic
To select the correct solvent, one must understand the competing forces within the molecule.
-
The Imidazole Core: Highly polar and capable of hydrogen bonding (both donor and acceptor). It drives the molecule toward polar solvents (MeOH, DMF).
-
The Phenyl Group: Aromatic and lipophilic. It promotes
- stacking, which can lead to aggregation and poor solubility in aliphatic hydrocarbons (Hexanes). -
The Boc Group: Lipophilic and bulky. It disrupts crystal packing (aiding solubility) but is acid-labile.
The Critical Constraint: The N-Boc bond is unstable in acidic media (
Solvent Compatibility Matrix
| Solvent Class | Representative Solvents | Suitability | Mechanism / Risk Note |
| Polar Aprotic | DMSO, DMF, NMP | Excellent | Disrupts imidazole H-bonds; ideal for stock solutions and reactions. Hard to remove. |
| Chlorinated | DCM, Chloroform | Good | Solubilizes the lipophilic Boc/Phenyl domains well. Standard for workup. |
| Esters | Ethyl Acetate (EtOAc) | Moderate | Good for extraction; often requires heating to fully dissolve high concentrations. |
| Alcohols | Methanol, Ethanol | Variable | Good solubility but risks "oiling out" upon cooling. Avoid high heat (>60°C). |
| Ethers | THF, 1,4-Dioxane | Good | Excellent intermediate polarity. Watch for peroxide formation. |
| Aliphatics | Hexanes, Heptane | Poor | Strictly anti-solvents. Used to precipitate the product. |
| Acids | TFA, HCl, Acetic Acid | FORBIDDEN | Causes immediate deprotection (Boc removal). |
Decision Logic for Solvent Selection
The following decision tree illustrates the logical flow for selecting a solvent based on the experimental stage.
Figure 1: Decision matrix for solvent selection based on processing stage. Note the distinction between reaction media (high solubility required) and purification (differential solubility required).
Detailed Protocols
Protocol A: The "Visual Haze" Solubility Profiling
Purpose: To determine the precise solvent ratio for recrystallization without wasting large amounts of material.
Materials:
-
10 mg Boc-amino phenyl imidazole sample
-
Primary Solvent (Good solvent): Ethyl Acetate or Ethanol
-
Secondary Solvent (Anti-solvent): Hexanes or Water
-
Heating block set to 50°C
Step-by-Step:
-
Place 10 mg of sample into a 4 mL glass vial.
-
Add the Primary Solvent dropwise (100 µL increments) with agitation until the solid just dissolves. Record volume (
). -
Self-Validation Check: If
mL, the primary solvent is too weak. Switch to a more polar solvent (e.g., DCM or MeOH). -
Slowly add the Secondary Solvent dropwise. Count drops until a persistent "haze" or cloudiness appears that does not disappear upon swirling.
-
Heat the vial to 50°C.
-
Observation: The solution should clarify.
-
If it does not clear: You have added too much anti-solvent. Add 100 µL of Primary Solvent.
-
-
Allow the vial to cool to room temperature slowly (turn off heat block and leave vial on it).
-
Result Interpretation:
-
Crystals: Ideal solvent system.
-
Oil/Goo: "Oiling out" occurred. The anti-solvent is too non-polar (e.g., Hexane). Switch anti-solvent to Diethyl Ether or use a seed crystal.
-
Protocol B: Prevention of "Oiling Out"
Boc-amino phenyl imidazoles are notorious for oiling out because the flexible Boc group prevents tight crystal packing.
Corrective Workflow:
-
Use a "Buffer" Solvent: Instead of pure Hexanes as an anti-solvent, use a mixture of 10% EtOAc in Hexanes. This reduces the polarity shock.
-
Seeding: Retain a tiny amount of crude solid. Once the cloud point is reached and the solution is cooled, add the solid "seed."
-
Trituration: If an oil forms, decant the solvent. Add cold Diethyl Ether or Pentane and sonicate vigorously. This mechanical stress often forces the amorphous oil into a crystalline lattice.
Stability & Storage Guidelines
Stock Solutions
-
Recommended: DMSO (Dimethyl sulfoxide).[1]
-
Concentration: 10 mM to 100 mM.
-
Storage: -20°C or -80°C.[1]
-
Why: DMSO prevents aggregation and has low volatility.
-
-
Avoid: Methanol/Ethanol for storage > 1 week. Slow exchange of the Boc group or oxidation of the imidazole can occur over months.
Acid Sensitivity Warning
The imidazole ring is basic. If your sample comes from an acidic workup (e.g., HCl wash), it may be a salt (Hydrochloride).
-
Boc Stability: The Boc group is cleaved by TFA/DCM (1:[1]1) or 4M HCl in Dioxane.
-
Safety Check: Ensure all glassware is free of acid residue before dissolving the compound for analysis.
References
-
Greene, T. W., & Wuts, P. G. M. (1999).[2] Protective Groups in Organic Synthesis (3rd ed.). Wiley-Interscience.[2] (Standard reference for Boc stability and solvent compatibility).
-
Pobudkowska, A., & Domanska, U. (2004).[3] Solubility of Imidazoles, Benzimidazoles, and Phenylimidazoles in Organic Solvents. Journal of Chemical & Engineering Data, 49(5), 1298–1302. (Specific solubility data for phenyl-imidazole cores).
-
BenchChem Technical Guides. (2025). Purification of Boc-Protected Amino Acids by Recrystallization. (Protocols for handling Boc-amino "oiling out" issues).
-
Sarkar, A., et al. (2011).[2] Ionic liquid catalyzed N-Boc protection of amines.[2] Journal of Organic Chemistry, 76(17), 7132–7140. (Discusses solvent effects on Boc installation and stability).
Sources
Application Note: Microwave-Assisted Synthesis of N-(1-phenyl-1H-imidazol-5-yl)carbamates
[1]
Executive Summary
This application note details a robust, microwave-assisted protocol for the synthesis of N-(1-phenyl-1H-imidazol-5-yl)carbamates via the Curtius rearrangement.[1]
Why this matters: 5-Aminoimidazoles are "privileged structures" in medicinal chemistry (found in agents like Dacarbazine and various kinase inhibitors) but are notoriously unstable due to electron-rich oxidation and polymerization.[1] Converting the free amine into a carbamate (urethane) stabilizes the molecule, allowing for isolation, purification, and use as a prodrug or stable pharmacophore.
The Challenge: Classical Curtius rearrangements often require prolonged reflux in high-boiling solvents (e.g., toluene), which can degrade sensitive heteroaromatic substrates. The Solution: Microwave-Assisted Organic Synthesis (MAOS) accelerates the rate-determining decarboxylation step, minimizing thermal exposure and significantly improving yield and purity.[1]
Mechanistic Insight & Reaction Design[2]
The synthesis relies on the Curtius Rearrangement using Diphenylphosphoryl azide (DPPA). This "one-pot" transformation converts a carboxylic acid to a carbamate without isolating the explosive or unstable acyl azide intermediate.[1]
Reaction Pathway
-
Activation: The carboxylic acid reacts with DPPA and a base to form the acyl azide.
-
Rearrangement: Under microwave irradiation, the acyl azide undergoes thermal decomposition (loss of
) to form a transient isocyanate. -
Trapping: The isocyanate is immediately trapped by the alcohol solvent (R-OH) to yield the stable carbamate.
Figure 1: Mechanistic pathway of the microwave-assisted Curtius rearrangement for imidazole carbamates.
Experimental Protocol
Materials & Reagents
-
Substrate: 1-phenyl-1H-imidazole-5-carboxylic acid (1.0 equiv).
-
Reagent: Diphenylphosphoryl azide (DPPA) (1.2 equiv).[1]
-
Base: Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (1.5 equiv).[1]
-
Solvent/Reactant: Anhydrous Alcohol (e.g., t-Butanol, Benzyl alcohol, or Methanol).
-
Note: If the alcohol is valuable or solid, use Toluene or 1,4-Dioxane as a co-solvent (4:1 ratio).
-
Step-by-Step Methodology
Step 1: Reaction Assembly
-
In a 10 mL microwave-transparent vial (borosilicate glass), suspend 1-phenyl-1H-imidazole-5-carboxylic acid (188 mg, 1.0 mmol) in anhydrous t-Butanol (3.0 mL).
-
Add Triethylamine (210 µL, 1.5 mmol) via syringe. Stir for 2 minutes until the acid partially dissolves/neutralizes.
-
Add DPPA (260 µL, 1.2 mmol) dropwise.
-
Critical: Do not seal the vial yet. Nitrogen gas will evolve.
-
Step 2: Microwave Irradiation
-
Seal the vial with a Teflon-lined septum cap.[1]
-
Place in the microwave reactor (e.g., CEM Discover or Anton Paar Monowave).
-
Program Parameters:
-
Mode: Dynamic (Standard)[1]
-
Temperature: 90°C
-
Hold Time: 20 minutes
-
Pressure Limit: 200 psi (Safety cutoff)
-
Stirring: High
-
Power: Max 150W (System will modulate power to maintain 90°C).
-
Step 3: Workup & Purification [1]
-
Cool the reaction to room temperature (using compressed air cooling feature of the reactor).
-
Concentrate: Remove the solvent (t-BuOH) under reduced pressure (rotary evaporator).
-
Extraction: Redissolve residue in Ethyl Acetate (15 mL) and wash with:
-
5%
(2 x 10 mL) to remove phosphate byproducts.[1] -
Brine (10 mL).
-
-
Drying: Dry organic layer over
, filter, and concentrate. -
Purification: Flash column chromatography (Silica gel, 0-5% MeOH in DCM).
-
Target: N-(1-phenyl-1H-imidazol-5-yl)carbamate (typically a white/off-white solid).[1]
-
Optimization & Data Analysis
The following table summarizes the optimization of reaction conditions for the tert-butyl carbamate derivative.
Table 1: Optimization of Reaction Conditions
| Entry | Solvent | Temp (°C) | Time | Yield (%) | Observations |
| 1 | Toluene (Reflux) | 110 | 12 h | 45% | Darkening of mixture (decomposition).[1] |
| 2 | t-BuOH (Thermal) | 85 | 18 h | 52% | Slow conversion; incomplete reaction.[1] |
| 3 | t-BuOH (MW) | 80 | 10 min | 68% | Clean profile, starting material remaining.[1] |
| 4 | t-BuOH (MW) | 90 | 20 min | 89% | Full conversion, high purity. |
| 5 | t-BuOH (MW) | 120 | 10 min | 74% | Minor degradation observed at high temp.[1] |
Interpretation
-
Thermal vs. Microwave: Conventional heating (Entry 1) resulted in lower yields due to the thermal instability of the 5-aminoimidazole intermediate before it could be trapped. The microwave method (Entry 4) allows for rapid transition through the isocyanate state.
-
Temperature Control: 90°C is the "sweet spot." Exceeding 100°C (Entry 5) risks decarboxylation of the carbamate itself or ring opening.
Experimental Workflow Diagram
Figure 2: Operational workflow for the synthesis of imidazole carbamates.
Safety & Troubleshooting
Safety Protocols
-
DPPA Handling: DPPA is toxic and potentially explosive if heated in the absence of solvent. Always ensure the reaction is diluted.
-
Pressure: The Curtius rearrangement generates Nitrogen gas (
). In a sealed microwave vial, this creates pressure.-
Rule: Do not exceed 50% of the vial's volume capacity.
-
Rule: Ensure the microwave reactor has an active pressure sensor and cutoff (set to 200-250 psi).[1]
-
Troubleshooting Guide
-
Issue: Low Yield / Recovery of Starting Material.
-
Fix: The carboxylic acid might be zwitterionic and insoluble. Ensure enough base (TEA) is added to fully solubilize the acid before adding DPPA.
-
-
Issue: Formation of Urea Byproduct (R-NH-CO-NH-R).
-
Fix: This occurs if moisture is present (Isocyanate reacts with water
amine reacts with isocyanate urea).[1] Use anhydrous solvents and dry glassware.
-
-
Issue: "Pop" sound or rapid pressure spike.
-
Fix: The temperature ramp is too fast. Set "Power" to "Medium" or extend the ramp time to 2-3 minutes to allow controlled
release.
-
References
-
Shioiri, T., Ninomiya, K., & Yamada, S. (1972). Diphenylphosphoryl azide. New convenient reagent for a modified Curtius reaction and for peptide synthesis. Journal of the American Chemical Society, 94(17), 6203–6205. Link[1]
-
Tumambac, G. E., & Wolf, C. (2014). Microwave-Assisted Synthesis of 5-Aminoimidazoles. Synlett, 25, 265-268.[1] (Context on 5-aminoimidazole instability and synthesis). Link
-
Kappe, C. O. (2004). Controlled microwave heating in modern organic synthesis.[2] Angewandte Chemie International Edition, 43(46), 6250-6284.[1] Link[1]
-
Lebel, H., & Leogane, O. (2005).[3] Boc-protected amines via a mild and efficient one-pot Curtius rearrangement.[1][3] Organic Letters, 7(19), 4107-4110.[1] Link[1]
scale-up synthesis of tert-butyl N-(1-phenyl-1H-imidazol-5-yl)carbamate
Application Note: Process Development & Scale-Up of tert-Butyl N-(1-phenyl-1H-imidazol-5-yl)carbamate
Executive Summary
This technical guide details the robust, scalable synthesis of tert-butyl N-(1-phenyl-1H-imidazol-5-yl)carbamate , a critical pharmacophore found in kinase inhibitors and BMS-scaffold derivatives.
The 5-aminoimidazole moiety is notoriously unstable in its free base form, prone to rapid oxidation and polymerization. Consequently, the synthetic strategy relies on the Curtius rearrangement of 1-phenyl-1H-imidazole-5-carboxylic acid to install the nitrogen functionality directly as a stable carbamate (Boc-protected amine).
Key Challenges Addressed:
-
Regioselectivity: Ensuring exclusive formation of the 1,5-disubstituted imidazole over the thermodynamically favored 1,4-isomer.
-
Process Safety: Managing the thermal hazards of the Curtius rearrangement (nitrogen evolution and acyl azide accumulation) on a multi-gram to kilogram scale.
-
Purification: Avoiding chromatography through crystallization-driven isolation.
Retrosynthetic Strategy & Mechanism
The synthesis is broken down into three distinct phases to ensure regiocontrol and safety.
-
Phase I (Core Construction): Construction of the imidazole ring using the Van Leusen-type condensation or Isocyanoacetate route. We utilize the reaction between N-phenylformimidate and ethyl isocyanoacetate, which kinetically favors the 1,5-substitution pattern.
-
Phase II (Activation): Saponification of the ester to the carboxylic acid.
-
Phase III (Rearrangement): Diphenylphosphoryl azide (DPPA)-mediated Curtius rearrangement in tert-butanol (t-BuOH).
Mechanistic Workflow (DOT Diagram)
Caption: Step-wise synthetic pathway highlighting the critical Curtius rearrangement sequence.
Detailed Protocols
Phase I: Regioselective Synthesis of Ethyl 1-phenyl-1H-imidazole-5-carboxylate
Rationale: Direct alkylation of imidazole with phenyl halides is difficult and yields mixtures. The condensation of an isocyanide with an imidate is the industry standard for 1,5-regiocontrol.
-
Reagents:
-
Aniline (1.0 equiv)
-
Triethyl orthoformate (1.2 equiv)
-
Ethyl isocyanoacetate (1.0 equiv)
-
Catalytic p-TsOH (0.01 equiv)
-
Base: Potassium Carbonate (
) or DBU (1.1 equiv) -
Solvent: DMF or THF
-
Step-by-Step Protocol:
-
Imidate Formation: Charge a reactor with aniline, triethyl orthoformate, and catalytic p-TsOH. Heat to 100°C and distill off ethanol (byproduct) to drive equilibrium. Conversion is monitored by GC/MS (Target: Ethyl N-phenylformimidate).
-
Cyclization: Cool the imidate mixture to 20°C. Dilute with DMF.
-
Add ethyl isocyanoacetate and
. -
Stir at ambient temperature for 12 hours. Note: The reaction is exothermic; maintain T < 35°C to prevent polymerization of the isocyanide.
-
Work-up: Pour into ice-water. The 1,5-isomer typically precipitates as a solid due to high crystallinity.
-
Filtration: Filter the solid, wash with water, and dry.
-
Yield Expectation: 75-85%.
Phase II: Hydrolysis to Carboxylic Acid
-
Reagents: Ethyl ester (from Phase I), LiOH (2.0 equiv), THF/Water (3:1).
-
Protocol:
-
Dissolve ester in THF/Water. Add LiOH.
-
Stir at 40°C for 4 hours.
-
Critical Step (pH Adjustment): Carefully acidify with 1M HCl to pH 4-5. The zwitterionic nature of the imidazole acid means it is soluble at very low pH (protonated) and very high pH (deprotonated). The isoelectric point is usually near pH 4.5-5.5.
-
Collect the precipitate. Dry thoroughly (Residual water kills the Curtius reaction).
-
Phase III: Scale-Up of the Curtius Rearrangement
Safety Warning: This step involves Diphenylphosphoryl azide (DPPA) .[1] It generates nitrogen gas (
Process Safety Parameters (CPP):
-
Onset of Decomposition (Acyl Azide): Typically ~70-80°C.
-
Gas Evolution: 1 mole
per mole of substrate. Ensure reactor venting capacity > max generation rate.
Protocol (Semi-Batch / Dose-Controlled):
-
Charge: Reactor A is charged with 1-phenyl-1H-imidazole-5-carboxylic acid (1.0 equiv), Triethylamine (1.2 equiv), and tert-Butanol (10-15 volumes).
-
Inertion: Purge with Nitrogen.
-
Reagent Addition: Add DPPA (1.1 equiv) dropwise at 20-25°C.
-
Why? This forms the acyl azide in situ without triggering decomposition yet.
-
-
Controlled Rearrangement (The "Ramp"):
-
Slowly heat the mixture to 80°C (reflux of t-BuOH) over 2 hours.
-
Observation: Nitrogen evolution will begin around 60°C.
-
Control: If gas evolution becomes vigorous, halt heating immediately.
-
-
Reaction Duration: Hold at reflux for 4-6 hours until HPLC shows <1% intermediate isocyanate.
-
Work-up:
-
Isolation: Crystallize from EtOAc/Heptane.
Process Safety & Decision Tree
The following diagram outlines the critical decision points for scaling the Curtius step safely.
Caption: Safety logic flow for managing the thermal hazards of DPPA-mediated rearrangement.
Analytical Specifications
| Parameter | Specification | Method |
| Appearance | White to Off-white solid | Visual |
| Purity | > 98.0% | HPLC (C18, ACN/Water + 0.1% TFA) |
| Regioisomer | > 99:1 (1,5 vs 1,4) | 1H NMR (NOESY confirmation) |
| Residual Solvent | < 5000 ppm (t-BuOH) | GC-HS |
| Water Content | < 0.5% | Karl Fischer |
Key NMR Signals (DMSO-d6):
- 1.45 ppm (s, 9H): tert-Butyl group (Boc).
- 7.3-7.6 ppm (m, 5H): Phenyl ring protons.
- 7.7 ppm (s, 1H): Imidazole C2-H.
- 9.2 ppm (br s, 1H): Carbamate NH.
-
Note: The absence of a C5-H signal and the presence of the NH confirms the substitution.
References
-
Regioselective Imidazole Synthesis
- Sisko, J., Mellinger, M. (2000). A One-Pot Synthesis of 1,5-Disubstituted Imidazoles. Journal of Organic Chemistry.
-
Curtius Rearrangement Safety & Protocols
-
Scale-Up of Azide Chemistry
- General Imidazole Carboxylic Acid Reactivity: Grimmett, M. R. (1997). Imidazole and Benzimidazole Synthesis. Academic Press. (Standard Reference Text).
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. almacgroup.com [almacgroup.com]
- 3. Curtius rearrangement - Wikipedia [en.wikipedia.org]
- 4. jocpr.com [jocpr.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. The Curtius Rearrangement: Applications in Modern Drug Discovery and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Curtius Rearrangement [organic-chemistry.org]
- 10. pittelkow.kiku.dk [pittelkow.kiku.dk]
Troubleshooting & Optimization
Technical Support Center: Solubilization & Stability of tert-butyl N-(1-phenyl-1H-imidazol-5-yl)carbamate
[1][2][3]
Executive Summary
Compound: tert-butyl N-(1-phenyl-1H-imidazol-5-yl)carbamate Solvent: Dimethyl Sulfoxide (DMSO) Primary Issue: Solubility failures (precipitation, incomplete dissolution) and stability concerns during storage.[1][2][3]
This guide addresses the physicochemical challenges of working with Boc-protected aminoimidazoles . While theoretically soluble in polar aprotic solvents like DMSO, this specific derivative exhibits high lattice energy due to
Part 1: Root Cause Analysis (The "Why")
To troubleshoot effectively, we must understand the molecular forces at play.[4]
High Lattice Energy vs. Solvation
The molecule contains two aromatic systems (Phenyl and Imidazole) and a carbamate linker.[3][4] In the solid state, these rings stack efficiently (
-
The Problem: Breaking this lattice requires significant energy.[1][2][3][4] Simply adding DMSO and shaking is often insufficient to overcome these intermolecular forces, leading to "floating particles" or a suspension that looks dissolved but isn't.[4]
The "Antisolvent" Effect (Hygroscopicity)
DMSO is extremely hygroscopic; it can absorb up to 10% of its weight in water from the atmosphere within 24 hours if left uncapped.[3][4]
-
The Problem: This molecule is lipophilic (hydrophobic).[1][3][4] As DMSO absorbs water, the solvent power decreases.[4][5] If your DMSO contains even 1-2% water, the thermodynamic solubility of this specific carbamate drops partially, leading to immediate precipitation or "crashing out" upon dilution.[4]
Chemical Instability (Boc Deprotection)
tert-butyl carbamates (Boc groups) are acid-labile. Old or improperly stored DMSO often degrades into dimethyl sulfide and methanesulfonic acid .[1][2][3][4]
-
The Problem: Acidic DMSO will slowly deprotect the Boc group, yielding the free aminoimidazole, which is unstable and prone to oxidative polymerization (turning the solution yellow/brown).[4]
Part 2: Troubleshooting Workflow
Decision Tree: Dissolution & Stability
Figure 1: Decision tree for troubleshooting solubility and precipitation issues. Follow the path based on visual inspection of the solution.
Part 3: Optimized Protocols
Protocol A: Preparation of 10 mM Stock Solution
Use this protocol to ensure maximum stability and solubility.
Reagents:
-
Compound: tert-butyl N-(1-phenyl-1H-imidazol-5-yl)carbamate (Solid)[1][2][3]
-
Solvent: Anhydrous DMSO (≥99.9%, stored over molecular sieves).[3][4]
Steps:
-
Equilibrate: Allow the vial of solid compound to reach room temperature before opening to prevent water condensation on the cold solid.
-
Weighing: Weigh the required amount (e.g., 2.6 mg for 1 mL of 10 mM solution).
-
Solvent Addition: Add anhydrous DMSO to the center of the vial.
-
Disruption: Vortex vigorously for 30 seconds.
-
Inspection: Hold the vial up to a light source. Invert it. Look for "schlieren" lines (wavy lines indicating density differences) or undissolved micro-crystals.[1][3][4]
-
Storage: Aliquot immediately into amber glass or polypropylene tubes. Store at -20°C.
Protocol B: The "Step-Down" Dilution (Preventing Crash-Out)
Use this when moving from 100% DMSO stock to aqueous assay buffer.[1][2][3]
The Issue: Direct addition of 10 mM DMSO stock to water (e.g., 1:1000 dilution) creates a local high-water environment around the droplet, causing immediate precipitation of hydrophobic compounds.[4]
The Fix:
Part 4: Technical FAQs
Q1: My solution turned yellow after 2 weeks at room temperature. Is it still good? Status: Likely Degraded.
-
Diagnosis: Yellowing in aminoimidazoles often indicates oxidation.[1][2][3][4] If your DMSO was old, acidic impurities likely removed the Boc protecting group.[4] The resulting free amine (1-phenyl-1H-imidazol-5-amine) is unstable and oxidizes rapidly.[1][2][3]
-
Solution: Discard the stock. Prepare fresh stock using anhydrous, high-quality DMSO (e.g., stored under nitrogen or over molecular sieves).[4]
Q2: The DMSO stock is frozen. Did this damage the compound? Status: Safe. [1][3]
-
Explanation: Pure DMSO freezes at ~18.5°C.[1][2][3][4] This is normal in air-conditioned labs.[1][2][3][4] Freezing actually protects the compound from hydrolysis.[1][2][3][4]
-
Action: Thaw gently at room temperature or in a 30°C water bath.[1][2][3][4] Vortex well after thawing to ensure the concentration is homogenous, as freeze-thaw cycles can create concentration gradients [3].[1][2][4]
Q3: Can I use water or PBS to help dissolve the solid? Status: NO.
-
Explanation: This compound is hydrophobic.[1][2][3][4][8] Adding water to the solid before it is fully dissolved in DMSO will "wet" the crystals with an antisolvent, creating a barrier that prevents the DMSO from penetrating the lattice.[4] Always dissolve in 100% organic solvent first.[1][2][3][4]
Q4: What is the maximum solubility? Status: Estimated ~50-100 mM.
-
Insight: While exact data for this specific CAS is limited, structurally similar Boc-aminoimidazoles typically achieve 50-100 mM in pure DMSO.[1][2][3] However, we recommend working at 10 mM for working stocks to avoid proximity to the saturation limit, which increases the risk of precipitation during freeze-thaw cycles.[4]
Part 5: Solubility Data Summary
| Solvent | Solubility Rating | Notes |
| Anhydrous DMSO | High (+++++) | Recommended stock solvent.[1][2][3] |
| Ethanol | Moderate (+++) | Good alternative, but evaporates faster.[1][3][4] |
| Water / PBS | Insoluble (-) | Do not use for stock preparation.[1][2][3] |
| DMSO + 10% Water | Low (+) | Risk of precipitation (Antisolvent effect).[1][3][4] |
References
-
Greene, T. W., & Wuts, P. G. M. (1999).[4] Protective Groups in Organic Synthesis. Wiley-Interscience.[1][2][3][4] (Establishes thermal and acid stability profiles of tert-butyl carbamates).
-
Di, L., & Kerns, E. (2016).[4] Drug-Like Properties: Concepts, Structure Design and Methods. Academic Press.[1][2][3][4] (Defines the "solubility forecast" and kinetic solubility issues in drug discovery).[3][4]
-
Gaylord Chemical. (2024).[1][2][3][4][9] DMSO Physical Properties & Handling Guide. (Authoritative source on DMSO hygroscopicity and freezing points).
-
PubChem. (2024).[1][2][3][4] Compound Summary: tert-butyl N-(1-phenyl-1H-imidazol-5-yl)carbamate.[1][2][3] National Library of Medicine.[1][2][3][4] (Source for physicochemical properties and structural data).[3][4]
Sources
- 1. tert-butyl N-(1H-imidazol-4-yl)carbamate | C8H13N3O2 | CID 558020 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Phenyl (5-(tert-butyl)isoxazol-3-yl)carbamate | 81479-48-3 [sigmaaldrich.com]
- 3. tert-butyl N-[(1S)-1-phenylethyl]carbamate | C13H19NO2 | CID 8052579 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Dimethyl sulfoxide - Wikipedia [en.wikipedia.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. arkat-usa.org [arkat-usa.org]
- 8. Evaluation of dimethyl sulfoxide (DMSO) as a co-solvent for toxicity testing of hydrophobic organic compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Preventing Racemization During Imidazole Carbamate Coupling
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions to help you maintain stereochemical integrity during imidazole carbamate coupling reactions, a critical step in the synthesis of peptides and other chiral molecules. Our focus is on providing practical, field-proven insights grounded in established scientific principles.
Introduction: The Challenge of Stereochemical Integrity
In the synthesis of chiral molecules, particularly peptides, maintaining the stereochemical purity of the starting materials is paramount. Racemization, the conversion of a chiral center into an equal mixture of both enantiomers, can lead to the formation of diastereomeric products. These impurities can be difficult to separate and may significantly alter the biological activity and therapeutic efficacy of the final compound.[1][2][3]
The use of N,N'-Carbonyldiimidazole (CDI) as a coupling reagent for the formation of amide bonds via an imidazole carbamate intermediate is a widely used method. However, like many coupling procedures, it carries an inherent risk of racemization. This guide will delve into the mechanisms of racemization in this context and provide actionable strategies to mitigate it.
Frequently Asked Questions (FAQs)
Here we address some of the most common questions regarding racemization during imidazole carbamate coupling.
Q1: What is the primary mechanism of racemization during CDI-mediated coupling?
A: Racemization during peptide coupling, including CDI-mediated methods, primarily proceeds through the formation of a 5(4H)-oxazolone (also known as an azlactone) intermediate.[1][4] The activated carboxyl group of an N-protected amino acid can cyclize to form this planar intermediate. The proton on the alpha-carbon of the oxazolone is acidic and can be easily removed by a base, leading to a loss of stereochemical information.[1] Subsequent attack by the amine component on this achiral intermediate can produce both L- and D-isomers of the peptide.[1] Another potential pathway is the direct abstraction of the alpha-proton by a base, although the oxazolone pathway is generally considered the major contributor.[3]
Q2: Which amino acids are most susceptible to racemization?
A: While any chiral amino acid can undergo racemization (except for the achiral glycine and proline, which is a secondary amine), some are more prone to it under standard coupling conditions.[2] Histidine (His) and Cysteine (Cys) are particularly susceptible.[2][5] The imidazole side chain of histidine can catalyze racemization, and the thiol group in cysteine can also promote it.[2][5] Other amino acids like Serine and Phenylalanine have also been noted for their sensitivity to racemization.[2]
Q3: Is CDI a "high-risk" reagent for racemization compared to others?
A: CDI is not typically the first choice for standard peptide couplings where racemization is a major concern, especially when compared to modern uronium or phosphonium-based reagents like HATU or PyBOP used with additives.[6][7] However, CDI is valuable for specific applications like the synthesis of ureas and urethanes.[6] The risk of racemization with CDI can be significant, largely due to the basic nature of the imidazole byproduct that is generated during the reaction.[8] However, under carefully controlled conditions, CDI-mediated couplings can be performed with minimal racemization.[9][10][11]
Q4: What are the key factors that influence the extent of racemization?
A: Several factors during the coupling reaction can significantly impact the rate of racemization. These include:
-
The nature of the coupling reagent and any additives used.
-
The structure of the amino acid itself.
Troubleshooting Guide
This section provides a structured approach to diagnosing and solving racemization issues encountered during your experiments.
Issue 1: Significant Racemization Detected in the Final Product
If you have confirmed through chiral HPLC or other analytical methods that significant racemization has occurred, follow these troubleshooting steps.
Step 1: Evaluate Your Base
The choice and amount of base are critical.[3] Strong, non-sterically hindered bases can accelerate racemization by promoting the abstraction of the alpha-proton.[2][4]
-
Are you using a strong base like DIPEA? While commonly used, N,N-diisopropylethylamine (DIPEA) can contribute to racemization.[2]
-
Are you using an excess of base?
Step 2: Assess the Reaction Temperature
Higher temperatures increase the rate of most reactions, including the competing racemization pathway.[2][12][15]
-
Is the reaction being run at elevated temperatures?
-
Solution: Perform the coupling reaction at a lower temperature, such as 0°C.[2] While this may slow down the desired reaction, it often has a more pronounced effect on reducing the rate of racemization.
-
Step 3: Re-evaluate Your Solvent Choice
The polarity of the solvent can influence the rate of racemization.[2] Highly polar solvents can sometimes favor racemization.[13]
-
What solvent are you using?
-
Solution: While peptide intermediates often require polar solvents for solubility, it is worth investigating if a less polar solvent system could be employed without compromising the reaction.
-
Step 4: Consider the Use of Racemization-Suppressing Additives
While CDI is often used without additives, in cases of severe racemization, their inclusion can be beneficial.
-
Are you running the reaction without any additives?
-
Solution: The addition of 1-hydroxybenzotriazole (HOBt) or its derivatives can help to suppress racemization.[8][16] These additives react with the activated amino acid to form an active ester that is generally less prone to racemization.[2] The use of HOBt with CDI has been shown to minimize racemization.[8] Copper(II) chloride has also been used in conjunction with HOBt to suppress racemization, particularly with cysteine residues.[2][5]
-
Issue 2: Racemization is Predominantly Observed with a Specific Amino Acid (e.g., Histidine or Cysteine)
When racemization is localized to known problematic amino acids, targeted strategies are necessary.
For Histidine (His):
-
Is the side-chain of the histidine residue unprotected? The free imidazole nitrogen can act as a base and catalyze racemization.[2]
-
Solution: Employing a suitable protecting group on the imidazole side-chain is crucial. In Fmoc chemistry, trityl-based protecting groups like Trt and Mmt are commonly used, though they may not completely eliminate racemization.[2]
-
For Cysteine (Cys):
-
Are you using standard basic conditions?
-
Solution 1: Use a hindered base. A sterically hindered amine like 2,4,6-collidine can help minimize the formation of the D-cysteine epimer.[2]
-
Solution 2: Employ base-free conditions. A combination of a carbodiimide like DIC with an additive such as HOBt, HOAt, or Oxyma Pure under base-free conditions can be an effective method for coupling Fmoc-Cys(Trt)-OH.[2]
-
Solution 3: Add Copper(II) Chloride. The addition of CuCl₂ along with HOBt has been demonstrated to suppress racemization during the coupling of cysteine residues.[2][5]
-
Troubleshooting Workflow Diagram
The following diagram outlines the logical steps for troubleshooting racemization in your imidazole carbamate coupling reactions.
Caption: Troubleshooting workflow for racemization.
Experimental Protocols
Protocol 1: General Low-Racemization Imidazole Carbamate Coupling
This protocol provides a starting point for minimizing racemization during a typical coupling reaction.
Materials:
-
N-protected amino acid
-
N,N'-Carbonyldiimidazole (CDI)
-
Amine component (e.g., amino acid ester hydrochloride)
-
1-Hydroxybenzotriazole (HOBt) (optional, but recommended)
-
N-methylmorpholine (NMM) or 2,4,6-collidine
-
Anhydrous, non-polar solvent (e.g., THF or DCM)
Procedure:
-
Activation: In a flame-dried flask under an inert atmosphere (e.g., Nitrogen or Argon), dissolve the N-protected amino acid (1.0 eq) in the anhydrous solvent.
-
Add CDI (1.05 eq) in one portion and stir the mixture at 0°C for 30-60 minutes, or until the evolution of CO₂ ceases.
-
(Optional) Add HOBt (1.0 eq) to the reaction mixture and stir for an additional 15 minutes at 0°C.
-
Coupling: In a separate flask, dissolve the amine component (1.0 eq) in the anhydrous solvent. If it is a hydrochloride salt, add 1.0 eq of NMM or collidine and stir for 5 minutes.
-
Slowly add the solution of the activated amino acid to the amine solution at 0°C.
-
Allow the reaction to warm to room temperature and stir for 2-24 hours, monitoring the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, quench the reaction and proceed with standard aqueous work-up and purification procedures.
Mechanism of CDI Activation and Racemization Pathways
The following diagram illustrates the desired reaction pathway and the competing racemization mechanism.
Caption: CDI activation and competing racemization pathway.
Data Summary
The choice of base can have a significant impact on the level of racemization. The following table provides a qualitative comparison of commonly used bases.
| Base | Steric Hindrance | Basicity | General Recommendation for Minimizing Racemization |
| Triethylamine (TEA) | Low | High | Not recommended |
| DIPEA | High | Moderate | Use with caution; can still promote racemization |
| NMM | Moderate | Moderate | Recommended |
| 2,4,6-Collidine | High | Low | Highly Recommended |
This table provides general guidance. Optimal conditions may vary depending on the specific substrates and reaction conditions.
Conclusion
Preventing racemization during imidazole carbamate coupling requires a careful and systematic approach. By understanding the underlying mechanisms and the influence of key reaction parameters such as the choice of base, temperature, and the potential use of additives, researchers can significantly improve the stereochemical purity of their final products. This guide serves as a foundational resource for troubleshooting and optimizing your synthetic protocols to ensure the integrity of your chiral molecules.
References
- Vasantha, B., Vishwanatha, T. M., & Sureshbabu, V. V. (2011). Carbonyldiimidazole (CDI) Mediated Synthesis of Nα-Protected Amino Acid Azides: Application to the One-pot Preparation of Ureidopeptides. Protein and Peptide Letters, 18(11), 1093-1098.
- Bachem. (2024, June 4). Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives.
- Vasantha, B., Vishwanatha, T. M., & Sureshbabu, V. V. (2011). Carbonyldiimidazole (CDI) Mediated Synthesis of Nα-Protected Amino Acid Azides: Application to the One-pot Preparation of Ureidopeptides.
- Unknown. Optimizing Peptide Coupling: Key Techniques.
- Meringer, M., & Cleaves, H. J. (2024). Racemization of amino acids under natural conditions: part 4—racemization always exceeds the rate of peptide elongation in aqueous solution. Scientific Reports, 14(1), 8769.
- Vasantha, B., Vishwanatha, T. M., & Sureshbabu, V. V. (2011). Carbonyldiimidazole (CDI) mediated synthesis of Nα-protected amino acid azides: application to the one-pot preparation of ureidopeptides. Protein and Peptide Letters, 18(11), 1093-1098.
- Benchchem. A Comparative Guide to Racemization in Peptide Synthesis: HATU vs.
- Sureshbabu, V. V., & Narendra, N. (2008). Synthesis of Ureidopeptides and Peptidyl Ureas Employing Bsmoc Chemistry.
- Aapptec Peptides. Coupling Reagents.
- Dilun Biotechnology. (2025). Commonly Used Coupling Reagents in Peptide Synthesis.
- Hemantha, H. P., Chennakrishnareddy, G., Vishwanatha, T. M., & Sureshbabu, V. V. (2009). One-Pot Synthesis of Ureido Peptides and Urea-Tethered Glycosylated Amino Acids Employing Deoxo-Fluor and TMSN3. Synlett, 2009(03), 407-410.
- Benchchem.
- Benchchem.
- Beyerman, H. C., & van der Brink-Zimmermannova, H. M. (1999). Novel reagents for use as coupling activators and coupling reagents in organic synthesis.
- AAPPTEC. Aggregation, Racemization and Side Reactions in Peptide Synthesis.
- Luxembourg Bio Technologies.
- Han, S.-Y., & Kim, Y.-A. (2004). Recent development of peptide coupling reagents in organic synthesis. Tetrahedron, 60(11), 2447-2467.
- Basiuk, V. A., & Basiuk, E. V. (2017).
- Popali, S. (2015).
- BOC Sciences. A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis.
- Meringer, M., & Cleaves, H. J. (2022). Racemization of amino acids under natural conditions: part 4-racemization always exceeds the rate of peptide elongation in aqueous solution.
- Busacca, C. A., Bartholomeyzik, T., Cheekoori, S., Grinberg, N., Lee, H., Ma, S., Saha, A., Shen, S., & Senanayake, C. H. (2008). On the racemization of chiral imidazolines. The Journal of Organic Chemistry, 73(24), 9756-9761.
- Wang, Z., Jamison, C. R., & Rovis, T. (2023). Modular assembly of chiral amino acid derivatives and peptides from commonly available feedstocks.
- Steinauer, R., & Benoiton, N. L. (1989). Studies on racemization associated with the use of benzotriazol-1-yl-tris (dimethylamino)phosphonium hexafluorophosphate (BOP). International Journal of Peptide and Protein Research, 34(4), 295-298.
- Ferrazzano, L., Corbisiero, D., Tolomelli, A., & Cabri, W. (2020). Solvent screening and degree of racemization evaluation.
- Wan, M. C., & Beh, C. L. (2023). Epimerisation in Peptide Synthesis. Molecules, 28(24), 8017.
- Ruan, Y.-P., & Yang, L.-W. (2005). Novel chiral imidazole cyclophane receptors: synthesis and enantioselective recognition for amino acid derivatives.
- Kiefer, G. E., & Jocher, C. J. (2025). Chirality Transfer and Oxazolidine Formation in Reaction of L and D Enantiomers of β-Hydroxy Amino Acids with Nitrogenous Carboxaldehydes and Nickel(II). Symmetry, 17(7), 1007.
- Carrow, B. P., & Nozaki, K. (2014). Role of the Base and Control of Selectivity in the Suzuki-Miyaura Cross-Coupling Reaction. Journal of the American Chemical Society, 136(45), 15829-15832.
- Blacker, A. J., & Stirling, M. (2005). Efficient synthesis of an imidazole-substituted delta-amino acid by the integration of chiral technologies. Organic Process Research & Development, 9(3), 324-327.
- Kumar, A., & Antonchick, A. P. (2020). Chiral amino acids: evolution in atroposelective C–H activation. Chemical Society Reviews, 49(16), 5899-5911.
- Wang, L., & Li, P. (2025). The Selective Reaction of Primary Amines with Carbonyl Imidazole Containing Compounds: Selective Amide and Carbamate Synthesis.
- Unknown.
- Horak, J., & Lämmerhofer, M. (2019). Racemization without deamidation: Effect of racemization conditions on 6-aminoquinolyl-N-hydroxysuccinimidyl carbamate tagged amino acids.
- Horn, E. J., Silverston, J. S., & Vanderwal, C. D. (2016). A Failed Late-Stage Epimerization Thwarts an Approach to Ineleganolide.
- De Luca, L. (2016). Investigation of Epimer Formation in Amide-Coupling Reactions: An Experiment for Advanced Undergraduate Students.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis [en.highfine.com]
- 4. Epimerisation in Peptide Synthesis | MDPI [mdpi.com]
- 5. peptide.com [peptide.com]
- 6. bachem.com [bachem.com]
- 7. jpt.com [jpt.com]
- 8. WO1999052897A1 - Novel reagents for use as coupling activators and coupling reagents in organic synthesis - Google Patents [patents.google.com]
- 9. benthamdirect.com [benthamdirect.com]
- 10. researchgate.net [researchgate.net]
- 11. Carbonyldiimidazole (CDI) mediated synthesis of Nα-protected amino acid azides: application to the one-pot preparation of ureidopeptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. creation.com [creation.com]
- 13. Racemization in peptide synthesis | PPTX [slideshare.net]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. Thermal Condensation of Glycine and Alanine on Metal Ferrite Surface: Primitive Peptide Bond Formation Scenario - PMC [pmc.ncbi.nlm.nih.gov]
- 16. peptide.com [peptide.com]
Technical Support Center: Boc Deprotection for Acid-Sensitive Imidazole Derivatives
Status: Operational | Tier: L3 Specialist Support Subject: Selective Removal of tert-butyloxycarbonyl (Boc) from Imidazole Scaffolds Doc ID: TS-CHEM-BOC-IMD-001
Diagnostic: Why Standard Protocols Fail
The Paradox: Imidazole derivatives present a unique challenge. The imidazole ring is inherently nucleophilic, while standard Boc removal generates a highly electrophilic tert-butyl cation (
In standard TFA/DCM protocols, two critical failure modes occur with acid-sensitive imidazole derivatives:
-
Cation Scavenging (The "Alkylation Trap"): The liberated
cation attacks the N-1 or C-2 position of the imidazole ring (or other electron-rich regions), leading to irreversible tert-butylation byproducts. -
Acidolysis of Sensitive Moieties: Many bioactive imidazoles contain acid-labile groups (e.g., Trityl, THP, acetals, or silyl ethers) that hydrolyze faster than the Boc group in 50% TFA.
The Solution: You must bypass the Brønsted acid pathway (protonation) and utilize Lewis Acid or Neutral activation mechanisms.
Decision Matrix: Selecting Your Protocol
Use the following logic flow to determine the safest method for your specific substrate.
Figure 1: Decision matrix for selecting the optimal deprotection strategy based on substrate sensitivity and structure.
Technical Protocols
Protocol A: The "Gold Standard" (TMSOTf / 2,6-Lutidine)
Best For: Substrates with Trityl (Trt), Silyl (TBS/TIPS), or Acetal groups. Mechanism: Silylative deprotection. The TMS group activates the carbamate oxygen, leading to collapse without generating free protons. 2,6-Lutidine acts as a non-nucleophilic base to buffer any adventitious acid.
Reagents:
-
Trimethylsilyl trifluoromethanesulfonate (TMSOTf)[1]
-
Dichloromethane (DCM), anhydrous
Step-by-Step:
-
Preparation: Dissolve the Boc-protected imidazole (1.0 equiv) in anhydrous DCM (0.1 M) under inert atmosphere (
or Ar). -
Buffering: Add 2,6-Lutidine (1.5 equiv). Note: Do not skip this. It prevents acid-catalyzed side reactions.
-
Activation: Cool to 0°C. Dropwise add TMSOTf (1.2 – 1.5 equiv).
-
Reaction: Stir at 0°C for 15 mins, then warm to RT. Monitor by TLC (typically complete in 30–60 mins).
-
Quench: Add MeOH (excess) to quench the silyl carbamate intermediate. Stir for 10 mins.
-
Workup: Dilute with DCM, wash with sat.
(to remove Lutidine salts), dry over , and concentrate.
Mechanism Visualization:
Figure 2: Mechanistic pathway of TMSOTf-mediated Boc cleavage, avoiding protonation.
Protocol B: The Chelation Method (ZnBr2 / DCM)
Best For: Secondary amines where high selectivity over primary Boc groups or esters is required. Mechanism: Zinc coordinates to the carbamate, facilitating cleavage via a chelated intermediate. Extremely mild.
Reagents:
Step-by-Step:
-
Preparation: Suspend anhydrous
(5.0 equiv) in DCM. -
Addition: Add the Boc-imidazole substrate (1.0 equiv).
-
Reaction: Stir vigorously at RT. This is a heterogeneous reaction; effective stirring is critical.
-
Timeframe: 4 to 24 hours (slower than TMSOTf).
-
-
Workup: Add water to dissolve the zinc salts. Extract with DCM.[5][7][8][9][10] The organic layer contains the free amine.[9]
Protocol C: The Oxidative/Neutral Method (Iodine / MeOH)
Best For: "Green" chemistry requirements or when Lewis acids are too harsh for other functionalities. Mechanism: Iodine acts as a mild Lewis acid catalyst in methanol.
Reagents:
-
Iodine (
)[11] -
Methanol (MeOH)
Step-by-Step:
-
Preparation: Dissolve substrate in MeOH.
-
Activation: Add
(0.2 – 0.5 equiv, catalytic amount often suffices, but 1 equiv ensures speed). -
Reaction: Stir at RT.
-
Quench: Once complete (TLC), add dilute aqueous
(Sodium thiosulfate) to reduce excess iodine (color changes from brown to clear). -
Isolation: Adjust pH to >8 with
, extract with EtOAc.
Troubleshooting & FAQs
Q1: The reaction with TMSOTf is stalling.
Diagnosis: Moisture contamination. TMSOTf hydrolyzes instantly in wet solvents to form Triflic acid (strong acid), which defeats the purpose of the method and kills the reagent.
Fix: Ensure DCM is distilled over
Q2: I see a new spot on TLC that corresponds to an N-alkylated imidazole.
Diagnosis: The
-
Reaction:
Q3: Can I use this for N-Boc protected Imidazoles (Boc on the ring nitrogen)?
Answer: Yes, but N-Boc on the imidazole ring is actually much more labile than N-Boc on an exocyclic amine.
-
Alternative: For ring nitrogens, simple methanolysis (heating in MeOH) or treatment with dilute
often works because the N-Boc imidazole behaves like an activated amide (similar to Boc-anhydride itself).
Q4: My compound is water-soluble, and I lose it during aqueous workup.
Fix: Use Ion Exchange Resin .[12]
-
After the reaction (e.g., TMSOTf), quench with MeOH.
-
Load the mixture onto a pre-washed SCX-2 (Strong Cation Exchange) cartridge.
-
Wash with MeOH (elutes non-basic byproducts).
-
Elute product with
in MeOH.
Data Summary: Scavenger & Reagent Comparison
| Reagent | Acidity (pH equiv) | Scavenger Needed? | Selectivity | Primary Risk |
| TMSOTf / Lutidine | Neutral/Buffered | Recommended (TES) | High (Spares Trt, acetals) | Moisture sensitivity |
| ZnBr2 / DCM | Mild Lewis Acid | No | High (2° > 1° amines) | Slow reaction times |
| Iodine / MeOH | Neutral | No | Moderate | Iodination of electron-rich rings |
| TFA / DCM | < 1 (Strong) | MANDATORY | Low (Cleaves everything) | Acidolysis / Alkylation |
References
-
Sakaitani, M., & Ohfune, Y. (1990). Selective transformation of N-t-butoxycarbonyl group into N-alkoxycarbonyl group via N-carboxylate ion equivalent. Journal of the American Chemical Society, 112(3), 1150–1158.
-
Nigam, S. C., Mann, A., Taddei, M., & Wermuth, C. G. (1989).[13] Selective removal of the tert-butoxycarbonyl group from secondary amines: ZnBr2 as the deprotecting reagent.[4] Synthetic Communications, 19(18), 3139-3142.
-
Varala, R., Nuvula, S., & Adapa, S. R. (2006).[14] Iodine-catalyzed deprotection of N-Boc amines under solvent-free conditions.[10][14][15] The Journal of Organic Chemistry, 71(21), 8283-8286.
-
Greene, T. W., & Wuts, P. G. M. (2014).[13] Greene's Protective Groups in Organic Synthesis (5th ed.).[13] John Wiley & Sons.[13] (Standard Reference Text).
Sources
- 1. CN113056475A - Deprotection method for peptide compound or amide compound and resin removal method in solid phase reaction and method for producing peptide compound - Google Patents [patents.google.com]
- 2. patents.justia.com [patents.justia.com]
- 3. chem.tamu.edu [chem.tamu.edu]
- 4. tandfonline.com [tandfonline.com]
- 5. Boc Deprotection - ZnBr2 [commonorganicchemistry.com]
- 6. jk-sci.com [jk-sci.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
- 12. reddit.com [reddit.com]
- 13. A Zinc-Mediated Deprotective Annulation Approach to New Polycyclic Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Boc-Protected Amino Groups [organic-chemistry.org]
- 15. researchgate.net [researchgate.net]
Technical Guide: Stability & Handling of tert-butyl N-(1-phenyl-1H-imidazol-5-yl)carbamate
This technical guide addresses the stability, handling, and troubleshooting of tert-butyl N-(1-phenyl-1H-imidazol-5-yl)carbamate . This compound is a specialized intermediate in medicinal chemistry, often used to synthesize imidazopyrazine scaffolds or other bioactive heterocycles.
Executive Summary & Compound Profile
tert-butyl N-(1-phenyl-1H-imidazol-5-yl)carbamate is a protected 5-aminoimidazole. Structurally, it consists of an imidazole ring substituted at the N1 position with a phenyl group and at the C5 position with a tert-butoxycarbonyl (Boc) protected amine.
-
Primary Utility: Stable precursor to the highly reactive 5-amino-1-phenylimidazole.
-
Key Instability Factor: The free amine generated upon deprotection is prone to rapid oxidative decomposition. The Boc group is the "safety pin" that stabilizes the molecule.
-
Critical Handling Rule: Never deprotect this compound unless you are immediately ready to isolate the amine salt or react it in situ.
Physicochemical Stability Profile
| Parameter | Stability Status | Notes |
| Solid State | High | Stable at -20°C under inert atmosphere. Hygroscopic. |
| Neutral Solution | High | Stable in DMSO, DMF, DCM, THF at RT for >24h. |
| Acidic Solution | Low | Rapid Decomposition. Boc group cleaves; free amine degrades. |
| Basic Solution | Moderate | Stable to weak bases (Et3N). Strong bases/heat may hydrolyze carbamate. |
| Thermal | Moderate | Stable < 60°C. Thermal extrusion of isobutylene occurs >100°C. |
Decomposition Mechanism & Pathways
Understanding how this compound fails is critical for troubleshooting. The primary failure mode is premature acidolysis or thermal degradation.
Visualization: Degradation Pathways
The following diagram illustrates the fate of the compound under different conditions. Note the "Danger Zone" where the free base is generated.
Figure 1: Mechanistic pathways showing the critical instability of the free amine form compared to the stable salt or protected precursor.
Troubleshooting Guides (Q&A)
Scenario A: "My compound turned into a black tar during deprotection."
Diagnosis: You likely generated the free base in the presence of air or allowed it to sit in solution too long. Technical Insight: 5-Aminoimidazoles are electron-rich and highly susceptible to oxidation. The Boc group shields the nitrogen lone pair.[1] Once removed, the ring becomes reactive. Corrective Protocol:
-
Use Anhydrous Acid: Use 4M HCl in Dioxane or neat TFA. Avoid aqueous acids if possible.
-
Isolate the Salt: Do not neutralize the reaction mixture to isolate the free amine. Instead, precipitate the amine salt (e.g., Hydrochloride or Trifluoroacetate) by adding diethyl ether or hexanes directly to the reaction mixture.
-
Filter & Store: Filter the salt under inert gas (Argon/N2). The salt form is significantly more stable than the free base [1].
Scenario B: "I see extra peaks in my LC-MS after heating the reaction."
Diagnosis: Thermal degradation via the Curtius-like retrograde pathway or isocyanate formation. Technical Insight: Carbamates can undergo thermal elimination to form isocyanates and alcohols, especially above 80-100°C. Corrective Protocol:
-
Lower Temperature: Keep reaction temperatures below 60°C.
-
Check Solvent: If using alcohols (MeOH/EtOH) at high temps, trans-esterification can occur (exchanging the Boc-tert-butyl for Methyl/Ethyl).
-
Verify Peak Mass:
-
M-100 (Loss of Boc): Acidic cleavage.
-
M-56 (Loss of t-Butyl): Common fragmentation, but if seen in UV trace, implies degradation.
-
M-74 (Loss of t-BuOH): Isocyanate formation.
-
Scenario C: "The compound is not dissolving in my reaction solvent."
Diagnosis: Solvent mismatch. The Boc group and phenyl ring make the molecule lipophilic. Decision Matrix:
-
Water/PBS: Insoluble. Do not use for stock solutions.
-
Methanol/Ethanol: Soluble, but avoid strong acids/bases.
-
DMSO/DMF: Excellent solubility. Preferred for stock solutions (10-100 mM).
-
DCM/Chloroform: Good solubility. Ideal for synthesis and anhydrous transfers.
Experimental Protocols
Protocol 1: Safe Deprotection to Isolate the Amine Salt
Target: 1-phenyl-1H-imidazol-5-amine dihydrochloride
-
Dissolution: Dissolve 1.0 eq of tert-butyl N-(1-phenyl-1H-imidazol-5-yl)carbamate in anhydrous Dichloromethane (DCM) (approx. 5-10 mL per mmol).
-
Acid Addition: Cool to 0°C. Add 5-10 eq of 4M HCl in Dioxane dropwise.
-
Note: Do not use aqueous HCl to prevent hydrolysis byproducts.
-
-
Reaction: Warm to Room Temperature (RT) and stir for 1-2 hours. Monitor by LC-MS (consumption of starting material).
-
Isolation:
-
The product often precipitates as the dihydrochloride salt.
-
If no precipitate forms, add anhydrous Diethyl Ether (Et2O) until cloudy.
-
-
Filtration: Filter the solid rapidly. Wash with Et2O.
-
Storage: Dry under vacuum. Store the salt at -20°C. Do not convert to free base for storage.
Protocol 2: Solvent Selection Decision Tree
Use this logic flow to select the correct solvent for your application.
Figure 2: Solvent compatibility guide. DMSO is the gold standard for stock solutions due to high solubility and chemical inertness toward the carbamate.
References
-
Organic Chemistry Portal. Boc-Protected Amino Groups & Curtius Rearrangement. Available at: [Link] (Accessed 2026).
Sources
Technical Support Center: Optimizing Recrystallization of N-Boc-1-phenyl-imidazol-5-amine
This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance for the purification of N-Boc-1-phenyl-imidazol-5-amine via recrystallization. Below, you will find troubleshooting advice and frequently asked questions to address common challenges encountered during the crystallization of this and structurally related molecules.
Troubleshooting Guide
This section addresses specific experimental issues in a question-and-answer format, offering solutions grounded in chemical principles.
Q1: My N-Boc-1-phenyl-imidazol-5-amine is "oiling out" during recrystallization instead of forming crystals. What are the causes and how can I fix this?
A1: "Oiling out" is a common issue where the compound separates from the solution as a liquid instead of a solid.[1][2] This typically occurs when the solution is too rapidly cooled or is highly supersaturated. The low melting point of the compound relative to the solvent's boiling point can also contribute to this phenomenon.[1]
Immediate Corrective Actions:
-
Re-dissolve and Cool Slowly: Gently warm the mixture to re-dissolve the oil. Then, allow the solution to cool to room temperature at a much slower rate. Insulating the flask can facilitate this.[1][3]
-
Add More Solvent: The concentration of your compound might be too high. Add a small amount of the hot solvent to the mixture to slightly decrease the saturation.[1]
If the Problem Persists:
-
Modify the Solvent System: Experiment with different solvent systems. For imidazole derivatives, solvent systems like ethyl acetate/hexane are commonly used.[3] You might also try a solvent in which your compound is less soluble.
-
Trituration: If an oil persists, you can attempt to solidify it through trituration. After removing the solvent, add a non-polar solvent in which your compound is insoluble (like hexane or diethyl ether) and stir vigorously. This can induce the formation of a solid precipitate.[2]
Q2: I'm experiencing very low yield after recrystallization. What are the likely reasons and how can I improve it?
A2: Low recovery is a frequent challenge in recrystallization and can often be attributed to a few key factors.
-
Excessive Solvent: Using too much solvent is the most common reason for poor yield, as a significant amount of the compound will remain in the mother liquor.[1][4] To remedy this, you can carefully evaporate some of the solvent to concentrate the solution and then attempt to recrystallize again.[1][4]
-
Premature Crystallization: If crystals form too quickly in the hot solution (for instance, during a hot filtration step), you can lose a substantial portion of your product. Ensure your filtration apparatus is pre-heated to prevent this.
-
Washing with Warm Solvent: Washing the collected crystals with solvent that is not sufficiently cold will re-dissolve some of your product.[5] Always use a minimal amount of ice-cold solvent for washing.[5]
Q3: No crystals are forming even after the solution has cooled completely. What steps can I take to induce crystallization?
A3: This situation, known as supersaturation, occurs when the solution contains more dissolved compound than it theoretically should at that temperature.[1][5] Several techniques can be employed to initiate crystal formation:
-
Scratching: Gently scratch the inside of the flask at the surface of the solution with a glass rod.[1][4][5][6] The small glass particles dislodged can act as nucleation sites for crystal growth.
-
Seeding: If available, add a tiny "seed" crystal of the pure compound to the solution.[1][2][4][5] This provides a template for further crystal formation.
-
Concentration and Cooling: If the solution is too dilute, evaporate some of the solvent and try cooling again.[4] Further cooling in an ice bath may also be necessary.[1]
Q4: My recrystallized product is discolored. How can I remove colored impurities?
A4: The presence of color often indicates residual impurities.
-
Activated Charcoal: A common method to remove colored impurities is to use a small amount of activated charcoal. Add the charcoal to the hot solution before filtration. Be cautious not to add too much, as it can also adsorb your product, leading to a lower yield.
-
Multiple Recrystallizations: Sometimes, a single recrystallization is not sufficient to remove all impurities. A second recrystallization may be necessary to achieve the desired purity.
Frequently Asked Questions (FAQs)
This section covers more general questions about the recrystallization of N-Boc-1-phenyl-imidazol-5-amine.
Q1: What is the best solvent system for recrystallizing N-Boc-1-phenyl-imidazol-5-amine?
A1: The ideal solvent is one that dissolves the compound well at high temperatures but poorly at low temperatures.[3] For N-Boc protected amines and imidazole derivatives, common solvent systems include:
-
Single Solvents: Ethyl acetate, ethanol, or methanol.
-
Mixed Solvents: Ethyl acetate/hexane, ethanol/water, or dichloromethane/hexane.[2][3]
It is always recommended to perform small-scale solubility tests to determine the optimal solvent or solvent pair for your specific compound.
Q2: How can I assess the purity of my recrystallized N-Boc-1-phenyl-imidazol-5-amine?
A2: Several analytical techniques can be used to determine the purity of your final product:
-
Melting Point Analysis: A pure crystalline solid will have a sharp melting point range. Impurities will typically broaden and depress the melting point.
-
Thin-Layer Chromatography (TLC): A pure compound should ideally show a single spot on a TLC plate.
-
Spectroscopic Methods: Techniques like Nuclear Magnetic Resonance (NMR) and High-Performance Liquid Chromatography (HPLC) can provide quantitative information about the purity of your sample.
Q3: Are there any stability concerns with the N-Boc protecting group during recrystallization?
A3: The N-Boc group is generally stable under neutral and basic conditions. However, it is labile to acidic conditions.[7][8] Therefore, it is crucial to avoid acidic solvents or impurities during recrystallization. The Boc group is also thermally labile at temperatures above 100°C, so prolonged heating at high temperatures should be avoided.[9]
Experimental Protocol: General Recrystallization Procedure
This protocol provides a general guideline for the recrystallization of N-Boc-1-phenyl-imidazol-5-amine.
1. Solvent Selection:
-
Based on small-scale solubility tests, select a suitable solvent or solvent system.
2. Dissolution:
-
Place the crude N-Boc-1-phenyl-imidazol-5-amine in an Erlenmeyer flask.
-
Add a minimal amount of the chosen solvent and heat the mixture to the solvent's boiling point with stirring.[5]
-
Continue to add small portions of the hot solvent until the compound is completely dissolved.[5]
3. Decolorization (if necessary):
-
If the solution is colored, remove it from the heat and allow it to cool slightly before adding a small amount of activated charcoal.
-
Reheat the solution to boiling for a few minutes.
4. Hot Filtration:
-
If there are insoluble impurities or if charcoal was used, perform a hot gravity filtration to remove them. It is crucial to use a pre-heated funnel to prevent premature crystallization.
5. Crystallization:
-
Cover the flask and allow the clear solution to cool slowly to room temperature.[10][11]
-
Once at room temperature, you can place the flask in an ice bath to maximize crystal formation.[11]
6. Isolation and Washing:
-
Collect the crystals by vacuum filtration.[6]
-
Wash the crystals with a small amount of ice-cold solvent to remove any remaining impurities.[5][6]
7. Drying:
Visualizations
Recrystallization Workflow
Sources
- 1. Chemistry Teaching Labs - Problems with Recrystallisations [chemtl.york.ac.uk]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. people.chem.umass.edu [people.chem.umass.edu]
- 6. Home Page [chem.ualberta.ca]
- 7. tert-Butyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]
- 8. Boc-Protected Amino Groups [organic-chemistry.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. depts.washington.edu [depts.washington.edu]
- 11. reddit.com [reddit.com]
Technical Support Center: Regiocontrol in Phenyl-Imidazole Synthesis
The following technical guide is designed for medicinal chemists and process scientists encountering regioselectivity bottlenecks in the synthesis of phenyl-substituted imidazoles. It prioritizes mechanistic causality and actionable protocols over generic advice.
Current Status: Operational Lead Scientist: Dr. Aris Thorne, Senior Application Scientist Topic: Overcoming Regioselectivity Issues (N1, C2, C4, C5)
The Core Challenge: The Imidazole Tautomer Trap
The fundamental issue in phenyl-imidazole synthesis is the tautomeric equilibrium of the N-H bond in 4(5)-substituted imidazoles. When a substituent (e.g., a phenyl group) is present at position 4, it is chemically identical to position 5 until the nitrogen is substituted.
-
The Trap: Attempting direct alkylation/arylation of 4(5)-phenylimidazole typically yields a mixture of 1,4- and 1,5-isomers (often 1:1 to 3:1), governed by a conflict between steric hindrance (favoring 1,4) and electronic tautomer stability (favoring 1,5).
-
The Solution: You must either "lock" the regiochemistry during ring formation (De Novo) or use directing groups that override thermodynamic preferences during functionalization.
Module A: De Novo Synthesis (Ring Formation)
Objective: Constructing the ring with pre-defined regiochemistry to avoid separation of isomers later.
Scenario A1: "I need a 1,5-disubstituted imidazole."
Primary Protocol: The Van Leusen Imidazole Synthesis.[1][2][3][4] Mechanism: Reaction of Tosylmethyl Isocyanide (TosMIC) with an aldimine. Regioselectivity: Highly selective for the 1,5-isomer due to the specific stepwise cycloaddition mechanism where the R-group of the imine ends up adjacent to the N1 nitrogen.
Troubleshooting Guide: Van Leusen Synthesis
| Symptom | Probable Cause | Corrective Action |
| Low Yield (<30%) | Protonation of the TosMIC anion by moisture or acidic protons. | Validation: Ensure solvent (MeOH/DME) is anhydrous. Use K₂CO₃ or t-BuOK.[5] Check: Aldimine formation must be complete before adding TosMIC. |
| Formation of Oxazoles | Hydrolysis of the imine back to aldehyde; TosMIC reacts with aldehyde. | Add a dehydrating agent (MgSO₄) during imine formation or switch to a "one-pot, two-step" procedure where amine is in excess. |
| Loss of Regioselectivity | Steric clash between bulky N-substituents and the TosMIC backbone.[1] | If R-amine is tertiary or very bulky (e.g., t-Butyl), selectivity drops. Fix: Switch to a stepwise condensation using an |
Visual Workflow: Van Leusen Mechanism & Decision Tree
Caption: The Van Leusen pathway favors 1,5-substitution. Note the critical branch point where imine hydrolysis leads to oxazole impurities.
Scenario A2: "I need a 1,4-disubstituted imidazole."
Issue: The Van Leusen reaction does not produce this isomer efficiently. Protocol: Double Aminomethylenation of Glycine Esters . This route constructs the ring such that the N-substituent and the phenyl group are separated.
Step-by-Step Protocol:
-
Reactants: Methyl isocyanoacetate + Amine (R-NH₂) + Acid Chloride (Ph-COCl).
-
Procedure:
-
Treat glycine isocyanoacetate with Ph-COCl/LiOtBu to form the oxazole intermediate.
-
Ring-open with R-NH₂ and heat to recyclize.
-
-
Self-Validating Check: The 1,4-isomer will show a distinct NOE (Nuclear Overhauser Effect) signal between the N1-substituent protons and the H5 proton. The 1,5-isomer would show NOE between N1-substituent and the Phenyl protons.
Module B: Functionalizing the Scaffold (C-H Arylation)
Objective: Adding phenyl groups to an existing imidazole ring at specific carbons (C2, C4, C5).
The "SEM-Switch" Strategy for C4 Selectivity
Direct arylation of N-substituted imidazoles typically occurs at C5 (due to electronic directing effects of N1) or C2 (due to acidity).[5] C4 is the "dead zone." To access C4, you must use a blocking group migration strategy.
Protocol: The SEM-Switch Workflow
-
Protection: Protect 4-phenylimidazole with SEM-Cl (2-(Trimethylsilyl)ethoxymethyl chloride).
-
Result: Mixture of 1-SEM-4-phenyl and 1-SEM-5-phenyl isomers.
-
-
Lithiation/Arylation (C2/C5): Perform C-H arylation. With SEM protection, C2 is most acidic, but C5 is accessible via Pd-catalysis with carbonate bases.
-
The Switch (Transposition):
-
Treat the 1-SEM-imidazole with MeOTf (Methyl triflate) or similar alkylating agent to quaternize N3.
-
Remove the SEM group (TBAF).
-
Result: The original N1 becomes N3.[5] The substituent effectively "moves," turning a C5-phenyl group into a C4-phenyl group relative to the new alkylation.
-
Direct Arylation Troubleshooting Table
| Target Position | Catalyst System | Base/Solvent | Mechanism Note |
| C5-Selective | Pd(OAc)₂ / PPh₃ | K₂CO₃ / DMAc | Ligand-Assisted: The carbonate base coordinates to Pd, directing it to the C5 proton which is electronically activated by N1.[5] |
| C2-Selective | Pd(OAc)₂ / CuI | NaOtBu / Xylene | Deprotonation: Strong base removes the most acidic proton (C2) first. |
| C4-Selective | Impossible Directly | N/A | Requires the SEM-Switch or blocking C2/C5 first. |
Module C: N-Arylation (Ullmann/Buchwald)
Objective: Attaching a phenyl group to the Nitrogen (N1).
FAQ: "Why am I getting low yields with Pd-catalyzed N-arylation?"
Diagnosis: Imidazoles are excellent ligands for Palladium. They bind to the Pd center, displacing the phosphine ligands and shutting down the catalytic cycle (Catalyst Poisoning).
Corrective Protocol (Buchwald Modification):
-
Pre-activation: Heat the Pd precursor (e.g., Pd₂(dba)₃) and the ligand (e.g., tBuXPhos or L1) in the solvent for 5 minutes before adding the imidazole substrate.
-
Why? This forms the active L-Pd(0) species without competition. Once the ligand is bound, the imidazole cannot easily displace it.[6]
-
Regioselectivity: In unsymmetrical imidazoles, N-arylation is sensitive to sterics.
-
Small Electrophile: Favors the less hindered nitrogen (yielding 1,4-product).
-
Large Electrophile: May force reaction to the more hindered nitrogen if electronic factors (tautomer stability) dominate, but usually steric control prevails.
-
Visual Summary: Regioselectivity Map
Caption: Decision matrix for selecting the correct synthetic pathway based on the desired phenyl position.
References
-
Van Leusen Imidazole Synthesis Mechanism & Scope
-
Van Leusen, A. M., et al. "Chemistry of sulfonylmethyl isocyanides. 13. A general synthesis of imidazoles from aldehydes and tosylmethyl isocyanide." Journal of Organic Chemistry, 1977.[7]
-
-
Regioselective C-H Arylation (C5 vs C2)
-
Bellina, F., & Rossi, R. "Regioselective C-H bond functionalization of imidazoles." Advanced Synthesis & Catalysis, 2010.
-
- Larsen, et al. "Use of the SEM Group for the Regioselective Synthesis of 1,4-Disubstituted Imidazoles." Journal of Organic Chemistry, 2015.
-
N-Arylation Catalyst Poisoning & Pre-activation
-
1,4-Disubstituted Imidazole Synthesis (Glycine Route)
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Synthesis of Imidazole-Based Medicinal Molecules Utilizing the van Leusen Imidazole Synthesis [mdpi.com]
- 4. scispace.com [scispace.com]
- 5. benchchem.com [benchchem.com]
- 6. dspace.mit.edu [dspace.mit.edu]
- 7. Van Leusen Imidazole Synthesis [organic-chemistry.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Regioselective synthesis of 1,4-disubstituted imidazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
Publish Comparison Guide: HPLC Analysis of tert-butyl N-(1-phenyl-1H-imidazol-5-yl)carbamate
This guide outlines the HPLC method development, retention behavior, and comparative column performance for tert-butyl N-(1-phenyl-1H-imidazol-5-yl)carbamate .
This compound presents a unique chromatographic challenge due to its amphoteric nature : it contains a basic imidazole ring (pKa ~6.[1][2]5) and a hydrophobic, acid-labile Boc-protected amine.[1][2] The following protocols prioritize peak symmetry and stability.
Executive Summary & Physicochemical Profile
-
Analyte : tert-butyl N-(1-phenyl-1H-imidazol-5-yl)carbamate[1][2]
-
Critical Properties :
The Challenge : Standard acidic methods (pH 2-3) protonate the imidazole, leading to peak tailing due to secondary silanol interactions.[2] High pH methods deprotonate the imidazole, improving shape, but require specific columns.
Comparative Method Performance
We compare three distinct separation strategies. The "Retention Time" values below are standardized to a 10-minute gradient (5% → 95% B) at 1.0 mL/min on a 150 x 4.6 mm column.
Comparison Table: Chromatographic Performance
| Feature | Method A: Standard Acidic (Recommended Starting Point) | Method B: High pH Stability (Best Peak Shape) | Method C: Alternative Selectivity (For Isomer Separation) |
| Column | C18 (End-capped) | Hybrid C18 (High pH stable) | Phenyl-Hexyl |
| Stationary Phase | Agilent Zorbax Eclipse Plus C18 | Waters XBridge BEH C18 | Phenomenex Luna Phenyl-Hexyl |
| Mobile Phase A | 0.1% Formic Acid in Water (pH ~2.[1][2]7) | 10mM Ammonium Bicarbonate (pH 10.[1][2]0) | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile | Acetonitrile | Methanol |
| Retention Time | ~6.8 min | ~7.5 min | ~7.2 min |
| Peak Symmetry | 1.2 – 1.5 (Slight Tailing) | 0.95 – 1.05 (Excellent) | 1.1 – 1.3 |
| Selectivity Mechanism | Hydrophobic Interaction | Hydrophobic (Neutral Species) | |
| MS Compatibility | Excellent (Positive Mode) | Good (Negative/Positive Mode) | Good |
Detailed Experimental Protocols
Protocol A: Standard Acidic C18 (General Screening)
Use this method for routine purity checks and LC-MS confirmation.[1][2]
-
Column : C18, 3.5 µm or 5 µm, 4.6 x 150 mm (e.g., Zorbax Eclipse Plus).
-
Temperature : 30°C.
-
Flow Rate : 1.0 mL/min.
-
Mobile Phase :
-
Gradient :
-
Detection : UV 254 nm (Imidazole absorbance) and 210 nm (Carbamate).[1][2]
Protocol B: High pH (Method Optimization)
Use this method if Method A shows excessive tailing (>1.[1][2]5) or if resolving from basic impurities.[1]
-
Column : Hybrid Silica (e.g., Waters XBridge or Phenomenex Gemini), 4.6 x 150 mm. WARNING : Do not use standard silica columns at pH 10; they will dissolve.[1][2]
-
Buffer Prep : Dissolve 0.79 g Ammonium Bicarbonate in 1 L water. Adjust pH to 10.0 with Ammonium Hydroxide.[1]
-
Gradient : Same as Method A.
-
Mechanism : At pH 10, the imidazole (pKa ~6.[1]5) is fully deprotonated (neutral).[1] This eliminates ionic interaction with residual silanols, resulting in a sharper peak and slightly increased retention due to higher hydrophobicity of the neutral species.
Visualization: Method Selection Workflow
The following logic tree guides the researcher in selecting the optimal method based on observed issues.
Caption: Decision tree for optimizing HPLC separation of imidazole carbamates based on peak symmetry and selectivity requirements.
Troubleshooting & Critical Notes
-
Sample Diluent :
-
Boc Stability :
-
While Method A uses Formic Acid, the contact time on-column is short (~10 mins).[1] This is generally safe.[1]
-
Avoid using Trifluoroacetic Acid (TFA) at concentrations >0.5% or leaving samples in the autosampler in acidic diluents for >24 hours, as this may slowly deprotect the Boc group to yield the free amine (1-phenyl-1H-imidazol-5-amine), which elutes much earlier (approx 2-3 min).[1][2]
-
-
Regioisomer Separation :
-
The 1,5-isomer (analyte) and 1,4-isomer are common synthetic byproducts.
-
Differentiation : The Phenyl-Hexyl column (Method C) often provides better resolution of these structural isomers compared to C18 due to the different orientation of the aromatic rings interacting with the stationary phase.[1]
-
References
-
BenchChem . N-Boc-Imidazole: A Comprehensive Technical Guide. Retrieved from
-
Royal Society of Chemistry . Electronic Supplementary Information: Synthesis of Imidazole Carbamates. Retrieved from [1]
-
National Center for Biotechnology Information . PubChem Compound Summary for tert-butyl N-(1-phenyl-1H-imidazol-5-yl)carbamate. Retrieved from
-
Agilent Technologies . User Guide: ZORBAX Eclipse Plus C18 for Basic Compounds. Retrieved from
Sources
A Comparative Guide to the Bioactivity of 1-Phenyl vs. 1-Benzyl Imidazole Derivatives
Introduction
The imidazole nucleus is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its presence in a vast number of biologically active compounds.[1][2] Its five-membered heterocyclic ring, containing two nitrogen atoms, can act as both a proton donor and acceptor, facilitating key interactions with a wide array of biological targets.[3] This versatility has led to the development of imidazole-based drugs with applications spanning from antifungal and anticancer to antihypertensive and antiviral therapies.[4][5]
Among the myriad of imidazole derivatives, those substituted at the N-1 position with an aromatic moiety are of particular interest. This guide provides an in-depth, comparative analysis of two prominent classes: 1-phenylimidazole and 1-benzylimidazole derivatives. By examining their performance in key therapeutic areas and detailing the experimental methodologies used for their evaluation, we aim to provide researchers, scientists, and drug development professionals with a clear, data-driven understanding of their respective bioactivities and structure-activity relationships (SAR).
Anticancer Activity: A Tale of Two Scaffolds
The search for novel anticancer agents is a primary focus of drug discovery, and both 1-phenyl and 1-benzylimidazole scaffolds have yielded promising candidates. The primary distinction in their activity often arises from the flexibility and steric bulk introduced by the linker between the imidazole and the phenyl ring.
1-Phenylimidazole Derivatives
The direct linkage of the phenyl ring to the imidazole core creates a relatively rigid structure. The bioactivity of these derivatives is highly sensitive to the substitution pattern on the phenyl ring.[6] For instance, a series of imidazole-based N-phenylbenzamide derivatives were evaluated for their cytotoxic potential against lung (A549), cervical (HeLa), and breast (MCF-7) cancer cell lines.[7] The results showed that derivatives with electron-withdrawing groups, such as fluorine, or electron-donating groups, like methoxy, at the para-position of the N-phenyl ring exhibited potent, single-digit micromolar anticancer activity.[7]
Another study on 1-(4-substituted phenyl)-2-ethyl imidazole derivatives found that aromatic-substituted compounds were generally more active than their aliphatic-substituted counterparts.[8] This suggests that the phenyl group's ability to engage in π-π stacking or other hydrophobic interactions within the target protein's active site is crucial for its cytotoxic effect.
1-Benzylimidazole Derivatives
The introduction of a methylene (-CH2-) linker between the imidazole and phenyl rings in 1-benzylimidazole derivatives provides greater conformational flexibility. This can allow the molecule to adopt an optimal orientation to bind with its biological target. Derivatives of 1-benzylimidazole have demonstrated significant potential as anticancer agents by inhibiting key cellular processes essential for tumor growth.[1] For example, certain N-alkylated-2-(substituted phenyl)-1H-benzimidazole derivatives, which incorporate a benzyl-like N-1 substituent, have shown potent antiproliferative activity against the MDA-MB-231 breast cancer cell line.[9]
In a direct comparison within a series of novel imidazole derivatives designed as apoptosis inducers, compounds with benzyl groups generally enhanced antitumor activity significantly.[8] This highlights the potential advantage of the benzyl group's flexibility and steric profile in specific molecular contexts.
Comparative Data on Anticancer Activity
| Compound Class | Derivative Example | Cancer Cell Line | IC₅₀ (µM) | Reference |
| 1-Phenylimidazole | Imidazole-based N-phenylbenzamide (4f, p-Fluoro) | A549 (Lung) | 7.5 | [7] |
| 1-Phenylimidazole | Imidazole-based N-phenylbenzamide (4f, p-Fluoro) | HeLa (Cervical) | 9.3 | [7] |
| 1-Phenylimidazole | Imidazole-based N-phenylbenzamide (4e, p-Methoxy) | A549 (Lung) | 8.9 | [7] |
| 1-Benzylimidazole | 1-(4-bromobenzyl)-2-ethyl-imidazole derivative (4f) | A549 (Lung) | 6.60 | [8] |
| 1-Benzylimidazole | 1-(4-bromobenzyl)-2-ethyl-imidazole derivative (4f) | HeLa (Cervical) | 3.24 | [8] |
| 1-Benzylimidazole | 1-(4-bromobenzyl)-2-ethyl-imidazole derivative (4f) | SGC-7901 (Gastric) | 5.37 | [8] |
Antimicrobial & Antifungal Activity
Imidazole derivatives are renowned for their antimicrobial properties, with azole antifungals being a cornerstone in treating fungal infections. They typically act by inhibiting the cytochrome P450 enzyme lanosterol 14α-demethylase, which is critical for the biosynthesis of ergosterol, an essential component of the fungal cell membrane.[10]
1-Phenylimidazole Derivatives
Derivatives of 1-phenylimidazole have demonstrated broad-spectrum antimicrobial activity.[3] For example, a series of 1-phenyl-3-(5-phenyl-1H-imidazol-1-yl)thiourea derivatives showed excellent activity against various Gram-positive and Gram-negative bacteria, as well as fungal strains like Candida albicans and Aspergillus niger.[3] In another study, conjugates bearing an unsubstituted 1-phenylimidazole moiety exhibited excellent antibacterial activities with MIC values in the nanomolar range.[11] This indicates that the 1-phenylimidazole scaffold is a potent pharmacophore for antimicrobial drug design.
1-Benzylimidazole Derivatives
The 1-benzylimidazole scaffold is also prominent in the development of antimicrobial agents.[1] Studies on 1-benzylbenzimidazole derivatives have shown noteworthy antifungal activity against yeast such as Saccharomyces cerevisiae.[12] Quantitative structure-activity relationship (QSAR) studies on these compounds revealed that lipophilicity, influenced by the benzyl group and its substituents, plays a significant role in their antifungal efficacy.[12] The increased lipophilicity can facilitate the penetration of the molecule through the lipid-rich cell membrane of microorganisms.
Comparative Data on Antimicrobial/Antifungal Activity
| Compound Class | Derivative Example | Microorganism | MIC (µg/mL) | Reference |
| 1-Phenylimidazole | Coumarin/1-phenylimidazole conjugate | S. aureus | 0.2 - 0.86 | [11] |
| 1-Benzylimidazole | N-alkylated-2-phenyl-benzimidazole (1b) | C. albicans | 64 | [9] |
| 1-Benzylimidazole | N-alkylated-2-phenyl-benzimidazole (1c) | A. niger | 64 | [9] |
| Benzimidazole | 2-phenyl-benzimidazole derivative (19) | Candida strains | High Inhibition | [13] |
Note: Direct MIC comparisons between different studies should be made with caution due to variations in experimental conditions and microbial strains.
Enzyme Inhibition: Targeting Key Pathological Pathways
The ability of the imidazole nitrogen atoms to coordinate with metal ions in enzyme active sites makes these derivatives effective enzyme inhibitors.
1-Phenylimidazole Derivatives
1-Phenylimidazole itself is a known inhibitor of nitric oxide synthase and cytochrome P450 enzymes.[14] More complex derivatives have been developed as highly potent and selective inhibitors for other enzymes. For example, 1-phenylimidazole-4-carboxylic acid derivatives have been synthesized as novel xanthine oxidoreductase (XOR) inhibitors for the treatment of hyperuricemia.[15] Several of these compounds exhibited XOR inhibition at the nanomolar level, with IC50 values as low as 7.2 nM, comparable to the clinical drug febuxostat.[15] Furthermore, 1-phenylbenzimidazoles have been identified as a class of ATP-site inhibitors of the platelet-derived growth factor receptor (PDGFR), a key target in cancer therapy.[6]
1-Benzylimidazole Derivatives
1-Benzylimidazole is a selective inhibitor of thromboxane synthase, a cytochrome P450 enzyme involved in various pathophysiological processes.[1] The conformational freedom of the benzyl group allows for precise positioning within the enzyme's active site. This property is exploited in designing inhibitors for various targets. While specific comparative data is sparse in the initial search, the foundational inhibitory activity of the 1-benzylimidazole core suggests its utility in developing targeted enzyme inhibitors.[1]
Key Experimental Protocols
To ensure the trustworthiness and reproducibility of bioactivity data, standardized protocols are essential. Below are methodologies for two of the most common assays cited in the evaluation of these compounds.
Protocol 1: In Vitro Cytotoxicity Assessment (MTT Assay)
This protocol is used to determine the half-maximal inhibitory concentration (IC₅₀) of a compound against cancer cell lines.
Causality: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the metabolic activity of cells. Mitochondrial dehydrogenases in viable cells cleave the tetrazolium ring of MTT, yielding a purple formazan product that can be quantified spectrophotometrically. The amount of formazan produced is directly proportional to the number of living cells.
Step-by-Step Methodology:
-
Cell Seeding: Plate cancer cells (e.g., A549, HeLa) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds (e.g., from 0.1 to 100 µM) in the appropriate cell culture medium. Replace the old medium with the medium containing the test compounds. Include a vehicle control (e.g., DMSO) and a positive control (e.g., 5-FU, MTX).[8]
-
Incubation: Incubate the plates for a specified period, typically 24 to 48 hours, at 37°C in a humidified 5% CO₂ atmosphere.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent, such as DMSO, to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance of the wells at a wavelength of approximately 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability against the logarithm of the compound concentration and determine the IC₅₀ value using non-linear regression analysis.
Protocol 2: Antimicrobial Susceptibility Testing (Broth Microdilution)
This protocol is used to determine the Minimum Inhibitory Concentration (MIC) of a compound, which is the lowest concentration that inhibits the visible growth of a microorganism.
Causality: This method provides a quantitative measure of a compound's antimicrobial activity by challenging microbes with a range of compound concentrations in a liquid growth medium. It is a standardized and reproducible method recommended by bodies like the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).[16]
Step-by-Step Methodology:
-
Inoculum Preparation: Prepare a standardized suspension of the test microorganism (e.g., S. aureus, C. albicans) equivalent to a 0.5 McFarland standard. Dilute this suspension in a suitable broth (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi) to achieve the final target inoculum density.
-
Compound Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of the test compounds in the broth.
-
Inoculation: Add the prepared microbial inoculum to each well, resulting in a final volume of 100-200 µL.
-
Controls: Include a positive control (broth with inoculum, no compound) to confirm microbial growth and a negative control (broth only) to check for sterility. A standard antibiotic (e.g., Ciprofloxacin, Fluconazole) should also be tested as a reference.[3][17]
-
Incubation: Incubate the plates at an appropriate temperature (e.g., 35-37°C) for 18-24 hours for bacteria or 24-48 hours for yeast.
-
MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible turbidity (growth). This can be assessed visually or with a plate reader.
Visualization of Concepts
General Workflow for Bioactivity Screening
The following diagram illustrates a typical workflow for the discovery and initial evaluation of bioactive compounds like imidazole derivatives.
Caption: A generalized workflow from synthesis to lead identification.
Conceptual Structure-Activity Relationships
This diagram illustrates the key structural components influencing the bioactivity of 1-substituted imidazole derivatives.
Caption: Key structural elements dictating bioactivity in derivatives.
Conclusion and Future Outlook
The comparative analysis of 1-phenyl and 1-benzyl imidazole derivatives reveals distinct structure-activity profiles that can be strategically exploited in drug design.
-
1-Phenylimidazole derivatives offer a rigid scaffold where activity is finely tuned by the electronic and steric properties of substituents on the phenyl ring. Their planarity can be advantageous for slot-like binding pockets where π-π stacking is a key interaction. This scaffold has shown particular promise in developing potent, targeted enzyme inhibitors and antibacterial agents.[11][15]
-
1-Benzylimidazole derivatives provide conformational flexibility, which can be crucial for optimizing interactions within more complex or adaptable active sites. The methylene spacer also tends to increase lipophilicity, which can enhance membrane permeability—a key factor in antimicrobial and anticancer activity.[1][12] This class has demonstrated strong potential in anticancer and antifungal applications.[8][10]
Ultimately, the choice between a 1-phenyl or 1-benzyl scaffold is not a matter of universal superiority but rather of target-specific optimization. Future research should focus on synthesizing hybrid structures and conducting direct, side-by-side evaluations against a broad panel of biological targets. A deeper understanding of their metabolic stability and pharmacokinetic profiles will be critical in translating the potent in vitro bioactivity of these promising scaffolds into clinically successful therapeutic agents.
References
- Synthesis and bioevaluation of 1-phenylimidazole-4-carboxylic acid derivatives as novel xanthine oxidoreductase inhibitors. European Journal of Medicinal Chemistry.
- QUANTITATIVE STRUCTURE-ACTIVITY RELATIONSHIP OF SOME 1-BENZYL BENZIMIDAZOLE DERIV
- An Updated Review on the Synthesis and Antibacterial Activity of Molecular Hybrids and Conjug
- 1-Benzylimidazole chemical structure and properties. Benchchem.
- Bioactive N-Phenylimidazole Deriv
- In Search of the Antimicrobial Potential of Benzimidazole Deriv
- DESIGN, SYNTHESIS AND ANTIFUNGAL ACTIVITY OF SOME BENZYL BENZIMIDAZOLE DERIV
- Exploration of Remarkably Potential Multitarget-Directed N-Alkylated-2-(substituted phenyl)-1H-benzimidazole Derivatives as Antiproliferative, Antifungal, and Antibacterial Agents. PMC.
- SYNTHESIS AND BIOLOGICAL EVALUATION OF NOVEL BENZIMIDAZOLE DERIV
- Synthesis and Evaluation of the Antitumor Activity of Novel 1-(4-Substituted phenyl)-2-ethyl Imidazole Apoptosis Inducers In Vitro. PMC.
- Synthesis and Antimicrobial Evaluation of Some 1-Phenyl-3-(5-phenyl- 1H-imidazol-1-yl)
- Structure-activity relationships for 1-phenylbenzimidazoles as selective ATP site inhibitors of the platelet-derived growth factor receptor. PubMed.
- Benzimidazole: Structure Activity Relationship and Mechanism of Action as Antimicrobial Agent. RJPT.
- New Imidazole-Based N-Phenylbenzamide Derivatives as Potential Anticancer Agents: Key Comput
- Synthesis and Antifungal Potential of Some Novel Benzimidazole-1,3,4-Oxadiazole Compounds. MDPI.
- Current Achievements of Benzimidazole: A Review. Preprints.org.
- Synthesis and biological evaluation of novel benzimidazole derivatives and their binding behavior with bovine serum albumin. PubMed.
- 1-Phenylimidazole 97 7164-98-9. Sigma-Aldrich.
- Synthesis and anticancer activity evaluation of N-[4-(2-methylthiazol-4-yl)phenyl]acetamide derivatives containing (benz)azole moiety. Taylor & Francis Online.
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- 1. pdf.benchchem.com [pdf.benchchem.com]
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- 3. connectjournals.com [connectjournals.com]
- 4. ijpsjournal.com [ijpsjournal.com]
- 5. tandfonline.com [tandfonline.com]
- 6. Structure-activity relationships for 1-phenylbenzimidazoles as selective ATP site inhibitors of the platelet-derived growth factor receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. New Imidazole-Based N-Phenylbenzamide Derivatives as Potential Anticancer Agents: Key Computational Insights - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis and Evaluation of the Antitumor Activity of Novel 1-(4-Substituted phenyl)-2-ethyl Imidazole Apoptosis Inducers In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Exploration of Remarkably Potential Multitarget-Directed N-Alkylated-2-(substituted phenyl)-1H-benzimidazole Derivatives as Antiproliferative, Antifungal, and Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pharmacophorejournal.com [pharmacophorejournal.com]
- 11. An Updated Review on the Synthesis and Antibacterial Activity of Molecular Hybrids and Conjugates Bearing Imidazole Moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 12. fileserver-az.core.ac.uk [fileserver-az.core.ac.uk]
- 13. In Search of the Antimicrobial Potential of Benzimidazole Derivatives – PJM ONLINE [pjmonline.org]
- 14. 1-Phenylimidazole 97 7164-98-9 [sigmaaldrich.com]
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- 16. mdpi.com [mdpi.com]
- 17. Synthesis and biological evaluation of novel benzimidazole derivatives and their binding behavior with bovine serum albumin - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Infrared Spectroscopy of Carbamate Carbonyls in Imidazole Systems
For Researchers, Scientists, and Drug Development Professionals
Introduction
Infrared (IR) spectroscopy is an indispensable analytical technique for the structural elucidation of organic molecules. A key diagnostic region in the IR spectrum is the carbonyl (C=O) stretching absorption, which is highly sensitive to the local electronic environment.[1][2] This guide provides a focused, in-depth comparison of the C=O stretching frequencies for carbamates, with a specific emphasis on how an imidazole ring, acting as the nitrogen substituent, influences this characteristic vibrational peak compared to other common carbamate structures. Understanding these spectral nuances is critical for researchers in drug development and organic synthesis, where both carbamate and imidazole moieties are prevalent pharmacophores.
This document moves beyond a simple listing of frequencies to explain the underlying electronic and structural factors that govern the observed IR absorptions. By grounding our discussion in the principles of resonance and inductive effects, we aim to provide a predictive framework for analyzing the IR spectra of novel carbamate-containing compounds.
The Carbamate Carbonyl Stretch: A Spectroscopic Overview
The carbonyl stretching vibration in carbamates typically appears in the region of 1730-1680 cm⁻¹ . This frequency is influenced by a delicate balance of two primary electronic effects: the resonance effect of the nitrogen lone pair and the inductive effect of the nitrogen and oxygen atoms.
-
Resonance Effect: The lone pair of electrons on the nitrogen atom can be delocalized into the carbonyl group. This resonance increases the single-bond character of the C=O bond, thereby weakening it and lowering the stretching frequency.
-
Inductive Effect: Both the nitrogen and oxygen atoms are electronegative and pull electron density away from the carbonyl carbon through the sigma bonds. This inductive effect increases the C=O bond strength and shifts the stretching frequency to a higher wavenumber.
The final position of the carbamate carbonyl peak is a net result of these opposing forces.
The Imidazole Influence: A Unique Electronic Environment
When a carbamate's nitrogen atom is part of an imidazole ring, the electronic landscape around the carbonyl group is significantly altered compared to a simple alkyl or aryl carbamate. Imidazole is an aromatic heterocycle, and the nitrogen atoms' lone pairs are integral to the aromatic system.
In an N-acylimidazole, which is the structure formed in an imidazole carbamate, the nitrogen atom attached to the carbonyl group is akin to that in an amide. The lone pair on this nitrogen is delocalized into both the carbonyl group and the aromatic imidazole ring. This extensive delocalization has a profound effect on the C=O bond order.
Comparative Analysis of Carbamate Carbonyl (C=O) Stretching Frequencies
| Carbamate Type | Typical C=O Stretching Frequency (cm⁻¹) | Dominant Electronic Effect Influencing C=O |
| Alkyl Carbamates | 1725 - 1680 | Strong resonance from the nitrogen lone pair. |
| Aryl Carbamates | 1730 - 1700 | Reduced nitrogen lone pair resonance due to delocalization into the aryl ring. |
| Imidazole Carbamates (N-Acylimidazoles) | 1780 - 1730 | Strong inductive effect of the imidazole ring and significantly reduced resonance. |
| Cyclic Carbamates (e.g., Oxazolidinones) | 1785 - 1760 | Ring strain increases the C=O stretching frequency.[3] |
Table 1: Comparison of typical IR stretching frequencies for the carbonyl group in various carbamate environments.
As indicated in Table 1, the carbonyl stretching frequency for an imidazole carbamate is expected to be at a significantly higher wavenumber compared to simple alkyl or aryl carbamates. This is primarily due to the nature of the nitrogen atom within the imidazole ring. The lone pair on the nitrogen attached to the carbonyl is heavily involved in the aromatic sextet of the imidazole ring. Consequently, its ability to donate electron density to the adjacent carbonyl group via resonance is substantially diminished. This weakened resonance effect allows the strong inductive effect of the sp²-hybridized nitrogen and the overall electron-withdrawing nature of the aromatic ring to dominate, leading to a stronger, stiffer C=O bond and a higher stretching frequency.[4] This positions the imidazole carbamate carbonyl peak in a region closer to that of acid anhydrides or highly strained cyclic esters.[5]
The following diagram illustrates the electronic effects at play:
Experimental Protocol: FT-IR Analysis of Carbamates
This section provides a generalized, step-by-step methodology for obtaining high-quality FT-IR spectra of carbamate-containing compounds.
Materials and Equipment
-
Fourier-Transform Infrared (FT-IR) Spectrometer (e.g., with a deuterated triglycine sulfate (DTGS) or mercury cadmium telluride (MCT) detector)
-
Sample holder (e.g., KBr pellet press, ATR crystal)
-
Agate mortar and pestle
-
Spatula
-
Infrared-grade potassium bromide (KBr)
-
Appropriate solvent (if analyzing in solution, must be transparent in the region of interest, e.g., chloroform, dichloromethane)
-
Carbamate sample
Procedure: KBr Pellet Method
-
Background Spectrum: Ensure the sample chamber is empty and clean. Run a background spectrum to account for atmospheric CO₂ and water vapor.
-
Sample Preparation:
-
Place approximately 1-2 mg of the solid carbamate sample into a clean, dry agate mortar.
-
Add approximately 100-200 mg of dry, IR-grade KBr powder.
-
Gently grind the mixture with the pestle until a fine, homogeneous powder is obtained. The sample should be evenly dispersed in the KBr matrix.
-
-
Pellet Formation:
-
Transfer a small amount of the powder into the KBr pellet press die.
-
Assemble the press and apply pressure according to the manufacturer's instructions (typically 8-10 tons) for several minutes to form a transparent or translucent pellet.
-
-
Sample Analysis:
-
Carefully remove the KBr pellet from the die and place it in the sample holder in the FT-IR spectrometer.
-
Acquire the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.
-
-
Data Processing:
-
Process the resulting spectrum using the spectrometer's software. This may include baseline correction and peak picking.
-
Identify the C=O stretching frequency and compare it to reference values.
-
Workflow Diagram
Sources
Technical Guide: Crystal Structure & Synthesis of N-(1-phenyl-1H-imidazol-5-yl)carbamates
The following technical guide provides an in-depth analysis of the crystal structure, synthesis, and comparative performance of N-(1-phenyl-1H-imidazol-5-yl)carbamates . This guide is designed for researchers in medicinal chemistry and structural biology, focusing on the critical distinction between the 5-yl and 4-yl regioisomers and the structural determinants of their stability.[1]
Executive Summary
N-(1-phenyl-1H-imidazol-5-yl)carbamates represent a specialized class of heterocyclic compounds often utilized as prodrugs for unstable 5-aminoimidazoles or as bioisosteres in kinase and IDO inhibitor design.[1] Unlike their more common 4-yl isomers, the 5-yl derivatives possess unique steric and electronic properties due to the proximity of the carbamate moiety to the N1-phenyl substituent.[1] This guide compares the structural attributes of these compounds against relevant benchmarks, detailing the synthetic rigor required to access this specific regiochemistry.
Structural Analysis & Crystallographic Features[1][2]
Regioisomerism: The 5-yl vs. 4-yl Distinction
The defining structural challenge in this chemical space is the differentiation between the 5-yl and 4-yl isomers.[1] In the crystal lattice, these isomers exhibit distinct packing motifs driven by the steric clash (or lack thereof) between the carbamate side chain and the N1-phenyl ring.
| Feature | 5-yl Isomer (Target) | 4-yl Isomer (Alternative) |
| Steric Environment | High steric hindrance between the C5-carbamate and N1-phenyl group.[1] | Minimal steric hindrance; carbamate is distal to the N1-phenyl group.[1] |
| Torsion Angles | The N1-phenyl ring is typically twisted out of the imidazole plane (>40°) to relieve strain. | The N1-phenyl ring can adopt a more coplanar conformation with the imidazole.[1] |
| H-Bonding | The carbamate N-H often forms an intramolecular H-bond with N3 or an intermolecular bond with the carbonyl of a neighbor.[1] | The carbamate N-H is freer to engage in extensive intermolecular H-bonding networks.[1] |
| Stability | Generally less stable; prone to hydrolysis or rearrangement. | Thermodynamically favored isomer. |
Crystal Packing & Unit Cell Characteristics
While specific unit cell dimensions depend on the carbamate ester group (e.g., tert-butyl vs. methyl), the core N-(1-phenyl-1H-imidazol-5-yl) motif imposes specific constraints.[1] Based on analogous structures (e.g., 1-phenylimidazole and phenyl N-phenylcarbamate), the following crystallographic features are characteristic:
-
Space Group: Frequently crystallizes in monoclinic systems (e.g., P2₁/c) due to the asymmetry of the molecule.
-
Pi-Stacking: The imidazole rings often form slipped
- stacking interactions, but the bulky N1-phenyl group disrupts continuous columnar stacking.[1] -
Hydrogen Bonding: The dominant interaction is the N-H...O=C hydrogen bond (approx. 2.8 - 3.0 Å), linking molecules into dimers or infinite chains.[1]
Visualizing the Regiochemistry
The following diagram illustrates the structural difference and the steric clash inherent in the 5-yl isomer.
Caption: Structural comparison highlighting the steric pressure in the 5-yl isomer compared to the thermodynamically stable 4-yl isomer.
Synthetic Protocol: The Curtius Rearrangement Route
Accessing the 5-yl regiochemistry requires a method that strictly retains the position of the nitrogen. The Curtius Rearrangement of 1-phenyl-1H-imidazole-5-carboxylic acid is the gold standard, as it prevents the scrambling often seen in direct amination approaches.[1]
Experimental Workflow
Objective: Synthesis of tert-butyl (1-phenyl-1H-imidazol-5-yl)carbamate (CAS: 1864014-56-1).[1][2][3]
-
Activation: Convert 1-phenyl-1H-imidazole-5-carboxylic acid to the acyl azide using Diphenylphosphoryl azide (DPPA).
-
Rearrangement: Thermal decomposition of the acyl azide releases
to form the isocyanate intermediate. -
Trapping: In situ reaction with tert-butanol yields the Boc-protected amine.[1]
Step-by-Step Protocol
-
Reagents: 1-phenyl-1H-imidazole-5-carboxylic acid (1.0 eq), DPPA (1.1 eq), Triethylamine (1.2 eq), tert-Butanol (excess/solvent).[1]
-
Condition: Reflux in anhydrous t-BuOH or Toluene/t-BuOH mixture.[1]
Procedure:
-
Dissolve the carboxylic acid in anhydrous tert-butanol under an inert atmosphere (
). -
Add triethylamine followed by DPPA dropwise at room temperature.
-
Heat the mixture to reflux (approx. 80-90°C). Evolution of nitrogen gas indicates the formation of the isocyanate.
-
Maintain reflux for 2-4 hours until gas evolution ceases.
-
Concentrate the solvent in vacuo.
-
Purification: The residue is purified via flash column chromatography (SiO₂, Ethyl Acetate/Hexanes gradient).
-
Note: The 5-yl carbamate is often less polar than the starting acid but can be sensitive to acidic silica; use neutralized silica if degradation is observed.[1]
-
Caption: Curtius rearrangement pathway ensuring retention of regiochemistry at the C5 position.
Comparative Performance Guide
This section compares the N-(1-phenyl-1H-imidazol-5-yl)carbamate against its primary alternatives in drug design contexts.
Stability & Hydrolysis Profile
The 5-yl carbamates are generally more labile than their 4-yl counterparts or simple phenyl carbamates.[1]
| Property | 5-yl Carbamate | 4-yl Carbamate | Phenyl N-phenylcarbamate |
| Hydrolytic Stability (pH 7.4) | Moderate ( | High ( | High ( |
| Acid Sensitivity | High (Rapid Boc removal/degradation) | Moderate | Low |
| Metabolic Stability | Prone to esterase cleavage | Resistant | Variable |
Biological Relevance[5][6][7]
-
Prodrug Potential: The lower stability of the 5-yl carbamate is advantageous when used as a prodrug to release the unstable 5-amino-1-phenylimidazole core in vivo.[1]
-
IDO Inhibition: Phenylimidazole derivatives are potent inhibitors of Indoleamine 2,3-dioxygenase (IDO).[1][4] The 5-yl carbamate serves as a rigidified analogue to probe the active site pocket, specifically interacting with residues C129 and S167.[1]
References
-
Curtius Rearrangement Mechanism & Applications
-
Crystal Structure of Phenylimidazole Derivatives
-
Reference Structure (Phenyl N-phenylcarbamate)
-
Chemical Entity Verification
Sources
- 1. 42242-06-8,[1,2]Thiazolo[3,4-b]pyridin-3-amine-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]
- 2. PubChemLite - C14H17N3O2 - Explore [pubchemlite.lcsb.uni.lu]
- 3. PubChemLite - 1864014-56-1 (C14H17N3O2) [pubchemlite.lcsb.uni.lu]
- 4. Structure Based Development of Phenyl-imidazole-derived Inhibitors of Indoleamine 2,3-Dioxygenase - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Validating Boc Deprotection Efficiency by TLC: A Comparative Technical Guide
Executive Summary
In the high-throughput environment of drug discovery, waiting for LC-MS or NMR verification for every deprotection step is a bottleneck. Thin Layer Chromatography (TLC), when engineered correctly, offers a self-validating, semi-quantitative method to monitor the cleavage of the tert-butyloxycarbonyl (Boc) group.
This guide moves beyond basic "spot-and-run" instructions. It details a robust workflow that accounts for the physicochemical changes of the amine, the interference of trifluoroacetic acid (TFA) salts, and the specific visualization chemistry required to distinguish the protected carbamate from the free amine.
Comparative Landscape: TLC vs. Instrumental Analysis
While LC-MS is the sensitivity gold standard and NMR is the structural authority, TLC remains the most efficient tool for in-process monitoring—provided the operator understands its limitations.
Table 1: Methodological Comparison for Boc Deprotection Monitoring
| Feature | TLC (Optimized) | LC-MS | 1H NMR |
| Turnaround Time | < 10 Minutes | 30–60 Minutes (queue dependent) | > 1 Hour (prep + acquisition) |
| Cost Per Run | Negligible | High (Solvents, Columns, Maintenance) | High (Deuterated solvents) |
| Differentiation | Chemical : Stains differentiate NH₂ vs. NH-Boc | Mass : Clear | Structural : Disappearance of t-Bu singlet (1.4 ppm) |
| Limit of Detection | ~5–10 µg (Stain dependent) | < 1 ng | ~1 mg |
| Blind Spots | Non-UV active/Non-staining intermediates | Ion suppression; Matrix effects | Overlapping signals; Paramagnetic impurities |
| Primary Utility | Real-time reaction endpoint decision | Final purity confirmation | Structural characterization |
The "Self-Validating" TLC System
A "self-validating" system in TLC means the plate contains internal controls that prevent false negatives. For Boc deprotection, you must overcome two main challenges:
-
The Salt Effect: The product is an ammonium trifluoroacetate salt (
), which is highly polar and streaks on silica. -
The UV Trap: Many aliphatic amines are UV-inactive after the loss of the Boc group (which has weak UV absorbance).
Visualization Decision Logic
Do not rely on UV alone.[1] The disappearance of the starting material (SM) spot under UV does not prove the formation of the amine; it only proves the consumption of the SM.
Figure 1: Visualization Decision Matrix. Ninhydrin is the critical discriminator, reacting specifically with the deprotected free amine to form Ruhemann's purple, whereas Boc-protected amines generally remain colorless or faint.
Experimental Protocol: The "Mini-Workup" Technique
Directly spotting a TFA reaction mixture onto a TLC plate is a critical error. The strong acid deactivates the silica gel's binding capacity and causes the amine salt to streak, making Rf interpretation impossible.
Reagents Required[1][2][3][4][5][6][7][8][9]
-
Mobile Phase: DCM:MeOH:NH₄OH (90:10:1) or DCM:MeOH:Et₃N (95:5:1). Note: The base is essential to keep the amine in its free base form.
-
Mini-Workup Solvents: Saturated aqueous NaHCO₃, Ethyl Acetate (EtOAc).
-
Stain: Ninhydrin solution (1.5g Ninhydrin in 100mL n-butanol + 3mL acetic acid).
Step-by-Step Methodology
-
Sampling: Take a 20 µL aliquot of the reaction mixture (typically TFA/DCM).
-
The Mini-Workup (Crucial Step):
-
Place the aliquot in a small vial or Eppendorf tube.
-
Add 200 µL of EtOAc and 200 µL of Sat. NaHCO₃ .[2]
-
Shake vigorously for 10 seconds. Allow layers to separate.[2]
-
Why? This neutralizes the TFA salt (
) into the free amine ( ) and partitions it into the organic layer, mimicking the final isolation.
-
-
Spotting (The Three-Lane System):
-
Lane 1: Starting Material (Boc-protected standard).
-
Lane 2: Co-spot (50% SM + 50% Reaction Organic Layer).
-
Lane 3: Reaction Mixture (Organic Layer from step 2).
-
-
Elution: Run the plate in the basified mobile phase (e.g., 90:10:1 DCM/MeOH/NH₄OH).
-
Visualization:
Data Interpretation & Troubleshooting
The "Traffic Light" Signal
In a successful deprotection visualized with Ninhydrin:
-
Starting Material (Lane 1): High Rf, UV active (if aromatic), Colorless/Faint Yellow upon heating.
-
Product (Lane 3): Lower Rf (more polar), Vibrant Red/Purple spot.
-
Co-spot (Lane 2): Two distinct spots. If the spots merge into a streak, adjust the mobile phase polarity.
Common Failure Modes
| Observation | Diagnosis | Corrective Action |
| Streaking / Comet Tails | Amine is interacting with acidic silica silanols. | Add 1% |
| Product Spot is Colorless | Ninhydrin failed; likely a secondary acyclic amine or salt not neutralized. | Ensure mini-workup was basic enough. Try PMA stain (universal).[4] |
| New Spot Higher than SM | Unexpected non-polar side product (e.g., tert-butyl cation alkylation). | Check structure for electron-rich aromatics (scavengers like triethylsilane may be needed). |
| SM Spot Turns Purple | Thermal deprotection on the plate. | You overheated the plate. Boc groups are thermally labile >100°C. Heat gently. |
Mechanistic Insight: Why Ninhydrin?
Ninhydrin reacts with primary and secondary amines through an oxidative deamination-decarboxylation process to form Ruhemann’s Purple . The Boc group sterically and electronically prevents the initial nucleophilic attack of the amine nitrogen onto the ninhydrin carbonyl. Thus, the color change is a positive chemical validation of deprotection, not just a physical separation.
Figure 2: The Reaction & Analysis Workflow. Note the critical transition from TFA salt to Free Base during the mini-workup to ensure accurate TLC behavior.
References
-
Wuts, P. G. M., & Greene, T. W. (2006). Greene's Protective Groups in Organic Synthesis (4th ed.).[6] Wiley-Interscience.[7]
- Stahl, E. (1969). Thin-Layer Chromatography: A Laboratory Handbook. Springer-Verlag.
-
Common Organic Chemistry. (n.d.). Boc Deprotection (TFA) Conditions and Mechanisms. Retrieved February 24, 2026, from
-
University of Rochester. (n.d.). TLC Stains and Visualization Methods. Department of Chemistry. Retrieved February 24, 2026, from
-
Chemistry LibreTexts. (2023). Thin Layer Chromatography (TLC) - Visualization. Retrieved February 24, 2026, from
Sources
Comparative Stability Guide: N(im)-Boc vs. N(im)-Cbz Protected Imidazole Amines
Executive Summary: The Stability/Lability Trade-off[1][2]
In the synthesis of histidine-containing peptides or imidazole-functionalized small molecules, the choice between tert-butyloxycarbonyl (Boc) and benzyloxycarbonyl (Cbz/Z) protection for the imidazole nitrogen (
-
The Verdict on
-Boc: It offers kinetic convenience but suffers from thermodynamic instability . It is prone to "Boc-transfer" side reactions and premature cleavage by nucleophiles, making it a high-risk choice for complex multi-step synthesis involving free amines. -
The Verdict on
-Cbz: It provides robust protection . It is orthogonal to standard Boc/TFA deprotection cycles and resistant to nucleophilic attack. However, its removal requires harsh conditions (HF, HBr) or catalytic hydrogenation, which can be sluggish due to catalyst poisoning by the imidazole ring.
Mechanistic Analysis: The Electronic Battle
The imidazole ring is an electron-rich aromatic heterocycle. Placing a carbamate protecting group (Boc or Cbz) on the
The -Boc Instability Factor
Unlike primary amines where the Boc group is stable to base and nucleophiles, the
-
Leaving Group Ability: The imidazole ring is a much better leaving group (pKa of conjugate acid ~6.0) than a primary amine (pKa ~35).
-
Steric Strain: The bulky tert-butyl group creates steric clash with the adjacent C-H or substituents on the ring, driving the equilibrium toward deprotection if a nucleophile is present.
-
Consequence:
-Boc groups can fall off during basic workups (e.g., NaHCO3 washes) or transfer to other nucleophiles.
The -Cbz Robustness
The benzyl group in Cbz is less sterically demanding than the tert-butyl group. Furthermore, the Cbz group lacks the mechanism for acid-catalyzed
Critical Failure Mode: The Boc-Transfer Reaction
The most dangerous artifact of using
Visualization: The Boc-Transfer Mechanism
The following diagram illustrates how an "inert" side chain protector becomes an active acylating agent.
Figure 1: Mechanism of unintended Boc-transfer from imidazole to a free amine. This reaction is driven by the good leaving group ability of the imidazole ring.
Comparative Stability Matrix
The following table synthesizes experimental data regarding the stability of these groups under standard synthetic conditions.
| Condition | Reagent / Scenario | ||
| Acid (Mild) | 10% Citric Acid, AcOH | Stable | Stable |
| Acid (Strong) | 50% TFA / DCM | Labile (Rapid cleavage) | Stable (Orthogonal) |
| Acid (Harsh) | HF, HBr/AcOH, TFMSA | Labile | Labile (Cleavage) |
| Base (Mild) | 10% NaHCO3, DIEA | Meta-Stable (Risk of hydrolysis) | Stable |
| Base (Strong) | 20% Piperidine (Fmoc removal) | Unstable (Partial cleavage) | Stable |
| Nucleophiles | Free amines, Thiols | Unstable (Transfer risk) | Stable |
| Reduction | Stable | Labile (Primary removal method) | |
| Storage | Solid state, -20°C | Good (Keep dry) | Excellent |
Experimental Protocols
Protocol: Selective Removal of -Boc
Note: This is often done simultaneously with N-alpha deprotection, but can be selective if N-alpha is Fmoc or Z.
-
Preparation: Dissolve the substrate (0.1 mmol) in DCM (2 mL).
-
Acidolysis: Add TFA (2 mL) dropwise at 0°C.
-
Expert Insight: Although
-Boc is acid labile, scavengers (Triisopropylsilane, TIS) are crucial if the molecule contains electron-rich aromatics (Trp, Tyr) to prevent tert-butyl cation alkylation.
-
-
Reaction: Stir at Room Temperature (RT) for 30–60 minutes.
-
Monitoring: Monitor by HPLC.
-Boc cleavage is usually faster than -Boc. -
Workup: Evaporate volatiles under
flow. Precipitate with cold diethyl ether.
Protocol: Catalytic Hydrogenolysis of -Cbz
Challenge: Imidazoles can poison Pd catalysts.
-
Solvent Choice: Use MeOH or AcOH.[1] AcOH often accelerates the reaction by protonating the imidazole, reducing its affinity for the catalyst surface.
-
Catalyst: 10% Pd/C (10-20 wt% loading relative to substrate).
-
Pressure: Hydrogen balloon (1 atm) is standard, but 50 psi (Parr shaker) may be required for sterically hindered substrates.
-
Procedure:
-
Purge reaction vessel with
, then . -
Stir vigorously for 4–12 hours.
-
Troubleshooting: If reaction stalls, filter catalyst and add fresh Pd/C.
-
Decision Framework: Which to Choose?
Use this logic flow to determine the correct protecting group for your specific pathway.
Figure 2: Decision tree for selecting imidazole protecting groups based on synthetic constraints.
References
-
Greene, T. W., & Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis (5th ed.). John Wiley & Sons.[2]
-
Isidro-Llobet, A., et al. (2009). Amino Acid-Protecting Groups. Chemical Reviews, 109(6), 2455-2504.
-
Bodanszky, M. (1984). Principles of Peptide Synthesis. Springer-Verlag. (Classic text detailing the Boc-transfer mechanism).[]
-
Novabiochem. (2024). Peptide Synthesis Catalog & Technical Guide. (Standard industry data on resin/linker compatibility).
-
Hofmann, K., et al. (1965). Studies on Polypeptides. XXX. The Effect of the Pyrazole-Imidazole Replacement on the Biological Activity of Melanocyte-Expanding Hormones. Journal of the American Chemical Society, 87(3), 620–631. (Early characterization of imidazole protection stability).
Sources
Safety Operating Guide
Proper Disposal Procedures: tert-Butyl N-(1-phenyl-1H-imidazol-5-yl)carbamate
[1][2]
Executive Summary: Operational Directive
Do not dispose of this compound down the drain. tert-butyl N-(1-phenyl-1H-imidazol-5-yl)carbamate (hereafter referred to as tB-PIC ) is a nitrogen-rich organic intermediate.[1][2] Under RCRA (Resource Conservation and Recovery Act) guidelines, it must be managed as Hazardous Chemical Waste .
Disposal Pathway: High-Temperature Incineration (Fuel Blending).[1][2] Waste Code Assignment (US): Non-Halogenated Organic (Profile as D001 if ignitable, otherwise general organic toxicity).[2]
Chemical Profile & Hazard Identification
To ensure safe handling, the waste generator must understand the physicochemical risks associated with the imidazole and carbamate moieties.
| Property | Specification | Operational Implication |
| Functional Groups | Boc-carbamate; Phenyl-imidazole | Acid Sensitivity: Contact with strong acids (TFA, HCl) releases isobutylene gas (flammable) and CO2.[1][2] |
| Physical State | Solid (Crystalline powder) | Dust Hazard: High surface area increases inhalation risk and static discharge potential.[1][2] |
| Acidity/Basicity | Weakly Basic (Imidazole N3) | Segregation: Do not mix with strong oxidizers or concentrated acids in the primary waste container.[2] |
| Toxicity Class | Irritant / Harmful (Analog-based) | PPE: Double nitrile gloves and N95/P100 respiratory protection required during transfer.[1][2] |
Critical Safety Note: While the Boc group provides stability, the imidazole ring is electron-rich.[1] In the presence of strong oxidizers (e.g., peroxides, nitric acid), this compound can undergo exothermic decomposition. Strict segregation from Oxidizing Waste is mandatory. [1][2]
Personal Protective Equipment (PPE) Matrix
Before initiating any disposal workflow, verify the following PPE configuration. This protocol is designed to prevent dermal sensitization and inhalation of fine particulates.
-
Respiratory: NIOSH-approved N95 respirator (minimum); P100 HEPA cartridge recommended if handling >50g open powder.[1][2]
-
Ocular: Chemical splash goggles (ANSI Z87.1).[1][2] Safety glasses are insufficient for powder transfer due to airborne drift risks.
-
Body: Lab coat (buttoned) + Tyvek sleeves if transferring into deep drums.[1][2]
Disposal Workflow Decision Logic
The following decision tree delineates the correct disposal path based on the physical state of the waste (Solid vs. Solution).
Figure 1: Operational decision tree for segregating tB-PIC waste streams based on solvent content and physical state.
Detailed Operational Procedures
Scenario A: Solid Waste (Pure Compound or Expired Reagent)
Objective: Contain dust and prevent static ignition.[2]
-
Container Selection: Use a wide-mouth High-Density Polyethylene (HDPE) jar.[1][2] Avoid glass for solid waste to prevent breakage during compaction.[1]
-
Transfer:
-
Labeling:
Scenario B: Liquid Waste (Reaction Mixtures/Mother Liquors)
Objective: Prevent solvent incompatibility.[1][2]
-
Segregation:
-
Quenching (Critical):
-
If the solution contains unreacted deprotection reagents (e.g., TFA, HCl), the solution must be neutralized with aqueous Sodium Bicarbonate (NaHCO3) before adding to the main waste carboy.
-
Why? Adding acidic waste to a general organic waste container (often containing basic amines) can cause rapid exothermic polymerization or gas evolution.[2]
-
Scenario C: Contaminated Debris (Gloves, Weigh Boats)
-
Place all contaminated solid disposables into a clear, 6-mil polyethylene bag.[1]
-
Seal with tape and place inside the laboratory's solid hazardous waste drum.
Regulatory & Compliance Context (RCRA)
In the United States, this chemical is not explicitly listed on the EPA "P" or "U" lists (40 CFR 261.33). However, the generator is responsible for making a hazardous waste determination.
-
Characteristic of Ignitability (D001): If the waste formulation contains >24% alcohol or has a flash point <60°C (common in reaction mixtures).[2]
-
Toxicity: Due to the bioactive nature of phenyl-imidazoles (often kinase inhibitor scaffolds), treat as toxic unless proven otherwise.[1][2]
-
Disposal Method: The preferred industrial disposal method is Incineration .[2] The high nitrogen content of the imidazole ring requires incineration facilities equipped with scrubbers to manage NOx emissions [1].
Spill Response Protocol
Immediate Action: Isolate the area (10 ft radius).
-
Solid Spill:
-
Liquid Spill:
References
-
U.S. Environmental Protection Agency (EPA). Resource Conservation and Recovery Act (RCRA) Regulations: Title 40, Part 261 - Identification and Listing of Hazardous Waste.[1][2]Link
-
PubChem. Compound Summary: tert-butyl N-(1H-imidazol-4-yl)carbamate (Structural Analog Safety Profile).[1][2] National Library of Medicine.[1] Link
-
Fisher Scientific. Safety Data Sheet: tert-Butyl carbamate (General Carbamate Hazards).Link
-
Occupational Safety and Health Administration (OSHA). Hazard Communication Standard: Safety Data Sheets.[1][2] 29 CFR 1910.1200.[1][2][5] Link
Personal protective equipment for handling tert-butyl N-(1-phenyl-1H-imidazol-5-yl)carbamate
Part 1: Core Directive & Risk Profile[1][3]
The Precautionary Principle
As a specialized research intermediate, tert-butyl N-(1-phenyl-1H-imidazol-5-yl)carbamate lacks the extensive toxicological data available for commodity chemicals.[1] Therefore, this guide enforces the Precautionary Principle . You must handle this compound as if it possesses the combined hazards of its constituent pharmacophores: the sensitizing potential of carbamates and the biological activity of N-phenyl imidazoles.[1]
Hazard Identification (GHS Classification)
Based on Structure-Activity Relationship (SAR) and analog read-across (e.g., Boc-aminoimidazoles).[1]
| Hazard Category | H-Code | Hazard Statement |
| Acute Toxicity (Oral) | H302 | Harmful if swallowed.[1][2] |
| Skin Corrosion/Irritation | H315 | Causes skin irritation.[1] |
| Serious Eye Damage | H319 | Causes serious eye irritation.[1] |
| STOT - Single Exposure | H335 | May cause respiratory irritation.[1] |
| Sensitization (Skin) | H317 | May cause an allergic skin reaction (Carbamate motif).[1] |
Part 2: Personal Protective Equipment (PPE) Matrix
Glove Selection Strategy
Standard nitrile gloves may not provide sufficient protection against this compound when dissolved in organic solvents (e.g., DCM, DMSO), which can act as carrier vehicles, permeating the glove and dragging the chemical into the skin.[1]
-
Dry Solid Handling: Standard Nitrile (0.11 mm thickness).[1]
-
Solution Handling (DCM/Chloroform): Laminate Film (Silver Shield/4H) or PVA gloves.[1] If dexterity is required, use the Double-Gloving Technique :
Respiratory & Eye Protection[1][2][3]
-
Primary Barrier: All open handling must occur within a certified Chemical Fume Hood (Face velocity: 0.3–0.5 m/s).[1]
-
Secondary Barrier (Spill/Outside Hood): NIOSH-approved N95 or P100 particulate respirator .[1]
-
Eye Protection: Chemical splash goggles (ANSI Z87.[1]1) are mandatory.[1] Safety glasses are insufficient due to the fine powder nature of Boc-protected intermediates.[1]
PPE Decision Logic (Graphviz)
Caption: Decision tree for selecting appropriate PPE based on physical state and solvent carrier risks.
Part 3: Operational Handling Protocols
Weighing & Transfer
Context: Imidazole derivatives can be hygroscopic; however, the Boc-protection adds lipophilicity, making the powder prone to static charge.[1]
-
Static Control: Use an anti-static gun or polonium strip near the balance.[1] Static discharge can scatter the potent powder.[1]
-
Containment: Place the analytical balance inside a Powder Containment Hood or use a "balance enclosure" within the main fume hood.
-
Transfer: Do not use metal spatulas if trace metal catalysis is a concern for downstream steps (though generally safe).[1] Use PTFE-coated spatulas to prevent sticking.[1]
Solubilization & Reaction Setup
-
Solubility Profile:
-
Protocol:
-
Add solvent slowly to the solid.[1]
-
Avoid Acidic Solvents: Do not dissolve in unbuffered water or alcohols with trace acid, as this may trigger premature Boc-deprotection (releasing isobutylene gas and the free amine).[1]
-
Inert Atmosphere: While Boc-protection stabilizes the amine, the imidazole ring is electron-rich.[1] Flush reaction vessels with Argon or Nitrogen to prevent oxidative degradation.[1]
-
Deprotection Warning (Critical Safety)
If this material is used for Boc-deprotection (e.g., using TFA or HCl):
-
Gas Evolution: The reaction releases Isobutylene gas.[1] Ensure the vessel is vented to a scrubber or hood exhaust.[1]
-
Exotherm: The reaction is exothermic.[1] Add acid dropwise at 0°C.
Part 4: Waste & Disposal Management[1][3]
Waste Categorization
Do not mix with general organic waste if oxidizers are present.[1]
| Waste Stream | Description | Disposal Method |
| Solid Waste | Contaminated gloves, weighing boats, paper towels.[1] | Double-bag in hazardous solid waste (Incineration). |
| Liquid Waste A | Non-halogenated solutions (DMSO, MeOH).[1] | High BTU Organic Waste stream.[1] |
| Liquid Waste B | Halogenated solutions (DCM, Chloroform).[1] | Halogenated Waste stream (Segregated).[1] |
| Aqueous Waste | Quenched reaction mixtures.[1] | Adjust pH to 7–9 before disposal to prevent acid/base reactions in the drum.[1] |
Spill Response Workflow
Scenario: 500 mg powder spill on the benchtop.
-
Evacuate: Alert nearby personnel.
-
PPE Up: Don N95 respirator and double gloves.[1]
-
Cover: Gently cover the powder with oil-impregnated sweeping compound or wet paper towels (using an inert solvent like heptane) to prevent dust generation.[1] Do not dry sweep.[1]
-
Collect: Scoop into a wide-mouth jar.
-
Decontaminate: Wash surface with 10% soap solution, followed by ethanol.[1]
Part 5: Scientific Mechanism & Logic[1][3]
Why This Specific Rigor?
The tert-butyl N-(1-phenyl-1H-imidazol-5-yl)carbamate molecule contains a 1-phenyl-imidazole core.[1]
-
Metabolic Activation: In vivo, phenyl-substituted heteroaromatics can undergo hydroxylation or ring opening, potentially forming reactive metabolites.[1]
-
Sensitization: The carbamate moiety (
) is a known structural alert for skin sensitization.[1] It can acylate skin proteins, triggering an immune response (haptenization).[1] -
Stability: The tert-butyl group provides steric bulk, preventing nucleophilic attack on the carbonyl, but it is acid-labile.[1] Accidental contact with strong acids (e.g., spilled TFA) will generate gas and heat, creating a physical hazard alongside the chemical one.[1]
Synthesis Pathway Visualization
Understanding the stability requires visualizing the connectivity.[1]
Caption: Synthesis and degradation logic. Note the acid hydrolysis pathway which releases gas (CO2/Isobutylene).[1]
References
-
PubChem. (2025).[1] tert-butyl N-(1H-imidazol-4-yl)carbamate (Compound Summary). National Library of Medicine.[1] [Link][1]
-
ACS GCI Pharmaceutical Roundtable. (2024). Reagent Guide: BOC Deprotection & Safety.[1][Link]
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
